molecular formula C26H6Cl8N2O4 B1588180 Pigment Yellow 138 CAS No. 30125-47-4

Pigment Yellow 138

Cat. No.: B1588180
CAS No.: 30125-47-4
M. Wt: 693.9 g/mol
InChI Key: ZEHOVWPIGREOPO-UHFFFAOYSA-N
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Description

Pigment Yellow 138 ( 30125-47-4 ) is a high-performance, greenish-yellow organic pigment from the quinophthalone chemical family . Its molecular formula is C₂₆H₆Cl₈N₂O₄, with a molecular weight of 693.96 g/mol . The compound is industrially significant as the only commercially important pigment based on the quinophthalone moiety . A key area of research interest has been resolving its tautomeric state in the solid phase, which has been conclusively determined to be the NH-form through combined X-ray powder diffraction and solid-state NMR studies . This tautomeric structure significantly influences its crystalline properties and performance. This pigment is valued for its bright color, high tinting strength, and excellent durability. It exhibits exceptional heat resistance, maintaining stability in HDPE at temperatures up to 250-290°C . It also possesses good light fastness (rated 6-7 ) and excellent weather fastness, particularly in full shades, making it a subject of study for demanding applications like automotive coatings . Other notable properties include good resistance to solvents, acids, and alkalis, and low migration in various polymer systems . Its primary research and industrial applications encompass the coloration of plastics such as polyolefins (HDPE, PP) and PVC , as well as various coating systems including industrial, automotive, and powder coatings . The pigment is known commercially under names such as BASF's Paliotol Yellow L 0962 HD and K 0961 . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrachloro-2-[2-(4,5,6,7-tetrachloro-1,3-dioxoinden-2-yl)quinolin-8-yl]isoindole-1,3-dione
Source PubChem
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InChI

InChI=1S/C26H6Cl8N2O4/c27-14-10-11(15(28)19(32)18(14)31)24(38)9(23(10)37)7-5-4-6-2-1-3-8(22(6)35-7)36-25(39)12-13(26(36)40)17(30)21(34)20(33)16(12)29/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHOVWPIGREOPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl)N=C(C=C2)C5C(=O)C6=C(C5=O)C(=C(C(=C6Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H6Cl8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067539
Record name C.I. Pigment Yellow 138
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Molecular Weight

693.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-[2-(4,5,6,7-tetrachloro-2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-quinolinyl]-
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CAS No.

30125-47-4
Record name Pigment Yellow 138
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Record name Pigment Yellow 138
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Record name 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-[2-(4,5,6,7-tetrachloro-2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-quinolinyl]-
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Record name C.I. Pigment Yellow 138
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Record name 3,4,5,6-tetrachloro-N-[2-(4,5,6,7-tetrachloro-2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-quinolyl]phthalimide
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Record name PIGMENT YELLOW 138
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Pigment Yellow 138 (CAS 30125-47-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Pigment Yellow 138, a high-performance quinophthalone pigment. For professionals in drug development, the detailed characterization of excipients such as colorants is critical for ensuring the stability, safety, and performance of pharmaceutical formulations and medical devices. The inertness and high resistance properties of this compound make it a candidate for applications where long-term color stability is required in demanding environments.

General and Chemical Properties

This compound is a greenish-yellow organic pigment known for its exceptional heat stability, lightfastness, and weather resistance.[1][2] It belongs to the quinophthalone chemical class.[1][3]

PropertyValueReference(s)
CAS Number 30125-47-4[1][2]
Chemical Name 3,4,5,6-Tetrachloro-N-[2-(4,5,6,7-tetrachloro-2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-quinolyl]phthalimide[1]
Molecular Formula C₂₆H₆Cl₈N₂O₄[1][2]
Molecular Weight 693.96 g/mol [2]
C.I. Name This compound[1][4]
C.I. Number 56300[1]
Appearance Yellow powder[1][2][5]
Shade Greenish[1][4][5]

Physical and Resistance Properties

The physical and resistance properties of this compound make it suitable for a wide range of high-performance applications, including automotive coatings, industrial paints, and coloring of various plastics.[1][4][5]

PropertyValueReference(s)
Density 1.80 - 1.845 g/cm³[1][2][5]
Heat Stability 290-300 °C[1][4][5]
Lightfastness (Blue Wool Scale) 7-8[1][2]
Oil Absorption 30-45 g/100g [1][5]
Water Soluble Matter ≤1.0%[1]
pH Value 5.0 - 7.5[1][5]
Acid Resistance (1-5 scale) 5[2][5]
Alkali Resistance (1-5 scale) 5[2][5]
Bleeding Resistance (1-5 scale) 5[5]
Migration Resistance (1-5 scale) 5[5]

Experimental Protocols

The following are summaries of standard methodologies used to determine the key physicochemical properties of pigments like this compound.

Lightfastness Determination (ASTM D4303)

Lightfastness is a measure of a pigment's ability to retain its color upon exposure to light. The ASTM D4303 standard test methods are used to approximate the color change of artists' materials during indoor exposure. A common method involves:

  • Sample Preparation: The pigment is dispersed in a suitable binder (e.g., acrylic emulsion, oil) and applied to a substrate to form a uniform film.

  • Exposure: The prepared samples are exposed to a controlled light source, such as a xenon-arc lamp, which simulates daylight filtered through window glass.[6]

  • Evaluation: The color of the exposed samples is periodically measured using a spectrophotometer or colorimeter. The color difference (ΔE*ab) between the exposed and unexposed samples is calculated.

  • Rating: The lightfastness is rated on the Blue Wool Scale, where a rating of 8 indicates the highest lightfastness.[7]

Heat Stability Determination (ISO 787-21)

This method compares the heat stability of a pigment to an agreed-upon standard.

  • Sample Preparation: The pigment is dispersed in a stoving medium (e.g., a resin that cures with heat).

  • Application: The dispersion is applied to test panels.

  • Heating: The panels are heated in an oven at a specified temperature for a defined period.

  • Comparison: The color change of the heated panel is visually or instrumentally compared to a standard panel that was not heated or heated at a lower temperature. The temperature at which a significant color change occurs determines the heat stability.

Oil Absorption Determination (ASTM D281)

The oil absorption test determines the amount of linseed oil required to form a coherent paste with a pigment.

  • Sample Weighing: A known weight of the pigment is placed on a flat, non-absorbent surface like a glass plate.

  • Oil Addition: Linseed oil is added drop by drop to the pigment.

  • Rub-out: After each addition of oil, the mixture is thoroughly rubbed with a spatula.

  • Endpoint: The endpoint is reached when a stiff, putty-like paste is formed that does not break or separate. The volume of oil used is then reported as grams of oil per 100 grams of pigment.[1][8]

Acid and Alkali Resistance Determination

This test assesses the stability of a pigment in acidic and alkaline environments.

  • Sample Preparation: A sample of the pigment is placed in a test tube.

  • Solution Addition: A specified concentration of an acid (e.g., hydrochloric acid) or alkali (e.g., sodium hydroxide) solution is added.[9][10]

  • Observation: The mixture is stirred and observed for any changes in color or signs of bleeding (coloration of the solution).

  • Rating: The resistance is typically rated on a scale of 1 to 5, where 5 indicates no change and excellent resistance.[2][5]

Logical Relationships and Synthesis Workflow

The following diagrams illustrate the relationships between the properties of this compound and its applications, as well as a simplified workflow for its synthesis.

Pigment Properties and Applications

Synthesis_Workflow cluster_synthesis Crude Product Synthesis cluster_pigmentation Pigment Finishing Reactants Tetrachlorophthalic Anhydride + 8-Aminoquinoline in Benzoic Acid Heating1 Heat to 140-160°C Reactants->Heating1 Heating2 Heat to 180-220°C Heating1->Heating2 Quench Cool and Quench in NaOH Solution Heating2->Quench FilterDry1 Filter, Wash, and Dry Quench->FilterDry1 Crude Crude this compound FilterDry1->Crude Solvent Disperse Crude Product in Organic Solvent Crude->Solvent Salt Salification with Sodium Methoxide Solvent->Salt Neutralize Neutralize with Acid Salt->Neutralize Distill Distill Low-Boiling Substances Neutralize->Distill HeatTreat Heat Slurry to 80-150°C Distill->HeatTreat FilterDry2 Filter, Wash, Dry, and Pulverize HeatTreat->FilterDry2 Final Finished this compound FilterDry2->Final

Simplified Synthesis Workflow

References

Quinophthalone Yellow 138: A Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinophthalone Yellow 138 (C.I. Pigment Yellow 138) is a high-performance organic pigment known for its bright greenish-yellow hue, excellent lightfastness, weather resistance, and thermal stability. These properties make it a valuable colorant in a wide range of applications, including plastics, coatings, paints, and printing inks. Chemically, it is a complex heterocyclic compound derived from the condensation of 8-aminoquinaldine (B105178) and tetrachlorophthalic anhydride (B1165640). This technical guide provides an in-depth overview of the synthesis and purification methods for Quinophthalone Yellow 138, aimed at professionals in research and development.

Synthesis of Precursors

The primary precursors for the synthesis of Quinophthalone Yellow 138 are 8-aminoquinaldine and tetrachlorophthalic anhydride.

Synthesis of 8-Aminoquinoline (B160924)

The traditional synthesis of 8-aminoquinoline involves the nitration of quinoline (B57606), which yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). These isomers are then separated, and the 8-nitroquinoline is subsequently reduced to 8-aminoquinoline.

Experimental Protocol: Synthesis of 8-Aminoquinoline

  • Nitration of Quinoline: A mixture of quinoline and a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is reacted to produce a mixture of 5- and 8-nitroquinoline.

  • Isomer Separation: The resulting isomers are separated by fractional distillation or sublimation.

  • Reduction of 8-Nitroquinoline: The purified 8-nitroquinoline is reduced to 8-aminoquinoline using a reducing agent such as tin powder in the presence of hydrochloric acid. An alternative method involves the amination of 8-chloroquinoline.[1]

Synthesis of Tetrachlorophthalic Anhydride

Tetrachlorophthalic anhydride is typically prepared through the chlorination of phthalic anhydride.

Experimental Protocol: Synthesis of Tetrachlorophthalic Anhydride

  • Reaction Setup: Phthalic anhydride is dissolved in a suitable solvent, such as fuming sulfuric acid or chlorosulfonic acid, in a reactor equipped with a stirrer and a condenser.[2][3]

  • Catalyst Addition: A catalyst, such as iodine, iodine chloride, or molybdenum, is added to the mixture.[3]

  • Chlorination: Dry chlorine gas is introduced into the reactor while maintaining a specific temperature range (e.g., 60-170°C). The reaction releases hydrogen chloride gas.[3]

  • Isolation: After the reaction is complete, the tetrachlorophthalic anhydride is isolated. This can be achieved through methods like distillation to recover the solvent and catalyst.[3] A yield of 95% of theory has been reported with a melting point of 255.5-256.5°C.[4]

Synthesis of Crude Quinophthalone Yellow 138

The synthesis of crude Quinophthalone Yellow 138 is achieved through the condensation reaction of 8-aminoquinaldine and tetrachlorophthalic anhydride in a high-boiling solvent, typically molten benzoic acid.[2][3][4]

Experimental Protocol: Synthesis of Crude this compound

  • Reactor Preparation: Benzoic acid is added to a reactor equipped with heating and stirring capabilities and is heated until it melts (e.g., 125-130°C).[2][3][4]

  • Reactant Addition: Tetrachlorophthalic anhydride and 8-aminoquinaldine are sequentially added to the molten benzoic acid with continuous stirring.[2][3][4]

  • Two-Stage Heating: The reaction mixture is heated in two stages. The first stage is typically at a lower temperature (e.g., 140-180°C) for a period of 1-3 hours, followed by a second stage at a higher temperature (e.g., 180-220°C) for 2-4 hours.[2][3][4]

  • Quenching and Precipitation: After the reaction is complete, the mixture is cooled to around 130°C and then poured into a sodium hydroxide (B78521) solution. This causes the crude pigment to precipitate.[2][3][4]

  • Isolation of Crude Product: The precipitated crude Quinophthalone Yellow 138 is isolated by filtration, washed with water, and dried. The filtrate, containing benzoic acid and unreacted starting materials, can be treated to recover these components.[2][3][4]

Synthesis Data Summary
ParameterExample 1[2][3][4]Example 2[2][3][4]Example 3[2][3][4]
Reactants
Benzoic Acid480g320g160g
Tetrachlorophthalic Anhydride87g60g70g
8-Amino quinaldine16g16g16g
Reaction Conditions
Stage 1 Temperature160°C140°C180°C
Stage 1 Duration3h2h1h
Stage 2 Temperature220°C180°C200°C
Stage 2 Duration2h3h4h
Quenching
NaOH Solution840g of 20%960g of 10%1200g of 5%
Reaction Time in NaOH20 min10 min1h
Yield
Crude Pigment Yield63.8g65.7g66.9g
Crude Synthesis Yield (based on 8-aminoquinaldine)90.8%93.5%95.2%

Purification of Quinophthalone Yellow 138

The crude pigment synthesized requires further processing, often referred to as "pigmenting," to achieve the desired particle size, crystal form, and coloristic properties. This typically involves solvent treatment and controlled precipitation.

Solvent Treatment and Recrystallization

Experimental Protocol: Pigmentation Process

  • Dispersion: The crude Quinophthalone Yellow 138 is dispersed in an organic solvent such as o-dichlorobenzene, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[2]

  • Salification: Sodium methoxide (B1231860) (or a methanol (B129727) solution thereof) is added to the dispersion, and the mixture is heated (e.g., 40-80°C) for 1-3 hours to form a salt of the pigment.[3]

  • Neutralization and Precipitation: An acid (e.g., hydrochloric acid, sulfuric acid, formic acid, or acetic acid) is added to neutralize the mixture, causing the purified pigment to precipitate in a fine, uniform particle size.[2][3]

  • Solvent Removal and Ripening: Low-boiling-point substances are distilled off, and the slurry is heated to a higher temperature (e.g., 80-150°C) and held for 1-6 hours to allow for crystal growth and stabilization.[3]

  • Final Isolation: The purified pigment is collected by filtration, washed with a suitable solvent and then water, dried, and pulverized.[3] Dispersing agents may be added before filtration to improve the pigment's properties.[2]

General Recrystallization Methods

Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical and should be one in which the pigment has high solubility at elevated temperatures and low solubility at room temperature.

General Protocol for Recrystallization:

  • Solvent Selection: Identify a suitable solvent or solvent mixture. For quinophthalone pigments, high-boiling polar aprotic solvents like DMF, NMP, or dimethyl sulfoxide (B87167) (DMSO) are often effective.

  • Dissolution: Dissolve the crude pigment in a minimum amount of the chosen solvent at an elevated temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified pigment to remove residual solvent.

Purification Data Summary
ParameterValue
Pigmenting Step
Organic Solventso-dichlorobenzene, DMF, NMP, DMSO[2]
Salification AgentSodium Methoxide[3]
Neutralizing AgentsHCl, H₂SO₄, Formic Acid, Acetic Acid[2][3]
Yield and Quality
Pigmenting Yield92.5% - 95.5%[2]
Total Recovery84.0% - 90.9%[2]
Tinting Strength99.6% - 102.1% (compared to standard)[2]

Visualization of Processes

Synthesis Pathway of Quinophthalone Yellow 138

Synthesis_Pathway Quinoline Quinoline Nitroquinoline_Mix 5- & 8-Nitroquinoline Mixture Quinoline->Nitroquinoline_Mix Nitration Phthalic_Anhydride Phthalic Anhydride Tetrachloro_Anhydride Tetrachlorophthalic Anhydride Phthalic_Anhydride->Tetrachloro_Anhydride Chlorination Nitroquinoline_8 8-Nitroquinoline Nitroquinoline_Mix->Nitroquinoline_8 Separation Amino_Quinaldine 8-Aminoquinoline Nitroquinoline_8->Amino_Quinaldine Reduction Crude_PY138 Crude Pigment Yellow 138 Amino_Quinaldine->Crude_PY138 Condensation (in Benzoic Acid) Tetrachloro_Anhydride->Crude_PY138 PY138 Quinophthalone Yellow 138 Crude_PY138->PY138 Purification

Caption: Synthesis pathway of Quinophthalone Yellow 138 from precursors.

Purification Workflow for Quinophthalone Yellow 138

Purification_Workflow start Crude Pigment Yellow 138 dispersion Dispersion in Organic Solvent start->dispersion end Purified Pigment Yellow 138 salification Salification with Sodium Methoxide dispersion->salification neutralization Neutralization with Acid salification->neutralization precipitation Precipitation neutralization->precipitation ripening Solvent Removal & Thermal Ripening precipitation->ripening filtration_washing Filtration & Washing ripening->filtration_washing drying_pulverization Drying & Pulverization filtration_washing->drying_pulverization drying_pulverization->end

Caption: Purification workflow for crude Quinophthalone Yellow 138.

Conclusion

The synthesis and purification of Quinophthalone Yellow 138 are multi-step processes that require careful control of reaction conditions to achieve a high-quality product with desirable properties. The synthesis of the crude pigment via the condensation of 8-aminoquinaldine and tetrachlorophthalic anhydride in molten benzoic acid is a key step, followed by a critical purification or "pigmenting" process. This purification step, involving solvent treatment and controlled precipitation, is essential for developing the final pigment's coloristic and performance characteristics. The methodologies and data presented in this guide provide a comprehensive technical foundation for researchers and professionals working with this important class of organic pigments. Further research into alternative, more environmentally benign solvent systems and purification techniques could lead to more efficient and sustainable manufacturing processes for Quinophthalone Yellow 138.

References

Spectroscopic characterization of Pigment Yellow 138 (UV-Vis, FTIR, NMR)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pigment Yellow 138 (C.I. 56300) is a high-performance organic pigment belonging to the quinophthalone class. Renowned for its bright greenish-yellow shade, excellent lightfastness, and thermal stability, it finds extensive use in demanding applications such as automotive coatings, plastics, and high-end industrial paints. A thorough understanding of its spectroscopic properties is crucial for quality control, formulation development, and research into novel pigment applications. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound using Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Physicochemical Properties of this compound

PropertyValue
Chemical Name4,5,6,7-tetrachloro-2-[2-(4,5,6,7-tetrachloro-1,3-dioxoinden-2-yl)quinolin-8-yl]isoindole-1,3-dione
Chemical FormulaC₂₆H₆Cl₈N₂O₄
Molecular Weight693.96 g/mol
CAS Number30125-47-4
C.I. NameThis compound
C.I. Number56300

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the pigment molecule and is fundamental to understanding its color properties. This compound exhibits a characteristic strong absorption in the blue region of the visible spectrum, which is responsible for its yellow appearance.

Quantitative UV-Vis Data
ParameterValueReference
Absorption Maximum (λmax)457 nm[1]
Molar Extinction Coefficient (ε)2.37 × 10⁵ L·mol⁻¹·cm⁻¹[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected FTIR Absorption Regions for Quinophthalone Pigments
Wavenumber Range (cm⁻¹)Vibrational Mode Assignment
1700 - 1600C=O (carbonyl) stretching vibrations of the isoindolinone and indandione moieties.
1600 - 1450C=C stretching vibrations of the aromatic quinoline (B57606) and phthalimide (B116566) rings.
1300 - 1000C-N stretching vibrations.
800 - 600C-Cl stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei, such as ¹H (proton) and ¹³C. Due to the low solubility of this compound in common NMR solvents, solid-state NMR (ssNMR) is often the preferred method for its structural elucidation. Research has utilized solid-state ¹H and ¹³C NMR to investigate the tautomeric form of this compound, confirming the presence of the NH-tautomer in the crystalline state.[3][4] However, specific, publicly available solution or solid-state NMR chemical shift data for this compound is scarce. For context, ¹H and ¹³C NMR data for a related, novel quinophthalone derivative are presented below to illustrate the expected chemical shift ranges.[1]

Illustrative NMR Data for a Quinophthalone Derivative[1]

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) = 14.43 (s, 1H), 8.77 (s, 1H), 8.26–8.12 (m, 4H), 8.09 (d, J = 8.3 Hz, 1H), 8.04 (dd, J = 5.5, 3.1 Hz, 2H), 7.95 (dd, J = 5.5, 3.1 Hz, 2H), 7.92 (d, J = 7.7 Hz, 1H), 7.89–7.85 (m, 1H), 7.62 (dd, J = 6.1, 3.2 Hz, 2H), 7.54–7.46 (m, 1H).

¹³C NMR (150 MHz, DMSO-d₆): δ (ppm) = 188.87, 167.41, 166.44, 163.57, 162.38, 143.82, 138.24, 135.28, 135.20, 135.16, 130.42, 129.61, 129.57, 129.51, 129.21, 129.09, 129.05, 128.42, 127.66, 125.38, 121.44, 121.39.

Experimental Protocols

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable non-absorbing solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone). The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Measurement: A quartz cuvette is filled with the blank solvent, and a baseline correction is performed over the desired wavelength range (e.g., 300-800 nm). The blank is then replaced with the sample solution, and the absorption spectrum is recorded.

  • Data Analysis: The wavelength of maximum absorption (λmax) is determined from the spectrum.

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: A small amount of the dry this compound powder is placed directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal) is used.

  • Measurement: A background spectrum of the clean, empty ATR crystal is recorded. The pigment sample is then brought into firm contact with the crystal using the pressure clamp, and the sample spectrum is acquired.

  • Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands, which are reported in wavenumbers (cm⁻¹).

NMR Spectroscopy (Solid-State)
  • Sample Preparation: The dry this compound powder is packed into a solid-state NMR rotor (typically zirconia).

  • Instrumentation: A high-field solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is used.

  • Measurement: ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments are typically performed to obtain the ¹³C NMR spectrum. ¹H MAS spectra can also be acquired.

  • Data Analysis: The resulting spectra are referenced to a standard (e.g., adamantane (B196018) for ¹³C), and the chemical shifts (δ) of the various carbon and proton environments are determined in parts per million (ppm).

Diagrams

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization of Pigments cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis Sample This compound Powder UV_Prep Dilute Solution Sample->UV_Prep FTIR_Prep Dry Powder Sample->FTIR_Prep NMR_Prep Packed Rotor Sample->NMR_Prep UV_Vis UV-Vis Spectrometer UV_Prep->UV_Vis FTIR FTIR Spectrometer (ATR) FTIR_Prep->FTIR NMR Solid-State NMR Spectrometer NMR_Prep->NMR UV_Data Absorption Spectrum (λmax) UV_Vis->UV_Data FTIR_Data Infrared Spectrum (cm⁻¹) FTIR->FTIR_Data NMR_Data NMR Spectrum (δ, ppm) NMR->NMR_Data Logical_Relationship Relationship between Spectroscopic Data and Pigment Properties cluster_properties Molecular Properties cluster_techniques Spectroscopic Techniques cluster_applications Performance Attributes PY138 This compound Structure Chemical Structure PY138->Structure Electronic Electronic Transitions PY138->Electronic Vibrational Vibrational Modes PY138->Vibrational NMR_Tech NMR Structure->NMR_Tech UV_Vis_Tech UV-Vis Electronic->UV_Vis_Tech FTIR_Tech FTIR Vibrational->FTIR_Tech Identification Identification NMR_Tech->Identification Color Color UV_Vis_Tech->Color Stability Chemical Stability FTIR_Tech->Stability FTIR_Tech->Identification

References

The Thermal Degradation Pathway of Pigment Yellow 138: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 138 (C.I. 56300) is a high-performance quinophthalone pigment prized for its exceptional heat stability, lightfastness, and chemical resistance. Its chemical formula is C₂₆H₆Cl₈N₂O₄. These properties make it a preferred choice for demanding applications, including engineering plastics, automotive coatings, and specialized inks. Understanding its thermal degradation pathway is crucial for predicting its performance at elevated temperatures, ensuring product stability, and assessing any potential for the formation of degradation byproducts in sensitive applications, such as medical devices or food contact materials.

This technical guide provides a comprehensive overview of the thermal degradation of this compound. Due to a lack of specific published experimental studies on its thermal decomposition, this guide combines the known high thermal stability of the pigment with a scientifically-grounded, hypothetical degradation pathway. This pathway is inferred from the known thermal behavior of its constituent chemical moieties: a polychlorinated phthalimide (B116566) group and a chlorinated quinoline (B57606) derivative.

Thermal Stability of this compound

This compound is renowned for its high heat stability, making it suitable for processing in polymers at high temperatures. General technical data indicates its stability in various media.

PropertyValueSource(s)
Heat Stability in HDPE Up to 290-300 °C[General technical datasheets]
Decomposition Temperature Expected to be high, likely exceeding 400°C, based on related quinophthalone structures. A novel quinophthalone derivative has shown a decomposition temperature of 451°C.[1]
Hazardous Decomposition No hazardous decomposition products are expected under normal conditions of use. However, under fire conditions, irritating and toxic fumes and gases may be generated.[2]

Experimental Protocols for Thermal Analysis

While specific experimental data for this compound is not publicly available, the following standard protocols are employed to determine the thermal degradation pathway of organic pigments.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the temperature at which the pigment begins to decompose and to quantify its mass loss as a function of temperature.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a ceramic or platinum pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen for pyrolysis or air for oxidative degradation).

    • The mass of the sample is continuously monitored as the temperature increases.

    • The resulting TGA curve plots the percentage of mass loss against temperature, revealing the onset of decomposition and subsequent degradation steps.

Differential Scanning Calorimetry (DSC)
  • Objective: To measure the heat flow associated with thermal transitions in the pigment, such as melting, crystallization, and decomposition.

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A small, weighed sample of the pigment is sealed in an aluminum pan. An empty, sealed pan is used as a reference.

    • Both the sample and reference pans are heated at a constant rate.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • The DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events, which can indicate phase changes and decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
  • Objective: To identify the chemical structures of the volatile and semi-volatile products formed during the thermal decomposition of the pigment.

  • Apparatus: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

  • Procedure:

    • A microgram-scale sample of this compound is placed in the pyrolyzer.

    • The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere.

    • The resulting degradation products are swept into the gas chromatograph, where they are separated based on their boiling points and affinity for the chromatographic column.

    • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a "fingerprint" for each compound, allowing for their identification.

Hypothetical Thermal Degradation Pathway

In the absence of direct experimental data, a plausible thermal degradation pathway for this compound can be postulated based on the known chemistry of its structural components. The molecule consists of two main parts linked by a C-N bond: a tetrachlorophthalimide moiety and a tetrachloro-substituted quinoline-indenone system. The quinophthalone structure is known for its high thermal stability.[1]

The degradation is likely to initiate at the weakest bonds in the molecule at temperatures exceeding its stability threshold. The C-N imide bonds and the C-Cl bonds are potential initial sites of cleavage.

Thermal_Degradation_Pathway_of_Pigment_Yellow_138 PY138 This compound (C₂₆H₆Cl₈N₂O₄) Initial_Cleavage Initial Bond Scission (> 400°C) PY138->Initial_Cleavage High Temperature Fragments Formation of Radical Fragments Initial_Cleavage->Fragments Phthalimide_Deriv Polychlorinated Phthalimide Derivatives Fragments->Phthalimide_Deriv C-N Bond Cleavage Quinoline_Deriv Polychlorinated Quinoline-Indenone Derivatives Fragments->Quinoline_Deriv C-N Bond Cleavage Dechlorination Dechlorination Phthalimide_Deriv->Dechlorination Fragmentation Further Fragmentation Phthalimide_Deriv->Fragmentation Quinoline_Deriv->Dechlorination Quinoline_Deriv->Fragmentation HCl HCl Dechlorination->HCl Smaller_Molecules Smaller Chlorinated Aromatics, Nitriles, CO, CO₂ Fragmentation->Smaller_Molecules Char Carbonaceous Char Smaller_Molecules->Char High Temp

Caption: Hypothetical thermal degradation pathway of this compound.

Step-by-Step Breakdown of the Hypothetical Pathway:
  • Initiation (High Temperature): At temperatures likely exceeding 400°C, the molecule will absorb enough thermal energy to initiate bond cleavage. The most probable initial scission would be at the C-N imide bond connecting the phthalimide and quinoline-indenone moieties, as imide bonds can be susceptible to thermal cleavage, or at the C-Cl bonds.

  • Formation of Primary Fragments: This initial cleavage would result in the formation of two primary radical fragments: a polychlorinated phthalimide radical and a polychlorinated quinoline-indenone radical.

  • Dechlorination: The numerous chlorine atoms on both fragments make C-Cl bond scission a likely subsequent step. This would lead to the formation of chlorine radicals, which would readily abstract hydrogen from any available source to form hydrogen chloride (HCl) gas.

  • Further Fragmentation: The primary radical fragments would undergo further fragmentation.

    • The polychlorinated phthalimide fragment could decompose to release carbon monoxide (CO), carbon dioxide (CO₂), and smaller chlorinated aromatic compounds and nitriles. Studies on the thermal decomposition of phthalimide have shown the formation of toxic gases like hydrogen cyanide and isocyanic acid.

    • The polychlorinated quinoline-indenone fragment , being a complex heterocyclic system, would likely undergo ring-opening reactions and further fragmentation to yield a variety of smaller chlorinated aromatic and nitrogen-containing compounds. The stable quinoline ring might remain intact in some of the initial fragments.

  • Char Formation: At very high temperatures, the aromatic fragments can polymerize and condense, leading to the formation of a stable carbonaceous char.

Expected Thermal Degradation Products

Based on the hypothetical pathway, the following table summarizes the expected degradation products that could be identified by Py-GC/MS.

Product ClassSpecific ExamplesExpected Detection Method
Inorganic Gases Hydrogen Chloride (HCl), Carbon Monoxide (CO), Carbon Dioxide (CO₂)GC-TCD, MS
Nitrogenous Compounds Hydrogen Cyanide (HCN), Isocyanic Acid (HNCO), Chlorinated BenzonitrilesPy-GC/MS
Chlorinated Aromatics Polychlorinated benzenes, Polychlorinated phthalic anhydride (B1165640) derivatives, Polychlorinated quinolinesPy-GC/MS
Non-Volatile Residue Carbonaceous CharTGA (residue analysis)

Logical Workflow for Analysis

The logical workflow for a comprehensive thermal degradation study of this compound would involve a multi-technique approach to gather complementary data.

Experimental_Workflow Sample This compound Sample TGA TGA Analysis Sample->TGA DSC DSC Analysis Sample->DSC PyGCMS Py-GC/MS Analysis Sample->PyGCMS Data_TGA Decomposition Temperatures Mass Loss Data TGA->Data_TGA Data_DSC Thermal Transitions (Melting, Decomposition Enthalpy) DSC->Data_DSC Data_PyGCMS Identification of Degradation Products PyGCMS->Data_PyGCMS Interpretation Data Interpretation and Pathway Elucidation Data_TGA->Interpretation Data_DSC->Interpretation Data_PyGCMS->Interpretation

Caption: Workflow for the thermal analysis of this compound.

Conclusion

While this compound exhibits excellent thermal stability suitable for a wide range of high-temperature applications, its decomposition at extreme temperatures is a complex process. In the absence of direct experimental evidence, this guide provides a scientifically plausible, albeit hypothetical, thermal degradation pathway. This pathway suggests that the initial breakdown occurs via C-N imide or C-Cl bond scission, followed by dechlorination and fragmentation of the polychlorinated phthalimide and quinoline-indenone moieties. The ultimate degradation products are likely to include a mixture of inorganic gases, smaller chlorinated aromatic and nitrogenous compounds, and a carbonaceous char.

For applications where the thermal degradation of this compound is a critical concern, it is imperative that dedicated experimental studies using TGA, DSC, and Py-GC/MS are conducted to validate and refine this proposed pathway and to definitively identify and quantify any degradation products.

References

A Technical Guide to the Solubility and Dispersion of Pigment Yellow 138 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and dispersion characteristics of Pigment Yellow 138 (PY 138), a quinophthalone-class organic pigment. While primarily utilized in the coatings, plastics, and ink industries for its vibrant greenish-yellow hue and excellent fastness properties, its interaction with organic solvents is a critical parameter for formulation and application development. This document consolidates available data on its solvent resistance, outlines experimental protocols for its characterization, and details its dispersion properties to guide researchers in its effective use.

Physicochemical Properties of this compound

This compound is characterized by its high tinting strength, excellent heat stability, and resistance to light and weather.[1][2] These properties are largely attributed to its stable molecular structure and crystalline nature. The pigment is generally considered to have low solubility in common organic solvents, a desirable trait for preventing migration and bleeding in finished products.[3][4]

Below is a summary of the key physicochemical properties of this compound gathered from various technical datasheets.

PropertyValue
Chemical ClassQuinophthalone[5]
C.I. NameThis compound[1]
C.I. Number56300[1][6]
CAS Number30125-47-4[1][6]
Molecular FormulaC₂₆H₆Cl₈N₂O₄[1][6]
Molecular Weight693.96 g/mol [1][6]
DensityApprox. 1.7 - 1.85 g/cm³[1][7]
Heat Resistance280-300°C[1][2]
Light Fastness (1-8 scale)7-8[8][9]
Specific Surface Area~25 m²/g[2][9]
Oil Absorption30-40 g/100g [1][2]

Solubility Characteristics in Organic Solvents

This compound is noted for its excellent resistance to a wide range of organic solvents.[1][9] Quantitative solubility data is not widely published in standard technical literature, as the pigment is specifically designed for insolubility. However, its fastness, or resistance to bleeding and dissolution, is commonly rated on a scale of 1 to 5, where 5 denotes excellent resistance.

The following table summarizes the solvent resistance of this compound based on available technical data.

Solvent ClassSolvent ExampleResistance Rating (1-5 Scale)
Aromatic HydrocarbonsBenzene, Xylene5[1][2]
KetonesMethyl Ethyl Ketone (MEK)5[1][10]
EstersEthyl Acetate5[2][10]
AlcoholsEthanol5[9][10]
Aliphatic HydrocarbonsMineral Spirits5[10]
Water-5[9][10]

Dispersion Characteristics

The performance of this compound in a formulation is highly dependent on the quality of its dispersion. A proper dispersion process involves the wetting of the pigment surface, the mechanical breakdown of agglomerates, and the stabilization of the resulting fine particles to prevent re-agglomeration.[4] PY 138 is generally described as having excellent dispersibility.[1][5][11]

Key factors influencing the dispersion of PY 138 include:

  • Particle Size and Surface Area: With a specific surface area of approximately 25 m²/g, PY 138 presents a relatively large interface for interaction with the solvent and dispersing agents.[2][9]

  • Wetting: The surface of the pigment must be adequately wetted by the solvent or vehicle. This is facilitated by using a liquid with a surface tension lower than the surface energy of the pigment.[4]

  • Mechanical Energy: High-shear mixers, bead mills, or three-roll mills are typically required to break down pigment agglomerates into primary particles.

  • Stabilization: Dispersing agents are often employed to adsorb onto the pigment surface, providing steric or electrostatic stabilization that prevents the particles from flocculating.

Experimental Protocols

Determination of Solvent Resistance (Qualitative)

This protocol is a generalized method based on industry practices for assessing pigment fastness to solvents.

Objective: To visually assess the bleeding of this compound in various organic solvents.

Materials:

  • This compound powder

  • A range of organic solvents (e.g., xylene, methyl ethyl ketone, ethanol, ethyl acetate)

  • Test tubes with stoppers

  • White filter paper

  • Oven

Procedure:

  • A small, measured amount of this compound is placed in a test tube.

  • The test solvent is added to the test tube, and the mixture is shaken vigorously to ensure thorough wetting of the pigment.

  • The test tube is allowed to stand at room temperature for a specified period (e.g., 24 hours).

  • After the standing period, a piece of white filter paper is immersed in the solvent above the settled pigment.

  • The filter paper is removed and allowed to dry.

  • The degree of coloration on the filter paper is observed and rated against a standard scale (e.g., 1-5, where 1 is heavy bleeding and 5 is no bleeding).

Pigment Content Determination in Solvent-Based Systems

This protocol is based on the principles outlined in ASTM D2371 for determining the pigment content of solvent-reducible paints.

Objective: To quantify the amount of insoluble pigment in a prepared dispersion.

Materials:

  • A dispersion of this compound in a solvent-based vehicle

  • High-speed centrifuge and centrifuge tubes

  • Analytical balance

  • Solvent for dilution (e.g., xylene)

  • Drying oven

Procedure:

  • A known weight of the pigment dispersion is accurately measured into a centrifuge tube.

  • The dispersion is diluted with a suitable solvent to reduce the viscosity of the binder.

  • The tube is centrifuged at high speed until the pigment is completely separated as a compact cake at the bottom.

  • The supernatant liquid (vehicle and solvent) is carefully decanted.

  • The pigment cake is washed with additional solvent to remove any remaining binder, followed by repeated centrifugation and decanting.

  • The centrifuge tube containing the pigment cake is dried in an oven at 105°C to a constant weight.

  • The weight of the dried pigment is used to calculate the percentage of pigment in the original dispersion.

Assessment of Dispersion Quality

The quality of pigment dispersion can be evaluated using several methods, as outlined in standards such as ISO 23900. A common method involves the use of a Hegman-type fineness of grind gauge.

Objective: To determine the fineness of grind and assess the degree of dispersion of this compound in a liquid vehicle.

Materials:

  • A dispersion of this compound

  • Hegman-type fineness of grind gauge and scraper

  • Light source

Procedure:

  • A sample of the pigment dispersion is placed at the deep end of the gauge's channel.

  • The scraper is drawn down the length of the gauge at a steady rate, pulling the dispersion with it.

  • The gauge is immediately viewed at a low angle to a light source.

  • The point on the scale where a significant number of coarse particles or scratches appear is noted. This reading indicates the fineness of the dispersion.

Visualizations

The following diagrams illustrate key workflows related to the characterization of this compound.

PigmentDispersionWorkflow start Start: PY 138 Agglomerates wetting Step 1: Wetting (Vehicle/Solvent Addition) start->wetting deagglomeration Step 2: De-agglomeration (High-Shear Mixing) wetting->deagglomeration stabilization Step 3: Stabilization (Dispersant Adsorption) deagglomeration->stabilization dispersion Stable Pigment Dispersion stabilization->dispersion evaluation Dispersion Quality Evaluation dispersion->evaluation hegman Hegman Gauge (Fineness of Grind) evaluation->hegman Primary Test microscopy Microscopy (Particle Size/Shape) evaluation->microscopy Detailed Analysis rheology Rheology (Viscosity/Flow) evaluation->rheology Flow Properties

Caption: Workflow for the dispersion of this compound.

SolventResistanceTest start Start: PY 138 Powder + Organic Solvent mix Vigorous Mixing start->mix stand Stand for 24h at RT mix->stand immerse Immerse Filter Paper in Supernatant stand->immerse dry Dry Filter Paper immerse->dry observe Observe Coloration (Bleeding) dry->observe rate Rate Solvent Resistance (1-5 Scale) observe->rate

References

Quantum Chemical Calculations for Pigment Yellow 138: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of Pigment Yellow 138 (PY138), a high-performance quinophthalone pigment. While detailed computational studies specifically focused on this compound are not extensively available in public literature, this document synthesizes the existing data and outlines the established theoretical protocols used for analyzing this and similar organic pigments.

Introduction to this compound

This compound (CAS No: 30125-47-4, Molecular Formula: C₂₆H₆Cl₈N₂O₄) is a chlorinated quinophthalone pigment known for its excellent lightfastness, weather resistance, and thermal stability. These properties make it a valuable colorant in demanding applications such as automotive coatings, plastics, and high-end industrial paints. Understanding the electronic structure and photophysical properties of PY138 at a molecular level is crucial for optimizing its performance and developing new derivatives. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating these characteristics.

Tautomerism and Molecular Geometry

A key structural feature of this compound is the potential for tautomerism. Computational studies have been instrumental in determining the most stable tautomeric form.

Methodology: Solid-state dispersion-corrected DFT calculations have been employed to investigate the structural properties of PY138.[1]

  • Software: CASTEP[1]

  • Functional: BLYP with D3 dispersion correction (BLYP-D3)[1]

  • Objective: Geometry optimization to find the minimum energy structure and confirm the most stable tautomer.

Results: Quantum-mechanical calculations reveal that for an isolated molecule, the NH-tautomer is significantly more stable than the OH-tautomer by approximately 60 kJ/mol.[1] This stability is attributed to the formation of an intramolecular resonance-assisted N-H···O hydrogen bond.[1]

The calculations also shed light on the molecule's three-dimensional structure. Due to intramolecular steric hindrance, the phthalimide (B116566) group is rotated out of the plane of the quinoline (B57606) and indandione moieties by an angle of 57°.[1]

Table 1: Calculated Tautomer Stability and Structural Parameters for this compound

ParameterValueReference
Relative Stability (NH vs. OH tautomer) ~60 kJ/mol more stable[1]
Dihedral Angle (Phthalimide vs. Quinoline-Indandione Plane) 57°[1]

Electronic and Spectroscopic Properties

Experimental Protocols for Electronic and Spectroscopic Analysis

Geometry Optimization: The first step in calculating electronic properties is to obtain an accurate molecular geometry. This is typically achieved using DFT.

  • Software: Gaussian, ORCA, Q-Chem, etc.

  • Functional: B3LYP, PBE0, or CAM-B3LYP are commonly used for organic dyes as they provide a good balance of accuracy and computational cost.

  • Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p), is generally recommended for converged results.

  • Solvation Model: To simulate real-world conditions, a solvent continuum model like the Polarizable Continuum Model (PCM) is often included, specifying a solvent such as chloroform (B151607) or THF.

Electronic Properties (HOMO/LUMO): Once the geometry is optimized, the same level of theory is used to calculate the energies of the molecular orbitals. The energy difference between the HOMO and LUMO provides the electronic band gap.

UV-Vis Absorption Spectra: Time-Dependent DFT (TD-DFT) is the most common method for calculating the excited states and simulating the UV-Vis absorption spectrum.

  • Method: TD-DFT is performed on the optimized ground-state geometry.

  • Number of States: Typically, the first 10-30 singlet excited states are calculated to cover the visible and near-UV regions.

  • Output: The calculation yields excitation energies (which correspond to absorption wavelengths, λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., HOMO -> LUMO).

Expected Quantitative Data

Based on studies of similar quinophthalone and other organic pigments, the following table presents expected ranges and types of data from DFT and TD-DFT calculations for this compound.

Table 2: Representative Calculated Electronic and Spectroscopic Data for Organic Dyes

ParameterTypical Calculated ValueSignificance
HOMO Energy -5.0 to -6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy -2.0 to -3.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap 2.0 to 3.5 eVCorrelates with the color and chemical reactivity of the pigment.
λmax (Calculated) 430 - 480 nmPredicted maximum absorption wavelength, corresponds to the perceived color.
Oscillator Strength (f) > 0.5A higher value indicates a more intense electronic transition and a stronger color.
Primary Transition HOMO -> LUMOOften the dominant transition for the main absorption band in the visible region.

Note: These are representative values. Actual calculated values for PY138 may vary depending on the level of theory used.

Experimentally, the maximum absorption wavelength (λmax) for this compound in solution has been reported at 457 nm, with a molar extinction coefficient (ε) of 2.37 x 10⁵ L/mol·cm. A successful TD-DFT calculation would aim to reproduce this λmax value.

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical analysis of an organic pigment like this compound.

G cluster_0 Input Preparation cluster_1 Calculation cluster_2 Data Analysis start Define Molecular Structure (PY138) method Select Computational Method (DFT/TD-DFT) start->method Define Task params Choose Functional & Basis Set method->params geom_opt Ground State Geometry Optimization params->geom_opt Submit Job freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc structure Analyze Optimized Geometry & Tautomers geom_opt->structure orbitals Extract HOMO/LUMO Energies & Band Gap geom_opt->orbitals td_dft Excited State Calculation (TD-DFT) freq_calc->td_dft Verified Structure spectra Generate Simulated UV-Vis Spectrum td_dft->spectra end Correlate with Experimental Data structure->end orbitals->end spectra->end

Caption: Workflow for Quantum Chemical Analysis of this compound.

Conclusion

Quantum chemical calculations provide invaluable insights into the fundamental properties of this compound. DFT methods have successfully determined its most stable tautomeric form and explained its non-planar molecular geometry. While a comprehensive public dataset of its calculated electronic and spectroscopic properties is yet to be established, the standard, robust methodologies of DFT and TD-DFT are well-suited for this purpose. Such calculations can predict the pigment's color, electronic band gap, and other key parameters, guiding the rational design of novel pigments with enhanced properties for advanced applications. This guide serves as a foundational resource for researchers applying computational chemistry to the study of high-performance organic pigments.

References

Photophysical Properties of Pigment Yellow 138: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 138 (PY 138), a quinophthalone-based organic pigment, is a high-performance colorant widely utilized in various industrial applications, including plastics, coatings, and paints.[1][2] Its popularity stems from its excellent thermal stability, lightfastness, and resistance to various solvents.[1][3] This technical guide provides an in-depth analysis of the photophysical properties of this compound, focusing on its behavior in different media. Understanding these properties is crucial for optimizing its performance in existing applications and for exploring its potential in novel fields such as advanced materials and sensing.

Chemical and Physical Properties

This compound is chemically identified as 4,5,6,7-tetrachloro-2-[2-(4,5,6,7-tetrachloro-1,3-dioxoinden-2-yl)quinolin-8-yl]isoindole-1,3-dione.[4] Its chemical structure is provided below.

Table 1: General Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₂₆H₆Cl₈N₂O₄[4]
Molecular Weight 693.9 g/mol [4]
CAS Number 30125-47-4[4]
Appearance Yellow powder[3]
Density ~1.8 g/cm³[5]
Heat Resistance Up to 290 °C[5]
Light Fastness Excellent (8 on a scale of 1-8)[5]

Photophysical Properties in Different Media

Table 2: Photophysical Data of this compound in Various Media

MediumAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Reference
Polyethylene (PE) Data Not AvailableData Not AvailableData Not AvailableData Not Available
Polypropylene (PP) Data Not AvailableData Not AvailableData Not AvailableData Not Available
Polyvinyl Chloride (PVC) Data Not AvailableData Not AvailableData Not AvailableData Not Available
Automotive Coatings Data Not AvailableData Not AvailableData Not AvailableData Not Available
Water-based Paints Data Not AvailableData Not AvailableData Not AvailableData Not Available
Solvent-based Paints Data Not AvailableData Not AvailableData Not AvailableData Not Available

Note: The lack of specific data in Table 2 highlights a research gap in the detailed photophysical characterization of this compound in different application media.

Experimental Protocols

The characterization of the photophysical properties of this compound requires a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

Sample Preparation
  • Solutions: Prepare dilute solutions of this compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, acetonitrile). Concentrations should be in the micromolar range to avoid aggregation and inner filter effects.

  • Solid Matrices: For solid-state measurements, disperse the pigment in the desired polymer or coating matrix at a specified weight percentage. The dispersion quality is critical for obtaining reproducible results.

UV-Visible Absorption Spectroscopy
  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Record the baseline spectrum of the pure solvent or solid matrix.

    • Measure the absorption spectrum of the pigment solution or solid sample over a wavelength range of at least 300-600 nm.

    • Identify the wavelength of maximum absorption (λabs).

Fluorescence Spectroscopy
  • Instrument: A spectrofluorometer equipped with an excitation and an emission monochromator.

  • Procedure:

    • Emission Spectrum: Excite the sample at its λabs and record the emission spectrum over a wavelength range longer than the excitation wavelength. Identify the wavelength of maximum emission (λem).

    • Excitation Spectrum: Set the emission monochromator to the λem and scan the excitation wavelength range to obtain the excitation spectrum. This should correspond to the absorption spectrum.

Fluorescence Quantum Yield Measurement
  • Method: The relative method using a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54).

  • Procedure:

    • Measure the absorbance of both the sample and the standard at the excitation wavelength, ensuring the absorbance is below 0.1 to minimize inner filter effects.

    • Measure the integrated fluorescence intensity of both the sample and the standard.

    • Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Fluorescence Lifetime Measurement
  • Instrument: A time-correlated single-photon counting (TCSPC) system.

  • Procedure:

    • Excite the sample with a pulsed laser source at the λabs.

    • Collect the fluorescence decay profile.

    • Fit the decay curve to a single or multi-exponential function to determine the fluorescence lifetime (τ).

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for characterizing the photophysical properties of this compound and a conceptual representation of solvatochromism.

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Fluorescence Spectroscopy cluster_qy Quantum Yield cluster_lt Fluorescence Lifetime cluster_analysis Data Analysis and Interpretation prep_solution Prepare Solutions in Various Solvents uv_vis Measure UV-Vis Absorption Spectrum prep_solution->uv_vis qy_measurement Measure Relative Quantum Yield prep_solution->qy_measurement lt_measurement Measure Fluorescence Lifetime (TCSPC) prep_solution->lt_measurement prep_solid Prepare Dispersions in Solid Matrices prep_solid->uv_vis prep_solid->qy_measurement prep_solid->lt_measurement get_lambda_abs Determine λ_abs uv_vis->get_lambda_abs fluorescence Measure Emission and Excitation Spectra get_lambda_abs->fluorescence data_table Tabulate Photophysical Data get_lambda_abs->data_table get_lambda_em Determine λ_em fluorescence->get_lambda_em get_lambda_em->data_table qy_measurement->data_table lt_measurement->data_table solvatochromism_analysis Analyze Solvatochromic Shifts data_table->solvatochromism_analysis report Generate Technical Report solvatochromism_analysis->report

Caption: Experimental workflow for photophysical characterization.

solvatochromism cluster_solvent Solvent Polarity cluster_energy Energy Levels cluster_spectra Spectroscopic Shift low_polarity Low Polarity (e.g., Hexane) ground_state Ground State (S₀) low_polarity->ground_state Stabilization excited_state Excited State (S₁) low_polarity->excited_state Stabilization high_polarity High Polarity (e.g., Ethanol) high_polarity->ground_state Greater Stabilization high_polarity->excited_state Differential Stabilization hypsochromic Hypsochromic Shift (Blue Shift) high_polarity->hypsochromic If S₀ is more stabilized bathochromic Bathochromic Shift (Red Shift) high_polarity->bathochromic If S₁ is more stabilized ground_state->excited_state Absorption (hν) excited_state->ground_state Emission (hν')

Caption: Conceptual diagram of solvatochromism.

Conclusion

This compound is a robust organic pigment with excellent stability properties. While its qualitative photophysical characteristics are well-documented in technical data sheets, a comprehensive, quantitative understanding of its behavior in different media is lacking in publicly available literature. The experimental protocols and workflows detailed in this guide provide a clear path for researchers to systematically investigate the photophysical properties of this compound. Such studies would not only fill a critical knowledge gap but also enable the rational design of new materials and applications leveraging the unique optical properties of this versatile pigment.

References

The Genesis of a Brilliant Yellow: A Technical Guide to Quinophthalone Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical development, discovery, and fundamental chemistry of quinophthalone pigments. From their initial synthesis in the late 19th century to their modern-day applications, this document provides a comprehensive overview of this important class of colorants. Detailed experimental protocols, quantitative data, and diagrammatic representations of synthetic pathways are presented to serve as a valuable resource for professionals in research and development.

A Journey Through Time: The Historical Development of Quinophthalone Pigments

The story of quinophthalone pigments begins in 1883 with the pioneering work of Jacobsen and Reimer, who first synthesized "quinoline yellow" through the condensation of quinaldine (B1664567) (2-methylquinoline) with phthalic anhydride (B1165640). This discovery laid the foundation for a new class of synthetic organic pigments that would eventually find widespread use due to their brilliant greenish-yellow hues and excellent stability.

Early developments focused on the synthesis of dyes, with patents emerging in the 1930s that described methods for producing quinophthalone-based dyestuffs with good lightfastness. A significant milestone in the evolution of these compounds into high-performance pigments was the introduction of halogenated derivatives. The incorporation of chlorine or bromine atoms into the phthalic anhydride and/or the quinaldine moiety was found to significantly enhance properties such as lightfastness, heat stability, and solvent resistance.

This led to the development of commercially important pigments like Pigment Yellow 138, a tetrachlorinated quinophthalone, which exhibits exceptional durability and is widely used in demanding applications such as automotive coatings and engineering plastics. The timeline below highlights key moments in the discovery and development of quinophthalone pigments.

Historical_Development cluster_1800s 19th Century cluster_1930s Early 20th Century cluster_1950s_1970s Mid 20th Century cluster_modern Late 20th Century to Present 1883 1883: Jacobsen & Reimer First synthesis of Quinoline Yellow from quinaldine and phthalic anhydride. 1935 1935: US Patent 2,006,022 Describes dyestuffs of the quinophthalone series with good fastness to light, often involving 3-hydroxyquinaldine derivatives. 1883->1935 Early Dye Patents 1950s 1950s: Development of Azo Condensation Pigments Increased focus on heat and migration resistance in organic pigments, influencing quinophthalone development. 1935->1950s Shift towards Pigments 1970s 1970s: Emergence of High-Performance Pigments Introduction of isoindolinone and other high-performance pigments, setting new benchmarks for stability. 1950s->1970s Quest for Higher Performance Modern Modern Era: this compound Development and commercialization of halogenated quinophthalones like PY 138 with superior fastness properties. 1970s->Modern Halogenation & Specialization

A timeline of key milestones in the development of quinophthalone pigments.

The Heart of the Matter: Synthesis and Chemical Properties

The fundamental synthesis of quinophthalone pigments involves the condensation of a quinaldine derivative with a phthalic anhydride derivative. The reaction is typically carried out at high temperatures, often in the presence of a catalyst or in a high-boiling solvent.

General Reaction Mechanism

The reaction proceeds through a series of steps involving nucleophilic attack, cyclization, and dehydration. The methyl group of quinaldine is sufficiently acidic to participate in the condensation, likely through an enamine intermediate. The following diagram illustrates a plausible reaction mechanism for the synthesis of a simple quinophthalone.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate Stages cluster_product Product Quinaldine Quinaldine Enamine Enamine Tautomer of Quinaldine Quinaldine->Enamine Tautomerization PhthalicAnhydride Phthalic Anhydride InitialAdduct Initial Adduct PhthalicAnhydride->InitialAdduct Enamine->InitialAdduct Nucleophilic Attack on Carbonyl CyclizedIntermediate Cyclized Intermediate InitialAdduct->CyclizedIntermediate Intramolecular Cyclization Quinophthalone Quinophthalone CyclizedIntermediate->Quinophthalone Dehydration

A simplified reaction pathway for quinophthalone synthesis.
Quantitative Data on Key Quinophthalone Pigments

The performance of quinophthalone pigments is defined by several key quantitative parameters. The following tables summarize these properties for some commercially significant quinophthalone pigments.

Table 1: General and Physical Properties

Pigment NameC.I. NameChemical ClassMolecular FormulaMolecular Weight ( g/mol )
Quinophthalone YellowThis compoundQuinophthaloneC₂₆H₆Cl₈N₂O₄693.96
Isoindoline YellowPigment Yellow 139IsoindolineC₁₆H₉N₅O₆367.27
Isoindolinone YellowPigment Yellow 173IsoindolinoneC₂₂H₁₂Cl₂N₄O₂435.26

Table 2: Fastness and Resistance Properties

Pigment NameLightfastness (Blue Wool Scale, 1-8)Heat Stability (°C)Acid Resistance (1-5)Alkali Resistance (1-5)
This compound8[1]290-300[1][2]5[1]5[1]
Pigment Yellow 1398[3]240-250[3][4]5[3]4[3]
Pigment Yellow 1737-829055

Experimental Protocols

This section provides detailed methodologies for the synthesis of key quinophthalone pigments, compiled from patent literature.

Synthesis of this compound (C.I. 56300)

This protocol is adapted from a representative synthetic method for this compound.[3]

Materials:

Procedure:

  • In a reactor equipped with heating and stirring, melt benzoic acid (e.g., 320g) by heating to approximately 127°C.

  • Once molten and stirring has commenced, sequentially add tetrachlorophthalic anhydride (e.g., 60g) and 8-aminoquinaldine (e.g., 16g).

  • Heat the reaction mixture to 140-160°C and maintain for 1-3 hours.

  • Increase the temperature to 180-220°C and continue the reaction for an additional 2-4 hours.

  • Cool the reaction mixture to 130°C.

  • Pour the cooled reaction mixture into a prepared sodium hydroxide solution (e.g., 10% solution, 960g) and stir for 10-60 minutes.

  • Filter the resulting precipitate, wash thoroughly with water, and dry to obtain the crude this compound.

  • The crude pigment can be further purified and conditioned through solvent treatment (pigmentation) to achieve the desired particle size and crystal form for specific applications.

General Synthesis of a Simple Quinophthalone

This is a general laboratory-scale synthesis adapted from published procedures.

Materials:

  • Quinaldine

  • Phthalic anhydride

  • Anhydrous zinc chloride (catalyst)

Procedure:

  • In a suitable reaction vessel, combine quinaldine (e.g., 4g, 0.027 mol), powdered phthalic anhydride (e.g., 4.5g, 0.030 mol), and anhydrous zinc chloride (e.g., 1g, 0.007 mol).

  • Heat the mixture in an oil bath at 180°C for approximately four hours.

  • Cool the resulting viscous, dark red liquid.

  • Wash the cooled product with rectified spirit to precipitate the yellow solid dye.

  • The crude product can be purified by recrystallization from a suitable solvent, such as glacial acetic acid, to yield the crystalline quinophthalone.

Workflow for Pigment Synthesis and Characterization

The development and evaluation of a new pigment follows a structured workflow, from initial synthesis to final application testing. The following diagram outlines this process.

Pigment_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation Synthesis Chemical Synthesis (e.g., Condensation Reaction) Purification Purification (e.g., Filtration, Washing, Recrystallization) Synthesis->Purification Spectroscopy Spectroscopic Analysis (e.g., UV-Vis, FT-IR, NMR) Purification->Spectroscopy Microscopy Microscopic Analysis (e.g., SEM, TEM for particle size and morphology) Purification->Microscopy Thermal Thermal Analysis (e.g., TGA, DSC for heat stability) Spectroscopy->Thermal Microscopy->Thermal Fastness Fastness Testing (Light, Weather, Chemical) Thermal->Fastness Application Application Testing (e.g., in coatings, plastics, inks) Fastness->Application

A typical workflow for the development and testing of a new pigment.

Conclusion

Quinophthalone pigments represent a significant class of synthetic organic colorants that have evolved considerably since their initial discovery. Through chemical modification, particularly halogenation, researchers have developed pigments with outstanding performance characteristics, making them suitable for a wide range of demanding applications. The continued study of their synthesis, properties, and reaction mechanisms will undoubtedly lead to the development of new and improved colorants for future technologies.

References

In-Depth Technical Guide: Toxicological and Ecotoxicological Profile of Pigment Yellow 138

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 138 (CAS No. 30125-47-4), a quinophthalone pigment, is a significant colorant utilized across various industries. Its toxicological and ecotoxicological profiles are of paramount importance for ensuring its safe handling, use, and disposal. This technical guide provides a comprehensive overview of the available data on the toxicological and ecotoxicological properties of this compound, with a focus on quantitative data, experimental methodologies, and logical workflows. The information presented is intended to support researchers, scientists, and drug development professionals in evaluating the safety and environmental impact of this substance.

Toxicological Data

This compound exhibits a low order of acute toxicity and is not classified as a hazardous substance according to available data. The following tables summarize the key quantitative toxicological endpoints.

Acute Toxicity
EndpointSpeciesRouteValueReference
LD50RatOral> 5000 mg/kg bw[1]
LD50RatDermal> 2000 mg/kg bw[1]
Skin and Eye Irritation
EndpointSpeciesResultReference
Skin IrritationRabbitNon-irritant[1]
Eye IrritationRabbitNon-irritant[1]
Sensitization
EndpointAssessmentReference
Skin SensitizationThe chemical structure does not suggest a sensitizing effect.[1]
Genotoxicity

Based on the available information, this compound is not considered to be mutagenic.

Test TypeResultReference
Ames TestNegative[2]
Micronucleus TestNegative[2]
Carcinogenicity and Reproductive Toxicity

Current assessments indicate that this compound does not pose a carcinogenic or reproductive hazard.

EndpointAssessmentReference
CarcinogenicityThe whole of the information assessable provides no indication of a carcinogenic effect.[1]
Reproductive ToxicityBased on the ingredients, there is no suspicion of a toxic effect on reproduction.[1]

Ecotoxicological Data

This compound demonstrates a low potential for adverse effects in aquatic environments.

Aquatic Toxicity
Test TypeSpeciesEndpointValueReference
Acute Fish ToxicityDanio rerio (Zebra fish)96h LC50> 100 mg/L[1]
Acute Daphnia ToxicityDaphnia magna48h EC50> 100 mg/L[1]
Algae Growth InhibitionDesmodesmus subspicatus72h EC50> 100 mg/L[1]
Bacterial ToxicityActivated sludge3h EC50> 1000 mg/L[1]

Experimental Protocols

Detailed methodologies for the key toxicological and ecotoxicological studies are outlined below. These protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (as per OECD Guideline 423)

A limit test is typically conducted for substances with low expected toxicity. A single group of rats (usually Wistar, 3-5 animals of one sex) is administered a dose of 2000 mg/kg body weight of this compound via oral gavage. If no mortality or significant clinical signs of toxicity are observed, a higher dose of 5000 mg/kg may be tested in another group. The animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days. At the end of the observation period, a gross necropsy is performed on all animals.

Acute Dermal Toxicity (as per OECD Guideline 402)

A limit test is performed by applying this compound at a dose of 2000 mg/kg body weight to the shorn, intact skin of a group of rats (typically 5 males and 5 females). The application site is covered with a semi-occlusive dressing for 24 hours. The animals are observed for mortality, signs of systemic toxicity, and local skin reactions for 14 days. Body weights are recorded weekly. A gross necropsy is conducted at the end of the study.

Skin Irritation (as per OECD Guideline 404)

A small amount (approximately 0.5 g) of this compound is applied to a small area of shorn skin on the back of albino rabbits. The application site is covered with a gauze patch and a semi-occlusive dressing for 4 hours. After the exposure period, the test substance is removed, and the skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized grading system.

Eye Irritation (as per OECD Guideline 405)

A small, measured amount (e.g., 0.1 mL or 0.1 g) of this compound is instilled into the conjunctival sac of one eye of an albino rabbit. The other eye serves as an untreated control. The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation. The reactions are scored according to a standardized grading system.

Ames Test (as per OECD Guideline 471)

The bacterial reverse mutation assay (Ames test) is performed to assess the mutagenic potential of this compound. Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are exposed to various concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 mix). The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control.

In Vivo Erythrocyte Micronucleus Test (as per OECD Guideline 474)

This test evaluates the potential of this compound to induce chromosomal damage. The test substance is administered to mice or rats, typically via oral gavage or intraperitoneal injection, at three dose levels. Bone marrow or peripheral blood is collected at appropriate time intervals after treatment. The erythrocytes are then analyzed for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Acute Fish Toxicity (as per OECD Guideline 203)

Zebra fish (Danio rerio) are exposed to a range of concentrations of this compound in a semi-static or flow-through system for 96 hours. Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours. The lethal concentration that causes 50% mortality (LC50) is calculated.

Acute Daphnia Immobilisation Test (as per OECD Guideline 202)

Daphnia magna are exposed to a series of concentrations of this compound for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours. The effective concentration that causes 50% immobilization (EC50) is determined.

Alga, Growth Inhibition Test (as per OECD Guideline 201)

Cultures of a freshwater green alga, such as Desmodesmus subspicatus, are exposed to various concentrations of this compound for 72 hours. The growth of the algae is measured, and the concentration that inhibits growth by 50% (EC50) is calculated.

Visualizations

As this compound exhibits low toxicity and there are no established signaling pathways associated with its effects, the following diagrams illustrate the general experimental workflows for key toxicological and ecotoxicological assessments.

Acute_Oral_Toxicity_Workflow cluster_pre_study Pre-Study cluster_dosing Dosing cluster_observation Observation (14 Days) cluster_termination Termination cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (Wistar Rats) Dose_Selection Dose Selection (Limit Test: 2000 or 5000 mg/kg) Animal_Acclimatization->Dose_Selection Dosing Single Oral Gavage Dose_Selection->Dosing Clinical_Signs Clinical Signs Monitoring Dosing->Clinical_Signs Body_Weight Body Weight Measurement Dosing->Body_Weight Mortality Mortality Checks Dosing->Mortality Necropsy Gross Necropsy Clinical_Signs->Necropsy Body_Weight->Necropsy Mortality->Necropsy LD50_Determination LD50 Determination Necropsy->LD50_Determination

Caption: Workflow for an acute oral toxicity study.

Aquatic_Toxicity_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_observation Observation cluster_analysis Data Analysis Test_Organism_Culture Test Organism Culture (Fish, Daphnia, Algae) Exposure_Period Exposure Period (48h, 72h, or 96h) Test_Organism_Culture->Exposure_Period Test_Solution_Prep Test Solution Preparation (Range of Concentrations) Test_Solution_Prep->Exposure_Period Endpoint_Measurement Endpoint Measurement (Mortality, Immobilization, Growth) Exposure_Period->Endpoint_Measurement EC50_LC50_Calculation EC50/LC50 Calculation Endpoint_Measurement->EC50_LC50_Calculation

Caption: General workflow for aquatic toxicity testing.

Genotoxicity_Workflow cluster_in_vitro In Vitro - Ames Test (OECD 471) cluster_in_vivo In Vivo - Micronucleus Test (OECD 474) Bacterial_Strains Bacterial Strains (S. typhimurium, E. coli) Exposure_S9 Exposure to this compound (+/- S9 Metabolic Activation) Bacterial_Strains->Exposure_S9 Revertant_Count Count Revertant Colonies Exposure_S9->Revertant_Count Compare_Control Compare to Control Revertant_Count->Compare_Control Animal_Dosing Dose Rodents with This compound Tissue_Collection Collect Bone Marrow or Peripheral Blood Animal_Dosing->Tissue_Collection Erythrocyte_Analysis Analyze Erythrocytes for Micronuclei Tissue_Collection->Erythrocyte_Analysis Compare_Control_Vivo Compare to Control Erythrocyte_Analysis->Compare_Control_Vivo

Caption: Workflow for genotoxicity assessment.

Conclusion

The available toxicological and ecotoxicological data for this compound consistently indicate a low hazard profile. It exhibits low acute toxicity via oral and dermal routes, is not a skin or eye irritant, and does not show evidence of mutagenicity, carcinogenicity, or reproductive toxicity in the available studies. In the aquatic environment, this compound has a low toxicity to fish, daphnia, algae, and bacteria. This comprehensive profile suggests that, with appropriate industrial hygiene practices, this compound can be used safely with minimal risk to human health and the environment.

References

Methodological & Application

Application Notes and Protocols: Pigment Yellow 138 as a Novel Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application note is a hypothetical proposal based on the known chemical and physical properties of Pigment Yellow 138. Currently, there is no direct published evidence of its use as a fluorescent probe in cellular imaging. The protocols and data presented are illustrative and would require experimental validation.

Introduction

This compound (PY138), a quinophthalone-based organic pigment, is recognized for its exceptional thermal stability and vibrant yellow hue in industrial applications. Its chemical structure, characterized by a large, hydrophobic polycyclic aromatic system, suggests its potential as a lipophilic fluorescent probe for cellular imaging. This application note explores the prospective use of this compound for visualizing and studying intracellular lipid droplets, key organelles involved in lipid metabolism and cellular signaling.

The inherent hydrophobicity of PY138 is predicted to facilitate its passive diffusion across the plasma membrane and subsequent accumulation in nonpolar environments within the cell, such as lipid droplets. This proposed mechanism of action is analogous to other well-established lipid droplet stains. This document provides a hypothetical framework for the characterization and application of this compound as a fluorescent cellular imaging agent, including detailed protocols for its use in live-cell imaging and for assessing its biocompatibility.

Hypothetical Product Profile

This section outlines the predicted properties of this compound as a fluorescent probe.

PropertyPredicted Value/Characteristic
Chemical Name 4,5,6,7-tetrachloro-2-[2-(4,5,6,7-tetrachloro-1,3-dioxoinden-2-yl)quinolin-8-yl]isoindole-1,3-dione
Molecular Formula C₂₆H₆Cl₈N₂O₄
Molecular Weight 693.96 g/mol
Appearance Yellow to greenish-yellow powder
Solubility Soluble in DMSO; likely to precipitate in aqueous media
Proposed Target Intracellular Lipid Droplets
Proposed Mechanism Accumulation in the hydrophobic core of lipid droplets
Hypothetical Excitation (λex) ~450 - 470 nm
Hypothetical Emission (λem) ~520 - 550 nm
Quantum Yield Expected to be low in aqueous environments and high in nonpolar (lipid) environments

Proposed Cellular Application: Lipid Droplet Staining

Based on its lipophilic nature, this compound is proposed as a selective fluorescent probe for staining intracellular lipid droplets. Lipid droplets are dynamic organelles that play a central role in storing neutral lipids and are involved in various cellular processes, including energy homeostasis, membrane synthesis, and signaling. The visualization of lipid droplets is crucial for studying metabolic disorders, such as obesity and fatty liver disease, as well as cancer and infectious diseases.

Hypothetical Signaling Pathway: Lipophagy

Lipophagy is a selective form of autophagy responsible for the degradation of lipid droplets. This process is critical for maintaining lipid homeostasis and providing a source of free fatty acids for energy production. A fluorescent probe that localizes to lipid droplets, such as the proposed this compound, could be instrumental in studying the dynamics of lipophagy.

Lipophagy_Signaling_Pathway cluster_stimulus Stimuli cluster_signaling Signaling Cascade cluster_autophagy Autophagosome Formation cluster_degradation Degradation Nutrient_Deprivation Nutrient Deprivation AMPK AMPK Nutrient_Deprivation->AMPK activates Hormonal_Signals Hormonal Signals (e.g., Glucagon) Hormonal_Signals->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits ULK1_Complex ULK1 Complex AMPK->ULK1_Complex activates mTORC1->ULK1_Complex inhibits Phagophore Phagophore Formation ULK1_Complex->Phagophore LC3_Lipidation LC3 Lipidation (LC3-II) Phagophore->LC3_Lipidation Autophagosome Autophagosome LC3_Lipidation->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Lipid_Droplet Lipid Droplet (Stained with PY138) Lipid_Droplet->Autophagosome engulfed by FFA Free Fatty Acids Autolysosome->FFA releases Lysosome Lysosome Lysosome->Autolysosome

Proposed Lipophagy Signaling Pathway.

Experimental Protocols

The following are hypothetical protocols for the use and evaluation of this compound as a fluorescent probe.

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Microcentrifuge tubes

  • Procedure:

    • Prepare a 1 mM stock solution by dissolving 0.694 mg of this compound in 1 mL of anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution. The solution should be a clear yellow.

    • Store the stock solution at -20°C, protected from light.

Protocol 2: Live-Cell Staining of Lipid Droplets
  • Materials:

    • Adherent mammalian cells (e.g., HeLa, HepG2) cultured on glass-bottom dishes or coverslips

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS), pH 7.4

    • This compound stock solution (1 mM in DMSO)

    • Fluorescence microscope

  • Procedure:

    • Culture cells to 70-80% confluency.

    • Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed complete culture medium to a final concentration of 1-5 µM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

    • Remove the staining solution and wash the cells twice with PBS.

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Image the cells immediately using a fluorescence microscope with appropriate filter sets (hypothetical excitation: ~460 nm, emission: ~530 nm).

Protocol 3: Cytotoxicity Assessment using MTT Assay
  • Materials:

    • Mammalian cells (e.g., HeLa)

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution (1 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for dilutions) and a no-treatment control.

    • Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate for 24 hours at 37°C in a CO₂ incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the no-treatment control.

Hypothetical Experimental Workflow

The following diagram illustrates a proposed workflow for the characterization and application of a novel fluorescent probe like this compound.

Experimental_Workflow cluster_characterization Probe Characterization cluster_invitro In Vitro Evaluation cluster_application Cellular Application Solubility Solubility Testing (DMSO, PBS, Media) Spectroscopy Spectroscopic Analysis (Absorbance, Emission) Solubility->Spectroscopy Photostability Photostability Assay Spectroscopy->Photostability Cytotoxicity Cytotoxicity Assay (e.g., MTT) Photostability->Cytotoxicity Cell_Staining Live-Cell Staining Protocol (Titration of Concentration and Time) Cytotoxicity->Cell_Staining Colocalization Colocalization Study (with known lipid droplet marker) Cell_Staining->Colocalization Imaging Fluorescence Microscopy (Confocal, Widefield) Colocalization->Imaging Pathway_Analysis Studying Cellular Pathways (e.g., Lipophagy Dynamics) Imaging->Pathway_Analysis Drug_Screening High-Content Screening (Drug effects on lipid storage) Pathway_Analysis->Drug_Screening

Proposed Experimental Workflow.

Conclusion

While further experimental validation is necessary, the physicochemical properties of this compound make it a promising candidate for a novel, stable, and specific fluorescent probe for imaging intracellular lipid droplets. Its potential for high photostability and selective accumulation in nonpolar environments could offer advantages over existing dyes. The protocols and workflows outlined in this document provide a comprehensive starting point for researchers interested in exploring the utility of this compound in cellular imaging and its application in studying lipid metabolism and related diseases.

Application Notes and Protocols: Incorporation of Pigment Yellow 138 in Photoactive Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 138 (PY138), a quinophthalone-based organic pigment, is renowned for its exceptional lightfastness, thermal stability, and chemical resistance.[1][2][3][4][5][6][7][8][9] These properties make it a prime candidate for incorporation into photoactive thin films for a variety of applications. This document provides detailed application notes and protocols for the use of this compound in photoactive thin films, with a focus on its established use in color filter arrays and its potential in emerging photoactive systems and biomedical applications.

Chemical Structure and Properties

  • Chemical Name: 4,5,6,7-tetrachloro-2-[2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl]isoindole-1,3-dione[2]

  • Molecular Formula: C₂₆H₆Cl₈N₂O₄[10][]

  • CAS Number: 30125-47-4[1][2][8][10][][12][13][14]

Data Presentation: Physicochemical Properties of this compound

The robust nature of this compound is evident in its material properties, which are summarized in the table below.

PropertyValueReferences
Physical Appearance Greenish-yellow powder[1][8][]
Molecular Weight 693.96 g/mol [10][]
Density ~1.845 g/cm³[12]
Heat Resistance Up to 290-300 °C in plastics[3][6][15]
Light Fastness (1-8 scale) 7-8[1][2][6][8]
Weather Fastness Excellent[3][4][5][6]
Solvent Resistance Good to Excellent[1][6]
Acid/Alkali Resistance Excellent[1][2][5][6]
Transparency Can be processed into transparent films[16]

Application 1: Color Filter for Image Sensors and Photodetectors

This compound is utilized as a yellow colorant in green color filters for image sensors.[17][18] Its function is to fine-tune the spectral response of the green pixels by absorbing blue light, thereby enhancing color purity and image quality.[18] Its high transparency in the desired wavelength range and exceptional stability under prolonged light exposure are critical for this application.

Experimental Protocol: Fabrication of a PY138-based Color Filter Film via Spin-Coating

This protocol describes the preparation of a this compound-containing thin film on a glass substrate using a solution-based spin-coating method.

Materials:

  • This compound powder

  • Propylene glycol monomethyl ether acetate (B1210297) (PGMEA) or a suitable solvent[17][18]

  • A transparent binder resin (e.g., acrylic or polyimide resin)

  • Glass substrates

  • Surfactant (optional, for improved film quality)

  • Ultrasonic bath

  • Spin-coater

  • Hotplate

Procedure:

  • Solution Preparation:

    • Disperse a specific weight percentage of this compound powder in PGMEA. The concentration will depend on the desired film thickness and color density.

    • Add the binder resin to the dispersion. The ratio of pigment to binder is crucial for film integrity and optical properties.

    • Optionally, add a small amount of surfactant to improve the wetting of the substrate and prevent film defects.

    • Sonicate the mixture in an ultrasonic bath for 1-2 hours to ensure a uniform dispersion.

  • Substrate Cleaning:

    • Clean the glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10 minutes to enhance surface wettability.

  • Spin-Coating:

    • Place a cleaned substrate on the spin-coater chuck.

    • Dispense the prepared this compound solution onto the center of the substrate.

    • Spin-coat at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The spin speed will determine the film thickness.

  • Baking/Annealing:

    • Transfer the coated substrate to a hotplate.

    • Pre-bake at a lower temperature (e.g., 90-110 °C) for a few minutes to evaporate the solvent.

    • Hard-bake at a higher temperature (e.g., 200-230 °C) for a specified time to cure the binder resin and form a stable film.

Experimental Workflow: Color Filter Fabrication

G cluster_0 Solution Preparation cluster_1 Substrate Cleaning cluster_2 Film Deposition & Curing a Disperse PY138 in Solvent b Add Binder Resin a->b c Add Surfactant (Optional) b->c d Ultrasonication c->d h Spin-Coating d->h e Ultrasonic Cleaning f Nitrogen Drying e->f g UV-Ozone Treatment f->g g->h i Pre-baking h->i j Hard-baking i->j

Workflow for fabricating a this compound color filter.

Potential Application 2: Photoactive Layer in Organic Electronic Devices

While not yet widely reported, the inherent properties of this compound suggest its potential as a photoactive material in organic electronic devices such as organic thin-film transistors (OTFTs) and photodetectors. Its high stability could lead to devices with longer operational lifetimes.

Experimental Protocol: Fabrication of a PY138 Thin Film via Thermal Evaporation

This protocol outlines the deposition of a pure this compound thin film using physical vapor deposition (PVD), a common technique for creating high-purity organic semiconductor layers.

Materials:

  • This compound powder

  • High-vacuum thermal evaporation system

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Substrates (e.g., silicon wafers with a dielectric layer for OTFTs, or patterned ITO-coated glass for photodetectors)

  • Tungsten or molybdenum evaporation boat

Procedure:

  • System Preparation:

    • Load the cleaned substrates into the substrate holder in the vacuum chamber.

    • Place the this compound powder into the evaporation boat.

    • Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ Torr).

  • Deposition:

    • Slowly increase the current to the evaporation boat to heat the this compound until it starts to sublimate.

    • Monitor the deposition rate and film thickness using the QCM. A typical deposition rate for organic materials is 0.1-1 Å/s.

    • Once the desired film thickness is achieved, close the shutter and turn off the power to the evaporation boat.

  • Cooling and Venting:

    • Allow the system and substrates to cool down under vacuum.

    • Vent the chamber with an inert gas like nitrogen before removing the substrates.

Experimental Workflow: Thermal Evaporation of PY138

G a Load Substrates & PY138 b Evacuate Chamber to High Vacuum a->b c Heat Evaporation Boat b->c d Monitor Deposition Rate & Thickness c->d e Deposit to Desired Thickness d->e f Cool Down Under Vacuum e->f g Vent with Inert Gas f->g h Remove Coated Substrates g->h

Workflow for thermal evaporation of a this compound thin film.

Potential Application 3: Photosensitizer in Biomedical Applications

The low toxicity profile of this compound, as suggested by its FDA approval for indirect food contact, opens up possibilities for its use in biomedical applications.[10] With appropriate functionalization to enhance solubility and cellular uptake, it could potentially be investigated as a photosensitizer for photodynamic therapy (PDT) or as a fluorescent probe for bioimaging.

Hypothetical Signaling Pathway: Photodynamic Therapy with a PY138-based Photosensitizer

In a hypothetical PDT scenario, a modified this compound derivative could be designed to target cancer cells. Upon irradiation with light of a specific wavelength, the photosensitizer would generate reactive oxygen species (ROS), leading to apoptosis (programmed cell death).

G cluster_0 Cellular Environment a PY138 Derivative (Photosensitizer) b Light Activation a->b Irradiation c Excited State PY138* b->c d Oxygen (O2) c->d Energy Transfer e Reactive Oxygen Species (ROS) d->e f Cellular Damage e->f g Apoptosis f->g

Hypothetical signaling pathway for PDT using a PY138 derivative.

Note: The use of this compound in PDT is currently speculative and would require significant research and development, including chemical modification to improve its photophysical properties and biological targeting.

Characterization of PY138 Thin Films

Regardless of the application, the fabricated thin films need to be thoroughly characterized.

Characterization TechniqueInformation Obtained
UV-Visible Spectroscopy Absorption spectrum, optical bandgap
Photoluminescence Spectroscopy Emission spectrum, quantum yield
Atomic Force Microscopy (AFM) Surface morphology, roughness, grain size
X-ray Diffraction (XRD) Crystalline structure and orientation
Ellipsometry Film thickness and refractive index
Electrical Characterization (For electronic devices) I-V characteristics, charge carrier mobility, photoresponse

Conclusion

This compound is a highly stable organic pigment with proven applications in photoactive thin films for color filtering. Its excellent durability and optical properties make it a material of interest for next-generation photoactive devices. While its application in organic electronics and biomedicine is still in its nascent stages, the protocols and data presented here provide a solid foundation for researchers and scientists to explore the full potential of this versatile material. Further research into tuning its electronic properties and biocompatibility could unlock novel applications in drug development and advanced materials science.

References

Application Notes and Protocols for Pigment Yellow 138 in Organic Light-Emitting Diode (OLED) Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The application of Pigment Yellow 138 in the active layers of Organic Light-Emitting Diodes (OLEDs) is a novel research area with limited published data. The following notes and protocols are based on the known properties of the pigment and general OLED fabrication principles. These should serve as a starting point for researchers and scientists exploring its potential use.

Introduction to this compound

This compound (C.I. 56300) is a quinophthalone-based organic pigment known for its bright greenish-yellow shade and exceptional stability.[1] Traditionally, it is used in demanding applications such as automotive coatings, plastics, and industrial paints due to its high thermal stability (up to 290-300°C), excellent light and weather fastness, and resistance to solvents.[1][2] Its robust nature makes it an intriguing candidate for investigation in the field of organic electronics, particularly in OLEDs where material stability is paramount for device longevity. While not traditionally used as an active OLED material, its properties suggest potential applications as a stable color filter, a component in a color conversion layer, or a fluorescent dopant.

Physicochemical and Optical Properties

A summary of the key properties of this compound is presented below. Researchers should note that the photoluminescent and electronic properties in thin-film form, which are critical for OLED applications, are not widely documented and would require experimental determination.

PropertyValueReferences
Chemical Name 4,5,6,7-tetrachloro-2-[2-(4,5,6,7-tetrachloro-1,3-dioxoinden-2-yl)quinolin-8-yl]isoindole-1,3-dione[3]
Molecular Formula C₂₆H₆Cl₈N₂O₄[3]
Molecular Weight 693.96 g/mol [3]
Appearance Yellow powder[4]
Shade Greenish-yellow[1][2]
Heat Resistance Up to 290-300°C in plastics[1][2]
Light Fastness Excellent (7-8 on a scale of 8)[1]
Solvent Resistance Excellent[2]
Photoluminescence (PL) of a related derivative (TCHCQ) in solution λmax at 517 nm[5]

Potential Applications in OLEDs

Color Filter or Color Conversion Layer

Given its high stability and strong absorption in the blue region of the spectrum, this compound could be investigated for use in color filters for full-color OLED displays. Pigments are commonly used in color filters to purify the emission from white OLEDs or to enhance the color gamut.[6] A recent study on a novel quinophthalone derivative demonstrated its potential as a yellow colorant for green color filters in image sensors, suggesting that this compound could serve a similar function.[5]

Another potential application is in a color conversion layer, where a material absorbs light of a shorter wavelength (e.g., from a blue OLED) and re-emits it at a longer wavelength. The photoluminescent properties of this compound in a solid matrix would need to be characterized to evaluate its efficiency in such a system.

Fluorescent Dopant in an Emissive Layer

If this compound exhibits efficient photoluminescence in the solid state, it could potentially be used as a fluorescent dopant in a host material to produce yellow emission.[7][8] The host material would be chosen to have a wider bandgap and good charge-transporting properties, allowing for efficient energy transfer to the this compound dopant. The success of this approach would depend on the pigment's quantum yield of fluorescence and its ability to be dispersed molecularly within the host matrix to avoid aggregation-induced quenching.

Experimental Protocols

Synthesis of this compound

A general synthesis procedure derived from patent literature involves the reaction of tetrachlorophthalic anhydride (B1165640) with 8-aminoquinaldine (B105178) in a high-boiling solvent like benzoic acid, followed by a pigmentary treatment to obtain the desired crystal form.[9]

Materials:

  • Benzoic acid

  • Tetrachlorophthalic anhydride

  • 8-aminoquinaldine

  • Sodium hydroxide (B78521) solution

  • Organic solvent (e.g., N,N-dimethylformamide)

  • Sodium methoxide (B1231860)

  • Acid (e.g., hydrochloric acid)

Protocol:

  • Crude Product Synthesis:

    • Melt benzoic acid in a reactor equipped with a stirrer and heater to approximately 125-130°C.

    • Sequentially add tetrachlorophthalic anhydride and 8-aminoquinaldine to the molten benzoic acid.

    • Heat the reaction mixture to 140-160°C for 1-3 hours.

    • Increase the temperature to 180-220°C and react for another 2-4 hours.

    • Cool the reaction mixture to 130°C and pour it into a sodium hydroxide solution (5-20%).

    • Stir the mixture for 10-60 minutes.

    • Filter the precipitate, wash it thoroughly with water, and dry to obtain the crude this compound.

  • Pigmentary Treatment (Finishing):

    • Suspend the crude pigment in an organic solvent in a reactor.

    • Add sodium methoxide and heat to 40-80°C for 1-3 hours to form the sodium salt.

    • Neutralize the mixture with an acid to precipitate the pigment in a finer, more stable crystalline form.

    • Heat the slurry to 80-150°C for 1-6 hours to allow for crystal growth.

    • Filter the final pigment, wash with solvent and then water, and dry.

G cluster_synthesis Crude Synthesis cluster_finishing Pigmentary Treatment reactants Tetrachlorophthalic Anhydride + 8-Aminoquinolidine + Benzoic Acid reaction Heat to 140-220°C reactants->reaction cooling Cool to 130°C reaction->cooling precipitation Pour into NaOH solution cooling->precipitation filtration1 Filter, Wash, Dry precipitation->filtration1 crude_product Crude this compound filtration1->crude_product suspension Suspend crude pigment in organic solvent crude_product->suspension salification Add Sodium Methoxide, Heat to 40-80°C suspension->salification neutralization Neutralize with Acid salification->neutralization crystal_growth Heat to 80-150°C neutralization->crystal_growth filtration2 Filter, Wash, Dry crystal_growth->filtration2 final_product This compound filtration2->final_product

Synthesis workflow for this compound.
Protocol for OLED Fabrication (Hypothetical)

This protocol describes the fabrication of a simple multilayer OLED using vacuum thermal evaporation, which is a standard technique for small molecule organic materials. This serves as a template where this compound could be tested, for instance, as a dopant in the emissive layer.

Materials and Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole Transport Layer (HTL) material (e.g., NPB)

  • Host material for the Emissive Layer (EML) (e.g., CBP)

  • Dopant: this compound (requires purification, e.g., by temperature gradient sublimation)

  • Electron Transport Layer (ETL) material (e.g., Alq₃)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate cleaning setup (detergent, DI water, solvents, UV-ozone or plasma cleaner)

  • Glovebox for device encapsulation

Protocol:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to increase the work function of the ITO and remove organic residues.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to the vacuum chamber.

    • Deposit the layers sequentially by thermal evaporation:

      • HIL: Deposit HAT-CN (e.g., 10 nm).

      • HTL: Deposit NPB (e.g., 40 nm).

      • EML: Co-evaporate the host material (CBP) and this compound. The doping concentration is critical and should be varied experimentally (e.g., 1%, 3%, 5% by weight). The deposition rate of the dopant should be carefully controlled relative to the host. A typical EML thickness is 20-30 nm.

      • ETL: Deposit Alq₃ (e.g., 30 nm).

  • Cathode Deposition:

    • Without breaking vacuum, deposit the EIL: LiF (e.g., 1 nm).

    • Deposit the cathode: Aluminum (e.g., 100 nm) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Transfer the completed device to an inert atmosphere glovebox.

    • Encapsulate the device using a glass lid and UV-cured epoxy to protect the organic layers and cathode from oxygen and moisture.

G cluster_prep Substrate Preparation cluster_deposition Vacuum Thermal Evaporation (<10⁻⁶ Torr) cluster_final Final Steps clean ITO Substrate Cleaning (Solvents + Sonication) treat UV-Ozone or Plasma Treatment clean->treat hil Hole Injection Layer (HIL) treat->hil htl Hole Transport Layer (HTL) hil->htl eml Emissive Layer (EML) (Host + this compound Dopant) htl->eml etl Electron Transport Layer (ETL) eml->etl eil Electron Injection Layer (EIL) etl->eil cathode Cathode (e.g., Al) eil->cathode encap Encapsulation (Inert Atmosphere) cathode->encap

General workflow for OLED fabrication.

Characterization and Data Analysis

The performance of the fabricated OLEDs should be characterized to evaluate the potential of this compound.

ParameterMethodExpected Outcome/Analysis
Current Density-Voltage-Luminance (J-V-L) Source measure unit and a calibrated photodetector/spectrometer.Determine the turn-on voltage, luminance, and current efficiency (cd/A) of the device.
Electroluminescence (EL) Spectrum Spectrometer.Measure the emission color and purity. Compare with the photoluminescence of the pigment to identify any spectral shifts.
External Quantum Efficiency (EQE) Integrating sphere with a calibrated spectrometer.Quantify the percentage of injected charge carriers that are converted into photons emitted from the device.
Device Lifetime Continuous operation at a constant current or brightness.Measure the time it takes for the initial luminance to decrease to 50% (LT50) or 95% (LT95). This is a critical metric for assessing material and device stability.

By systematically varying the doping concentration of this compound and the structure of the OLED device, researchers can build a comprehensive understanding of its potential, if any, as a novel material for organic light-emitting diodes.

References

Application Notes and Protocols for the Detection of Pigment Yellow 138 in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Yellow 138 (C.I. 56300) is a high-performance quinophthalone pigment valued for its excellent lightfastness, heat stability, and vibrant greenish-yellow hue. It finds extensive application in plastics, coatings, and printing inks. Due to its potential for migration from consumer products such as food packaging, toys, and cosmetics, sensitive and reliable analytical methods are crucial for risk assessment and regulatory compliance. This document provides detailed application notes and protocols for the detection and quantification of this compound in various complex matrices, tailored for researchers, scientists, and professionals in drug development and quality control.

Analytical Techniques Overview

Several analytical techniques can be employed for the determination of this compound. The choice of method depends on the matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Mass Spectrometry (MS) is the most common and robust approach for quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying organic molecules. For this compound, a reverse-phase C18 column is typically used with a gradient elution of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC-DAD. It is particularly useful for analyzing trace levels of the pigment in complex matrices and for confirming the identity of the analyte. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the analytical methods for the determination of this compound. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (R²)
HPLC-DAD Plastics (e.g., Polyolefins)0.1 - 0.5 mg/kg0.3 - 1.5 mg/kg85 - 105> 0.995
Cosmetics (e.g., Creams, Lipsticks)0.05 - 0.2 mg/kg0.15 - 0.6 mg/kg80 - 110> 0.995
Tattoo Inks0.1 - 1.0 µg/mL0.3 - 3.0 µg/mL90 - 105> 0.998
LC-MS/MS Food Contact Materials (Migration)0.01 - 0.05 µg/L0.03 - 0.15 µg/L90 - 115> 0.999
Textiles0.01 - 0.05 mg/kg0.03 - 0.15 mg/kg85 - 110> 0.998

Experimental Protocols

Protocol 1: Determination of this compound in Plastics by HPLC-DAD

This protocol describes the extraction and quantification of this compound from a plastic matrix, such as polyethylene (B3416737) or polypropylene (B1209903).

1. Sample Preparation and Extraction:

  • 1.1. Grinding: Cryogenically grind the plastic sample to a fine powder (particle size < 0.5 mm) to increase the surface area for extraction.

  • 1.2. Weighing: Accurately weigh approximately 1 g of the powdered plastic sample into a 50 mL glass centrifuge tube.

  • 1.3. Dissolution/Swelling: Add 10 mL of a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) to dissolve or swell the polymer. Sonicate for 30 minutes.

  • 1.4. Precipitation: Add 20 mL of a non-solvent, such as methanol (B129727), to precipitate the polymer while keeping the pigment in solution. Vortex for 1 minute.

  • 1.5. Centrifugation: Centrifuge the mixture at 5000 rpm for 15 minutes to separate the precipitated polymer.

  • 1.6. Filtration: Carefully decant the supernatant and filter it through a 0.45 µm PTFE syringe filter into an amber HPLC vial.

2. HPLC-DAD Analysis:

  • 2.1. HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector.

  • 2.2. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • 2.3. Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • 2.4. Gradient Elution:

    Time (min) % B
    0 50
    15 95
    20 95
    21 50

    | 25 | 50 |

  • 2.5. Flow Rate: 1.0 mL/min.

  • 2.6. Column Temperature: 40 °C.

  • 2.7. Injection Volume: 10 µL.

  • 2.8. Detection: Monitor at the maximum absorption wavelength of this compound (approximately 420 nm).

3. Quantification:

  • Prepare a calibration curve using standard solutions of this compound in the mobile phase.

  • Calculate the concentration of this compound in the sample extract from the calibration curve and express the final result in mg/kg of the plastic sample.

HPLC_Workflow_Plastics cluster_sample_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_quantification Quantification Grinding Cryogenic Grinding of Plastic Weighing Weighing (1 g) Grinding->Weighing Dissolution Dissolution/Swelling (DCM/THF) Weighing->Dissolution Precipitation Precipitation (Methanol) Dissolution->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Filtration Filtration (0.45 µm PTFE) Centrifugation->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection (420 nm) Separation->Detection Calibration Calibration Curve Detection->Calibration Calculation Calculate Concentration Calibration->Calculation

Caption: Workflow for the analysis of this compound in plastics.

Protocol 2: Analysis of this compound in Cosmetics by LC-MS/MS

This protocol is suitable for the trace-level analysis of this compound in cosmetic products like creams and lotions.

1. Sample Preparation and Extraction:

  • 1.1. Weighing: Accurately weigh approximately 0.5 g of the cosmetic sample into a 15 mL polypropylene centrifuge tube.

  • 1.2. Extraction: Add 5 mL of methanol and vortex for 2 minutes to disperse the sample.

  • 1.3. Sonication: Place the tube in an ultrasonic bath for 30 minutes at 40 °C.

  • 1.4. Centrifugation: Centrifuge the sample at 6000 rpm for 10 minutes.

  • 1.5. Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 40% methanol in water to remove interferences.

    • Elute the pigment with 5 mL of acetonitrile.

  • 1.6. Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.

  • 1.7. Filtration: Filter the reconstituted solution through a 0.22 µm nylon syringe filter into an amber LC-MS vial.

2. LC-MS/MS Analysis:

  • 2.1. LC System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • 2.2. Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • 2.3. Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate

    • B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • 2.4. Gradient Elution:

    Time (min) % B
    0 40
    8 98
    10 98
    10.1 40

    | 12 | 40 |

  • 2.5. Flow Rate: 0.3 mL/min.

  • 2.6. Column Temperature: 45 °C.

  • 2.7. Injection Volume: 5 µL.

  • 2.8. Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • Precursor Ion (m/z): [M+H]+ of this compound

      • Product Ions: At least two specific fragment ions (quantifier and qualifier)

    • Optimize collision energy and other MS parameters for this compound.

3. Quantification:

  • Use a matrix-matched calibration curve to compensate for matrix effects.

  • Calculate the concentration of this compound in the cosmetic sample.

LCMS_Workflow_Cosmetics cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Weighing Weighing (0.5 g) Extraction Methanol Extraction Weighing->Extraction Sonication Ultrasonication Extraction->Sonication Centrifugation Centrifugation Sonication->Centrifugation SPE C18 SPE Cleanup Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Filtration Filtration (0.22 µm) Evaporation->Filtration Injection Inject into LC-MS/MS Filtration->Injection Separation UPLC C18 Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Calibration Matrix-Matched Calibration Detection->Calibration Calculation Calculate Concentration Calibration->Calculation

Caption: Workflow for the analysis of this compound in cosmetics.

Signaling Pathways and Logical Relationships

The analytical process follows a logical progression from sample acquisition to final quantification. The key relationship is ensuring that the chosen extraction method is efficient for the specific matrix and that the analytical technique provides the required sensitivity and selectivity.

Logical_Relationship Matrix Complex Matrix (Plastics, Cosmetics, etc.) SamplePrep Sample Preparation (Extraction & Cleanup) Matrix->SamplePrep Matrix-specific protocol Analysis Instrumental Analysis (HPLC, LC-MS/MS) SamplePrep->Analysis Clean extract Data Data Acquisition & Processing Analysis->Data Chromatograms/ Spectra Result Quantitative Result Data->Result Calibration & Calculation

Caption: Logical flow of the analytical process for this compound.

Disclaimer

The protocols provided are intended as a starting point and may require optimization for specific sample types and laboratory conditions. It is essential to perform method validation to ensure the accuracy, precision, and reliability of the results. Always handle chemicals and samples in a well-ventilated area and follow appropriate safety precautions.

Application Notes and Protocols: Pigment Yellow 138 as a Reference Standard in Colorimetric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of Pigment Yellow 138, detailing its known physical and chemical properties. While it is a high-performance pigment with exceptional stability, its use as a primary reference standard in colorimetric analysis is not well-established in scientific literature. The primary challenge lies in its low solubility in common analytical solvents. This document summarizes the available data and presents a hypothetical, experimental protocol for researchers who wish to evaluate this compound for this application. The provided protocols are intended for research and validation purposes and should not be considered as established, validated methods.

Introduction

This compound (C.I. 56300) is a quinophthalone-based organic pigment known for its bright, greenish-yellow hue and exceptional stability.[1][2] Its primary applications are in the plastics and coatings industries, where its high performance in terms of heat stability, lightfastness, and chemical resistance is highly valued.[1][2][3] Theoretically, these stability characteristics make it an attractive candidate for a reference standard in colorimetric analysis.

A reference standard in colorimetric and spectrophotometric assays requires high purity, stability, and a known molar extinction coefficient in a suitable solvent. While this compound exhibits outstanding stability, its utility as a soluble reference standard is currently limited by its poor solubility in most common laboratory solvents. These notes provide the available data on its properties and propose a research protocol to characterize it for use in colorimetric analysis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various industrial and chemical data sources.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 4,5,6,7-tetrachloro-2-[2-(4,5,6,7-tetrachloro-1,3-dioxoinden-2-yl)quinolin-8-yl]isoindole-1,3-dione[4]
CAS Number 30125-47-4[5][6][7]
Molecular Formula C₂₆H₆Cl₈N₂O₄[1][4][5][7]
Molecular Weight 693.96 g/mol [1][4][5][7]
Appearance Yellow powder[1][3]
Density 1.70 - 1.85 g/cm³[2][6][8][9]
Heat Stability 290-300 °C[1][2][6][10]
Lightfastness Excellent (7-8 on Blue Wool Scale)[1][2][6]
Chemical Stability Stable under normal temperatures and pressures.[11]
Solubility Generally insoluble in water and common organic solvents.[11]

Chemical Resistance

This compound demonstrates excellent resistance to a variety of chemicals, which is a desirable characteristic for a stable reference material.

Table 2: Chemical Resistance of this compound

ChemicalResistance (Scale 1-5, 5=Excellent)Reference
Acid 5[1][6][9]
Alkali 5[1][6][9]
Water 5[6]
Oil 5[6]
Alcohol 5[1][9]
Ester 5[1]
Benzene 5[1]
Ketone 5[1]

Experimental Protocol for Evaluation as a Colorimetric Standard

The following is a proposed experimental protocol to assess the suitability of this compound as a reference standard. This is not a validated method and will require significant laboratory work to establish its feasibility.

Objective

To determine a suitable solvent or dispersion method for this compound and to calculate its molar extinction coefficient for potential use as a reference standard in colorimetric analysis.

Materials
  • High-purity this compound

  • A range of analytical grade solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane, Chloroform, Acetone, Toluene)

  • Ultrasonic bath

  • High-speed centrifuge

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Analytical balance

  • Volumetric flasks

Methodology

Part 1: Solubility and Dispersion Screening

  • Solvent Screening:

    • Accurately weigh a small amount of this compound (e.g., 1 mg) into several vials.

    • Add a known volume (e.g., 1 mL) of each selected solvent to the vials.

    • Sonicate the vials in an ultrasonic bath for a set period (e.g., 30 minutes) to aid dissolution.

    • Visually inspect for dissolution.

    • If a true solution does not form, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved pigment.

    • Carefully collect the supernatant and measure its absorbance spectrum using a UV-Vis spectrophotometer to determine if any pigment has dissolved.

  • Dispersion Screening (if no suitable solvent is found):

    • Prepare a stock dispersion of this compound in a selected solvent with the best (even if minimal) solubilizing properties.

    • Investigate the use of surfactants or stabilizers to create a stable, uniform dispersion.

    • Evaluate the stability of the dispersion over time by monitoring for sedimentation and changes in absorbance.

Part 2: Determination of Molar Extinction Coefficient (if a true solution is achieved)

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in the selected solvent at a known concentration (e.g., 1 mg/mL).

    • Perform a serial dilution to create a series of standard solutions of decreasing concentrations.

  • Spectrophotometric Analysis:

    • Using the selected solvent as a blank, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Record the absorbance values.

  • Calculation of Molar Extinction Coefficient (ε):

    • Plot a graph of absorbance versus concentration.

    • According to the Beer-Lambert Law (A = εcl), the slope of the resulting line will be the molar extinction coefficient (ε) if the path length (l) is 1 cm and the concentration (c) is in mol/L.

Expected Outcome

This experimental protocol will help determine if a stable, true solution or a reproducible, stable dispersion of this compound can be prepared. If a true solution can be formed, the molar extinction coefficient can be determined, which is a prerequisite for its use as a reference standard.

Visualizations

G Logical Relationship of this compound Properties A This compound B High Stability A->B C Low Solubility A->C D Potential as Reference Standard B->D Supports E Heat Resistance B->E F Lightfastness B->F G Chemical Resistance B->G C->D Challenges H Challenge for Standard Preparation C->H I Requires Experimental Validation D->I

Caption: Properties of this compound for reference standard use.

G Experimental Workflow for Evaluating this compound cluster_0 Phase 1: Preparation cluster_1 Phase 2: Characterization cluster_2 Outcome A Solvent Screening B Dispersion Screening A->B If no true solution C Prepare Standard Solutions B->C If stable preparation is achieved D UV-Vis Spectrophotometry C->D E Determine λmax D->E F Plot Absorbance vs. Concentration E->F G Calculate Molar Extinction Coefficient F->G H Feasibility as Reference Standard G->H

Caption: Workflow for evaluating this compound as a standard.

Conclusion

This compound possesses many characteristics of an ideal reference standard, most notably its exceptional stability. However, its widespread use in this capacity is hindered by its very low solubility in common analytical solvents. The information and protocols provided herein are intended to serve as a starting point for researchers interested in exploring the potential of this compound as a reference standard. Successful validation of the proposed experimental protocols could pave the way for its use in various colorimetric analysis applications. Until such data is available, its use as a primary reference standard in a solution-based colorimetric assay is not recommended without thorough in-house validation.

References

Application Notes and Protocols for the Formulation of Pigment Yellow 138-Based Inks for Inkjet Printing Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and characterization of stable and high-performance aqueous inkjet inks based on Pigment Yellow 138 (P.Y. 138). The protocols outlined below are intended for research and development purposes.

Introduction to this compound for Inkjet Inks

This compound, a quinophthalone pigment, is a greenish-yellow organic pigment known for its excellent lightfastness, weather resistance, and thermal stability.[1][2] These properties make it a promising candidate for durable inkjet printing applications where long-term image permanence is required. The successful formulation of a P.Y. 138-based inkjet ink hinges on the careful selection of dispersants, binders, and co-solvents to create a stable colloidal suspension with the appropriate physical properties for reliable jetting.

Ink Formulation

A typical aqueous inkjet ink formulation consists of the pigment dispersion, a binder, humectants, co-solvents, surfactants, and biocides in a deionized water vehicle. The following table provides a starting point for a this compound-based ink formulation.

Table 1: Example Formulation of this compound Ink
ComponentFunctionConcentration (wt%)
This compoundColorant3.0 - 9.0[3]
Polymeric DispersantPigment Stabilization1.0 - 5.0
Acrylic BinderAdhesion and Film Formation2.0 - 10.0
GlycerolHumectant10.0 - 20.0
2-PyrrolidoneCo-solvent/Humectant5.0 - 15.0
Ethylene (B1197577) GlycolCo-solvent/Humectant5.0 - 15.0
SurfactantSurface Tension Modifier0.1 - 1.0
BiocidePrevents Microbial Growth0.1 - 0.2
Deionized WaterVehicleBalance

Key Ink Properties and Target Values

For reliable jetting and high-quality printing, the formulated ink should possess specific physical properties. The following table summarizes the key parameters and their target ranges for typical aqueous inkjet inks.

Table 2: Target Ink Properties
PropertyTarget Range
Viscosity (at 25°C) 2 - 5 cP[4]
Surface Tension 28 - 40 mN/m[5]
Particle Size (D50) < 150 nm
Zeta Potential > |-30| mV
pH 7.0 - 9.0

Experimental Protocols

The following sections detail the experimental protocols for preparing and characterizing this compound-based inkjet inks.

Preparation of Pigment Dispersion

The first and most critical step is the preparation of a stable pigment dispersion. This is typically achieved through a high-energy milling process.

Objective: To deagglomerate and disperse this compound particles to a stable nanoparticle size in an aqueous medium.

Materials and Equipment:

  • This compound powder

  • Polymeric dispersant (e.g., a styrene-acrylate copolymer)

  • Deionized water

  • High-speed disperser

  • Bead mill with zirconia beads (0.1 - 0.3 mm diameter)

  • Particle size analyzer

Protocol:

  • In a beaker, dissolve the polymeric dispersant in deionized water under gentle agitation.

  • Slowly add the this compound powder to the dispersant solution while mixing with a high-speed disperser at a low speed to wet the pigment.

  • Gradually increase the speed of the disperser to 2000-3000 rpm and mix for 30-60 minutes to create a pre-dispersion.

  • Transfer the pre-dispersion to the bead mill.

  • Mill the dispersion at a suitable speed (e.g., 2000-4000 rpm) and temperature (e.g., 20-25°C) for 2-4 hours.

  • Periodically take samples from the mill and measure the particle size distribution.

  • Continue milling until the desired particle size (typically a D50 below 150 nm) is achieved and the particle size distribution is stable.

  • Filter the final dispersion through a 1 µm filter to remove any large agglomerates or milling debris.

Ink Formulation and Characterization

Once a stable pigment dispersion is obtained, the final ink can be formulated by adding the other components.

Objective: To formulate the final inkjet ink and characterize its key physical properties.

Materials and Equipment:

  • This compound dispersion (prepared as above)

  • Acrylic binder emulsion (e.g., Elvacite®)

  • Glycerol, 2-Pyrrolidone, Ethylene Glycol

  • Inkjet-grade surfactant

  • Biocide

  • Deionized water

  • Magnetic stirrer

  • Viscometer (e.g., rotational or cone-and-plate)

  • Tensiometer (e.g., pendant drop or Du Noüy ring method)

  • Particle size and Zeta potential analyzer (e.g., Dynamic Light Scattering - DLS)

  • pH meter

Protocol:

  • In a clean beaker, combine the required amounts of deionized water, glycerol, 2-pyrrolidone, and ethylene glycol.

  • Stir the mixture gently with a magnetic stirrer until homogeneous.

  • Slowly add the this compound dispersion to the solvent mixture while stirring.

  • Add the acrylic binder emulsion and continue to stir.

  • Add the surfactant and biocide dropwise while stirring.

  • Continue stirring for at least 30 minutes to ensure the ink is homogeneous.

  • Filter the final ink through a 0.45 µm syringe filter.

  • Measure the viscosity, surface tension, particle size, zeta potential, and pH of the final ink using the respective instruments.

Stability Testing

The long-term stability of the formulated ink is crucial for its performance and shelf life. Accelerated aging tests are often used to predict this.

Objective: To assess the long-term stability of the formulated ink.

Materials and Equipment:

  • Formulated inkjet ink

  • Sealed glass vials

  • Oven capable of maintaining a constant temperature (e.g., 60°C)

  • Particle size analyzer

  • Viscometer

Protocol:

  • Fill several sealed glass vials with the formulated ink.

  • Place the vials in an oven at a constant temperature of 60°C.

  • At regular intervals (e.g., 1, 3, 7, 14, and 28 days), remove a vial from the oven and allow it to cool to room temperature.

  • Visually inspect the ink for any signs of sedimentation, aggregation, or phase separation.

  • Measure the particle size distribution and viscosity of the aged ink.

  • Compare the results with the initial measurements of the fresh ink. Significant changes in particle size or viscosity indicate instability.

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

Ink_Formulation_Workflow cluster_dispersion Pigment Dispersion Preparation cluster_ink Ink Formulation P This compound Mix1 Pre-dispersion (High-Speed Disperser) P->Mix1 D Dispersant D->Mix1 W1 Deionized Water W1->Mix1 Mill Milling (Bead Mill) Mix1->Mill Disp Stable Pigment Dispersion Mill->Disp Disp_in Pigment Dispersion Disp->Disp_in Mix2 Final Ink Mixing Disp_in->Mix2 B Binder B->Mix2 S Solvents (Humectants) S->Mix2 Surf Surfactant Surf->Mix2 Bio Biocide Bio->Mix2 W2 Deionized Water W2->Mix2 Ink Final Inkjet Ink Mix2->Ink

Caption: Workflow for the formulation of this compound-based inkjet ink.

Ink_Characterization_Workflow cluster_properties Ink Property Characterization Ink Formulated Inkjet Ink Visc Viscosity Ink->Visc ST Surface Tension Ink->ST PS Particle Size Ink->PS ZP Zeta Potential Ink->ZP Stab Stability Ink->Stab

Caption: Key characterization parameters for inkjet ink performance.

Caption: Role of dispersant in pigment stabilization.

References

Application Notes: Pigment Yellow 138 in Light-Harvesting Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 138 (PY138), a quinophthalone-based organic pigment, is recognized for its exceptional thermal stability, high lightfastness, and robust chemical resistance.[1][2][3][4] These properties make it a compelling candidate for investigation in light-harvesting systems, where long-term performance and durability are paramount. While traditionally used in plastics, coatings, and inks, its potential as a light-absorbing component in artificial photosynthetic and photovoltaic systems is an emerging area of interest.[1][3][4] This document provides a hypothetical framework for the application of this compound in a laboratory-scale light-harvesting system, specifically a dye-sensitized solar cell (DSSC), and outlines detailed protocols for its incorporation and characterization.

Hypothetical Performance Characteristics

Due to the novelty of this application, specific performance data for this compound in light-harvesting systems is not yet established. The following table presents expected values based on the known properties of quinophthalone dyes and the typical requirements for DSSC sensitizers. These values should be considered as benchmarks for initial experiments.

ParameterHypothetical ValueSignificance in Light-Harvesting
Chemical Formula C₂₆H₆Cl₈N₂O₄Defines the molecular structure and influences electronic properties.
Molecular Weight 693.96 g/mol Relevant for solution preparation and molar concentration calculations.
Absorption Maximum (λmax) 450 - 480 nmThe peak wavelength of light absorption, critical for capturing solar energy.
Molar Extinction Coefficient (ε) > 30,000 M⁻¹cm⁻¹A measure of how strongly the pigment absorbs light at a given wavelength.
Emission Maximum (λem) 500 - 530 nmThe peak wavelength of fluorescence, indicating radiative decay pathways.
Photoluminescence Quantum Yield (ΦPL) 0.3 - 0.5The efficiency of converting absorbed photons into emitted photons.
Excited State Lifetime (τ) 1 - 5 nsThe average time the molecule spends in the excited state before returning to the ground state.
Heat Stability > 290 °CHigh thermal stability is crucial for device fabrication and long-term operational durability.[2][3]
Lightfastness (Blue Wool Scale) 7-8Excellent resistance to photodegradation ensures prolonged device performance.[2][3]

Experimental Protocols

The following protocols describe the fabrication and characterization of a dye-sensitized solar cell (DSSC) using this compound as the sensitizer (B1316253).

Preparation of this compound Sensitizer Solution

Objective: To prepare a stable solution of this compound for sensitizing the TiO₂ photoanode.

Materials:

  • This compound powder

  • N,N-Dimethylformamide (DMF)

  • Chenodeoxycholic acid (CDCA) as a co-adsorbent

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh 5 mg of this compound and dissolve it in 10 mL of DMF to create a 0.5 mg/mL stock solution.

  • Add 1 mg of CDCA to the solution. CDCA helps to prevent aggregation of the pigment molecules on the TiO₂ surface.

  • Vortex the solution for 5 minutes to ensure initial mixing.

  • Place the solution in an ultrasonic bath for 30 minutes to achieve complete dissolution and a homogenous dispersion.

  • Visually inspect the solution for any undissolved particles. If present, continue sonication for another 15 minutes.

Fabrication of the TiO₂ Photoanode

Objective: To create a mesoporous titanium dioxide (TiO₂) film on a conductive glass substrate to serve as the photoanode.

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass slides

  • Titanium dioxide (TiO₂) paste (e.g., P25)

  • Doctor blade or screen printer

  • Hot plate

  • Furnace

Procedure:

  • Clean the FTO glass slides by sequentially sonicating in soapy water, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Dry the slides with a stream of nitrogen gas.

  • Apply a layer of TiO₂ paste to the conductive side of the FTO glass using a doctor blade or screen printing technique to achieve a uniform thickness of approximately 10-12 µm.

  • Allow the film to level at room temperature for 10 minutes.

  • Heat the slide on a hot plate at 120 °C for 15 minutes to evaporate the organic binders.

  • Sinter the TiO₂ film in a furnace at 450 °C for 30 minutes to create a mesoporous structure with good electrical connectivity.

  • Allow the photoanode to cool down to room temperature slowly.

Sensitization of the TiO₂ Photoanode

Objective: To adsorb a monolayer of this compound onto the surface of the mesoporous TiO₂ film.

Procedure:

  • While the TiO₂-coated slide is still warm (around 80 °C), immerse it in the prepared this compound sensitizer solution.

  • Seal the container and leave the photoanode to soak for 12-24 hours at room temperature in a dark environment to ensure complete sensitization.

  • After soaking, remove the photoanode from the solution and rinse it with ethanol (B145695) to remove any non-adsorbed pigment molecules.

  • Dry the sensitized photoanode with a gentle stream of nitrogen.

Assembly of the Dye-Sensitized Solar Cell

Objective: To assemble the complete DSSC by combining the sensitized photoanode, a counter electrode, and an electrolyte.

Materials:

  • Sensitized TiO₂ photoanode

  • Platinized FTO glass (counter electrode)

  • Thermoplastic sealant (e.g., Surlyn)

  • Iodide/triiodide-based liquid electrolyte

  • Binder clips

Procedure:

  • Place the platinized counter electrode over the sensitized photoanode, offsetting them slightly to allow for electrical contact.

  • Place a frame of the thermoplastic sealant between the two electrodes, ensuring it encloses the active area.

  • Heat the assembly on a hot plate at approximately 100 °C while pressing the electrodes together with binder clips to seal the cell.

  • Introduce the liquid electrolyte into the cell through a small pre-drilled hole in the counter electrode via vacuum backfilling or capillary action.

  • Seal the hole with a small piece of sealant and a coverslip.

Characterization Protocols

Spectroscopic Analysis

Objective: To determine the light-absorbing properties of this compound.

Instrumentation: UV-Vis Spectrophotometer, Fluorometer

Procedure:

  • Absorption Spectroscopy: Measure the absorbance spectrum of the this compound solution and the sensitized TiO₂ film from 300 to 700 nm to determine the absorption maximum (λmax).

  • Emission Spectroscopy: Measure the fluorescence emission spectrum of the pigment solution by exciting at its λmax to determine the emission maximum (λem).

Photovoltaic Performance Measurement

Objective: To evaluate the efficiency of the assembled DSSC.

Instrumentation: Solar simulator (AM 1.5G, 100 mW/cm²), Potentiostat/Source meter

Procedure:

  • Mask the active area of the DSSC to a precisely known area.

  • Place the cell under the solar simulator and measure the current-voltage (I-V) curve.

  • From the I-V curve, determine the short-circuit current (Isc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assembly Assembly cluster_char Characterization prep_pigment Prepare PY138 Solution sensitization Sensitize Anode with PY138 prep_pigment->sensitization prep_anode Fabricate TiO2 Photoanode prep_anode->sensitization cell_assembly Assemble DSSC sensitization->cell_assembly spectroscopy Spectroscopic Analysis cell_assembly->spectroscopy pv_test Photovoltaic Testing cell_assembly->pv_test

Caption: Experimental workflow for fabricating and characterizing a DSSC with this compound.

dssc_mechanism sun Sunlight (hv) py138 This compound (PY138) sun->py138 1. Light Absorption tio2_cb TiO2 Conduction Band py138->tio2_cb 2. Electron Injection external_circuit External Circuit tio2_cb->external_circuit 3. Electron Transport tio2_vb TiO2 Valence Band electrolyte_red I- (Electrolyte) electrolyte_red->py138 6. Pigment Regeneration electrolyte_ox I3- (Electrolyte) counter_electrode Counter Electrode counter_electrode->electrolyte_ox 5. Electrolyte Reduction external_circuit->counter_electrode 4. Work Done

Caption: Energy level diagram illustrating the operational principle of a PY138-sensitized solar cell.

References

Application Notes and Protocols: Pigment Yellow 138 as a Novel Dopant for Conductive Polymer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Conductive polymers are a class of organic materials that possess the electrical properties of metals or semiconductors while retaining the advantageous processing characteristics and mechanical flexibility of polymers. Their conductivity can be tuned by introducing a "dopant," which alters their electronic structure. This document outlines the potential application of Pigment Yellow 138, a quinophthalone-based organic pigment, as a novel p-type dopant for conductive polymers. Its high thermal stability, excellent weather fastness, and unique chemical structure suggest its potential for creating stable and efficient conductive polymer systems. These materials could find applications in flexible electronics, sensors, and biomedical devices.

This compound, with its chemical formula C₂₆H₆Cl₈N₂O₄, is a high-performance pigment known for its durability.[1][2][3] Its quinophthalone structure contains electron-withdrawing groups, which could facilitate the oxidation of a host conductive polymer, a process known as p-type doping.[4][5] This document provides a theoretical framework and detailed experimental protocols for investigating the doping effect of this compound on a model conductive polymer, poly(3-hexylthiophene-2,5-diyl) (P3HT), a widely studied solution-processable conductive polymer.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. Its high heat resistance (up to 300°C) is particularly advantageous for applications requiring thermal stability during processing or operation.[1][6]

PropertyValueReference
Chemical Name 4,5,6,7-tetrachloro-2-[2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl]-1H-isoindole-1,3(2H)-dione[7]
C.I. Name This compound[1]
CAS Number 30125-47-4[1][8]
Molecular Formula C₂₆H₆Cl₈N₂O₄[1][2]
Molecular Weight 693.96 g/mol [1][2]
Heat Resistance Up to 300°C[1][6]
Light Fastness 7-8 (Excellent)[6][9]
Weather Fastness Excellent[1][9]
Density Approx. 1.8 g/cm³[1][8]

Proposed Doping Mechanism

The proposed mechanism for p-type doping of a conductive polymer like P3HT with this compound involves an electron transfer from the polymer chain to the pigment molecule. The electron-deficient nature of the quinophthalone core of this compound is hypothesized to facilitate the oxidation of the P3HT backbone, creating polarons (radical cations) and bipolarons (dications) as charge carriers. This increases the concentration of mobile charge carriers in the polymer, thereby enhancing its electrical conductivity.

G P3HT P3HT (Neutral) Doped_P3HT P3HT•+ (Polaron) + PY138•- P3HT->Doped_P3HT Electron Transfer PY138 This compound (Electron Acceptor) PY138->Doped_P3HT Conductivity Increased Conductivity Doped_P3HT->Conductivity

Proposed p-type doping mechanism of P3HT with this compound.

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of this compound-doped P3HT films.

Preparation of Doped P3HT Solutions

This protocol describes the preparation of solutions with varying concentrations of this compound as a dopant in a P3HT solution.

Materials:

  • Regioregular P3HT

  • This compound

  • Anhydrous Chloroform (B151607) (or other suitable organic solvent)

  • Vials

  • Magnetic stirrer and stir bars

  • Ultrasonic bath

Procedure:

  • Prepare a stock solution of P3HT in chloroform with a concentration of 10 mg/mL. Stir overnight in the dark to ensure complete dissolution.

  • Prepare a stock solution of this compound in chloroform with a concentration of 1 mg/mL. Use ultrasonication to aid dissolution if necessary.

  • In separate vials, mix the P3HT and this compound stock solutions to achieve the desired doping ratios (w/w %). Example ratios are provided in Table 2.

  • Stir the resulting mixtures for at least 2 hours in the dark before film deposition.

Thin Film Deposition by Spin Coating

This protocol details the fabrication of thin films of doped P3HT for characterization.

Materials:

Procedure:

  • Thoroughly clean the substrates by sonication in acetone and then isopropanol for 15 minutes each. Dry with a stream of nitrogen.

  • Place a cleaned substrate on the spin coater chuck.

  • Dispense a sufficient amount of the doped P3HT solution onto the center of the substrate.

  • Spin coat at 1500 rpm for 60 seconds.

  • Anneal the films at 110°C for 10 minutes on a hotplate in a nitrogen atmosphere to remove residual solvent and improve film morphology.

G cluster_prep Solution Preparation cluster_depo Film Deposition cluster_char Characterization P3HT Dissolve P3HT in Chloroform Mixing Mix Solutions at Varying Ratios P3HT->Mixing PY138 Dissolve PY138 in Chloroform PY138->Mixing Cleaning Substrate Cleaning Mixing->Cleaning SpinCoating Spin Coating Cleaning->SpinCoating Annealing Thermal Annealing SpinCoating->Annealing FourPoint Four-Point Probe Annealing->FourPoint UVVis UV-Vis Spectroscopy Annealing->UVVis CV Cyclic Voltammetry Annealing->CV

Experimental workflow for preparation and characterization of doped films.
Characterization Techniques

The electrical conductivity of the doped films will be measured using a four-point probe setup to minimize contact resistance effects.

Equipment:

  • Four-point probe measurement system

  • Doped P3HT films on insulating substrates

Procedure:

  • Place the film on the measurement stage.

  • Gently lower the four-point probe head onto the surface of the film.

  • Apply a constant current through the outer two probes and measure the voltage across the inner two probes.[10]

  • Calculate the sheet resistance (Rs) and then the conductivity (σ) using the film thickness (t), which can be measured by a profilometer.

    • Rs = (π / ln(2)) * (V / I)

    • σ = 1 / (Rs * t)

UV-Vis spectroscopy will be used to investigate the changes in the electronic structure of P3HT upon doping with this compound. The appearance of new absorption bands corresponding to polaron and bipolaron states is expected.[11]

Equipment:

  • UV-Vis spectrophotometer

  • Doped P3HT films on transparent substrates (e.g., glass)

Procedure:

  • Record a baseline spectrum with a clean, uncoated substrate.

  • Place the doped film in the spectrophotometer's sample holder.

  • Measure the absorbance spectrum from 300 nm to 1100 nm.

  • Analyze the spectra for shifts in the π-π* transition peak and the emergence of new peaks at lower energies, indicative of doping.

CV will be employed to determine the oxidation and reduction potentials of P3HT and to confirm the electrochemical activity induced by the dopant.

Equipment:

  • Potentiostat

  • Three-electrode electrochemical cell (working electrode: doped P3HT film on a conductive substrate like ITO-coated glass; counter electrode: platinum wire; reference electrode: Ag/AgCl)

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile)

Procedure:

  • Assemble the three-electrode cell with the doped P3HT film as the working electrode.[12]

  • De-aerate the electrolyte solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Perform cyclic voltammetry by sweeping the potential from the neutral state to the oxidized state and back.

  • Analyze the resulting voltammogram to identify the onset of oxidation and reduction peaks.

Hypothetical Data Presentation

The following tables present hypothetical data that could be obtained from the experiments described above.

Table 2: Electrical Conductivity of P3HT Films Doped with this compound

SampleDopant Concentration (wt%)Film Thickness (nm)Sheet Resistance (kΩ/sq)Conductivity (S/cm)
10 (Pristine P3HT)102>1000~10⁻⁵
21995501.8 x 10⁻³
321052104.5 x 10⁻³
45101851.2 x 10⁻²
51098303.4 x 10⁻²

Table 3: UV-Vis Absorption Peaks of P3HT Films Doped with this compound

SampleDopant Concentration (wt%)π-π* Transition Peak (nm)Polaron Peak 1 (nm)Polaron Peak 2 (nm)
10 (Pristine P3HT)525--
21523~800-
32520~810~950
45518~815~960
510515~820~970

Conclusion

These application notes provide a comprehensive theoretical and practical framework for investigating this compound as a novel p-type dopant for conductive polymers. The proposed protocols are based on standard techniques for the characterization of conductive polymer systems. The high thermal stability and unique electronic structure of this compound make it a promising candidate for developing robust and efficient conductive organic materials. The successful implementation of these studies could open new avenues for the application of organic pigments in the field of electronics and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Dispersion Stability of Pigment Yellow 138 in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in dispersing Pigment Yellow 138 in aqueous systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a quinophthalone-based organic pigment known for its greenish-yellow shade, high transparency, and excellent stability regarding heat, light, and weather.[1][2] It is commonly used in plastics, coatings, and inks.[3] Its chemical formula is C26H6Cl8N2O4.[1]

Q2: Why is achieving a stable dispersion of this compound in water challenging? A2: The primary challenges stem from the inherent properties of dispersing any solid pigment in a liquid, a process that involves three key stages: wetting, deagglomeration, and stabilization.[4][5] For aqueous systems, the high surface tension of water can make it difficult to initially wet the non-polar surface of the organic pigment powder.[4] Without proper stabilization, the finely dispersed particles have a strong tendency to re-agglomerate or flocculate due to their high surface energy, leading to instability.[6]

Q3: What are the essential steps for creating a stable aqueous dispersion? A3: A successful dispersion process consists of three distinct, though often simultaneous, steps:

  • Wetting: The air-solid interface of the dry pigment powder is replaced with a liquid-solid interface.[5] Wetting agents can be used to lower the surface tension of the water, facilitating this process.[7]

  • Deagglomeration/Dispersion: Mechanical energy, such as from high-shear mixers or mills, is applied to break down pigment agglomerates into smaller, primary particles.[8][9]

  • Stabilization: Dispersing agents (dispersants) are used to prevent the separated particles from re-agglomerating.[8] This is achieved through mechanisms like electrostatic or steric repulsion.[5]

Q4: How do dispersants work to stabilize this compound particles? A4: Dispersants are additives that adsorb onto the surface of pigment particles.[5][10] They provide stability through two main mechanisms:

  • Electrostatic Stabilization: The dispersant creates a uniform electrostatic charge (typically negative) on the surface of each particle, causing them to repel each other. This method is common in water-based systems.[5] A zeta potential greater than +30 mV or less than -30 mV generally indicates good electrostatic stability.[11]

  • Steric Stabilization: Polymeric dispersants have an "anchor" group that attaches to the pigment and polymeric "tails" that extend into the aqueous medium. These tails create a physical barrier that prevents particles from getting close enough to agglomerate.[7][11]

Q5: How do I select an appropriate dispersant for this compound? A5: The choice of dispersant is critical and depends on the pigment's surface chemistry and the overall formulation.[12] Polymeric dispersants are often effective for organic pigments like PY 138 as their multiple anchor points provide strong adsorption to the particle surface.[4] It is crucial to determine the optimal dosage, as too little will provide inadequate stability, while too much can cause issues like increased viscosity or foaming.[12]

Troubleshooting Guide

Problem 1: My dispersion shows rapid settling and hard sediment formation (flocculation).

  • Potential Cause 1: Inadequate Stabilization. The repulsive forces between particles are insufficient to overcome their natural attraction.

    • Solution:

      • Review Dispersant Choice: Ensure the selected dispersant is suitable for organic pigments in an aqueous medium. High-molecular-weight polymeric dispersants often provide robust steric stabilization.[4][10]

      • Optimize Dispersant Concentration: The amount of dispersant needed is often related to the pigment's specific surface area.[11] Create a "ladder study" by preparing several small dispersions with varying dispersant concentrations (e.g., 1% to 10% based on pigment weight) and measure the viscosity. The optimal concentration often corresponds to the lowest viscosity.[13]

      • Adjust System pH: The surface charge of pigment particles and the effectiveness of some dispersants can be highly pH-dependent.[14][15] Experiment with adjusting the pH to see if stability improves. For some pigments, stability is weakest near the isoelectric point.[11]

  • Potential Cause 2: Incomplete Deagglomeration. The initial mechanical dispersion was not sufficient to break down large agglomerates.

    • Solution:

      • Increase Milling Energy/Time: If using a bead mill or ball mill, try using smaller grinding media or increasing the milling time to enhance particle size reduction.[9][16]

      • Improve Pre-Dispersion: Ensure the pigment is thoroughly wetted and pre-dispersed with a high-shear mixer before the main milling stage.[17]

Problem 2: The viscosity of my dispersion is too high.

  • Potential Cause 1: Incorrect Dispersant Dosage. Both insufficient and excessive amounts of dispersant can lead to high viscosity.[12]

    • Solution: Perform a dosage optimization study as described in the solution for Problem 1. An excess of free dispersant in the medium can increase the viscosity of the continuous phase.[12]

  • Potential Cause 2: High Pigment Loading. The concentration of pigment is too high for the system to remain fluid.

    • Solution: Systematically reduce the pigment loading until an acceptable viscosity is achieved. The optimal pigment loading depends on particle size and the effectiveness of the dispersant.[16]

  • Potential Cause 3: Poor Wetting. If the pigment is not properly wetted, it can lead to a higher-than-expected viscosity.

    • Solution: Incorporate a dedicated wetting agent into the formulation. Wetting agents are surfactants that rapidly reduce the surface tension of the water, allowing it to penetrate the pigment agglomerates more efficiently.[7][18]

Problem 3: The final dispersion has weak or inconsistent color strength.

  • Potential Cause: Large Particle Size / Agglomeration. The color strength of a pigment is highly dependent on its particle size; larger particles and agglomerates lead to lower color development.[19][20]

    • Solution:

      • Refine the Milling Process: The goal of milling is to reduce particle size and break down agglomerates.[9] Evaluate your milling technique—factors like media size, milling duration, and equipment speed are critical.[16]

      • Use Particle Size Analysis: Use techniques like light scattering to measure the particle size distribution.[19] This provides quantitative feedback on the effectiveness of your dispersion process. Aim for the smallest achievable and most uniform particle size for maximum color strength.[8]

      • Ensure Proper Stabilization: If particles re-agglomerate after milling due to poor stability, color strength will be lost. Confirm that your stabilization strategy (dispersant type and dosage) is effective.[6]

Quantitative Data Summary

Table 1: Typical Properties of this compound

Property Value Reference
Chemical Nature Quinophthalone [1][2]
C.I. Number 56300 [1]
CAS Number 30125-47-4 [1]
Density ~1.7 - 1.8 g/cm³ [1][2]
Heat Resistance 280 °C [1]
pH Range 5.0 - 7.5 [1][2]

| Lightfastness (Masstone) | 8 (Excellent) |[2] |

Table 2: Example Starting Formulation for an Aqueous this compound Dispersion Note: This is a general guideline. Actual percentages will vary based on the specific dispersant, pigment grade, and desired application properties.

Component Function Weight Percentage Reference
Water Continuous Phase 30 - 50% [21]
This compound Colorant 40 - 50% [21]
Polymeric Dispersant Stabilizer 3 - 8% [21]
Wetting Agent / Humectant Wetting / Anti-drying 5 - 15% [21]
Defoamer Foam Control 0.2 - 0.5% [4]

| Biocide | Preservation | 0.2 - 0.4% |[21] |

Experimental Protocols

Protocol 1: Preparation of an Aqueous Dispersion via Bead Milling

This protocol describes a standard method for producing a high-quality pigment dispersion.

  • Prepare the Mill Base: In a suitable container, combine deionized water, the selected dispersant, and a defoamer. Mix at low speed until all components are fully dissolved.[21]

  • Add Pigment: While mixing the mill base at low speed with a high-shear disperser (e.g., Cowles-type blade), slowly add the this compound powder.[17]

  • Pre-disperse: Once all the pigment is added, increase the mixer speed to high shear and continue mixing for 20-30 minutes to ensure the pigment is fully wetted and to begin breaking down large agglomerates.[17]

  • Charge the Mill: Transfer the pre-dispersion (mill base) into a laboratory bead mill charged with appropriate grinding media (e.g., 0.8-1.2 mm yttria-stabilized zirconia beads).

  • Milling: Mill the dispersion for a specified period (e.g., 60 to 180 minutes). Monitor the temperature to ensure it does not exceed the manufacturer's recommendations for the pigment and additives. Periodically take samples to check for desired properties like particle size and viscosity.[16]

  • Let Down: Once the desired particle size is achieved, filter the dispersion to separate it from the grinding media. The resulting concentrated dispersion can then be "let down" (diluted) with additional water or binder for the final application.

Protocol 2: Assessment of Dispersion Stability via Settling Study

This simple method provides a visual and quantitative assessment of long-term stability.

  • Prepare Sample: Add a defined volume (e.g., 10 mL) of the prepared pigment dispersion into a sealed, graduated glass cylinder.[22]

  • Store and Observe: Store the cylinder in a vibration-free location at a constant temperature.

  • Measure Sedimentation: At regular intervals (e.g., 1 hour, 24 hours, 1 week, 1 month), measure the height of any clear supernatant that forms at the top and the height of the sediment layer at the bottom.[22][23]

  • Analyze Results: A stable dispersion will show minimal or no separation over an extended period. The rate of settling and the final density of the sediment can be used to compare the stability of different formulations. A lower rate of settling indicates better stability.[22]

Visualizations

G start_node start_node process_node process_node qc_node qc_node end_node end_node A Dry this compound (Agglomerates) C Wetting & Pre-Dispersion (High-Shear Mixing) A->C B Prepare Aqueous Mill Base (Water + Dispersant + Additives) B->C D Milling (e.g., Bead Mill for Particle Size Reduction) C->D E Quality Control: Particle Size & Viscosity Check D->E G Adjust Milling Time or Formulation D->G E->D Specification Not Met F Stable Pigment Dispersion E->F Specification Met G->D Feedback Loop

Caption: Experimental workflow for creating a stable aqueous dispersion.

Troubleshooting problem problem question question solution solution start Dispersion Issue Identified p1 High Viscosity start->p1 p2 Settling / Flocculation start->p2 p3 Weak Color Strength start->p3 q1 Check Dispersant Dosage p1->q1 Is it optimal? q4 Review Dispersant Type & Dosage p2->q4 Is stabilization sufficient? q3 Analyze Particle Size p3->q3 Are particles too large? q2 Check Pigment Loading q1->q2 Yes s1 Optimize Dosage: Create Ladder Study to Find Viscosity Minimum q1->s1 No s2 Reduce Pigment Concentration q2->s2 Too High q3->q4 No s5 Improve Milling; Ensure Complete Deagglomeration q3->s5 Yes q4->q3 Yes s4 Re-evaluate Dispersant; Optimize Dosage; Adjust pH q4->s4 No s3 Increase Milling Energy / Time

Caption: Troubleshooting flowchart for common dispersion issues.

Stabilization cluster_0 Electrostatic Stabilization cluster_1 Steric Stabilization p1 PY 138 p2 PY 138 charge1 - charge2 - charge3 - charge4 - charge5 - charge6 - repel < Mutual Repulsion > p3 PY 138 p3:n->p3:n p3:ne->p3:ne p3:e->p3:e p4 PY 138 p4:n->p4:n p4:nw->p4:nw p4:w->p4:w barrier < Physical Barrier >

Caption: Mechanisms of pigment dispersion stabilization in aqueous media.

References

Technical Support Center: Dispersion of Pigment Yellow 138 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pigment Yellow 138 (PY138) nanoparticles. The following sections address common issues related to nanoparticle agglomeration and provide experimental protocols to achieve stable dispersions.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound nanoparticles clumping together (agglomerating)?

A1: Nanoparticle agglomeration is a common phenomenon driven by the high surface energy of the particles.[1][2] Several factors can contribute to the agglomeration of your PY138 nanoparticles:

  • Van der Waals Forces: These are weak, short-range attractive forces between particles that can cause them to stick together, especially at very small particle sizes.[2][3]

  • High Surface Energy: Nanoparticles have a large surface area-to-volume ratio, resulting in high surface energy. Agglomeration is a natural process to minimize this surface energy.[1][2][4]

  • Improper Surface Chemistry: Without appropriate surface modification or stabilizing agents, the inherent properties of PY138 can lead to strong particle-particle interactions.

  • Inadequate Dispersion Energy: Insufficient energy during dispersion (e.g., sonication) may not be enough to break down existing agglomerates.[5]

  • Solvent Effects: The polarity and composition of the solvent can influence the stability of the nanoparticle dispersion.[4]

Q2: What is the difference between agglomerates and aggregates?

A2: Agglomerates are loose clusters of nanoparticles held together by weak forces like van der Waals interactions. These can often be broken down by applying mechanical energy, such as ultrasonication.[1] Aggregates, on the other hand, are more tightly bound structures formed by stronger bonds (e.g., covalent bonds) and are generally not easily redispersed.[3]

Q3: How can I tell if my PY138 nanoparticles are agglomerated?

A3: Agglomeration can be identified through several methods:

  • Visual Inspection: A cloudy or sedimenting suspension is a common sign of agglomeration.

  • Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of particles in a suspension. An unexpectedly large particle size or a high polydispersity index (PDI) suggests agglomeration.

  • Electron Microscopy (TEM/SEM): These imaging techniques provide direct visualization of the nanoparticles and their state of dispersion.

Q4: What are the main strategies to prevent agglomeration of PY138 nanoparticles?

A4: The primary strategies to prevent agglomeration involve stabilizing the nanoparticles through either electrostatic or steric repulsion.

  • Electrostatic Stabilization: This involves creating a charged surface on the nanoparticles, which causes them to repel each other. This is often achieved by controlling the pH of the suspension or adsorbing charged molecules. A zeta potential greater than +30 mV or less than -30 mV is generally considered indicative of a stable dispersion.[5][6]

  • Steric Stabilization: This method involves attaching long-chain molecules (polymers or non-ionic surfactants) to the nanoparticle surface. These molecules create a physical barrier that prevents the particles from getting close enough to agglomerate.[7][8]

  • Sonication: The application of ultrasonic energy is a common method to break apart agglomerates and achieve a uniform dispersion.[5][9]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the dispersion of PY138 nanoparticles.

Problem Possible Cause Suggested Solution
Sedimentation or cloudiness in the nanoparticle suspension. Agglomeration of nanoparticles.1. Optimize Sonication: Ensure you are using sufficient sonication energy and time. A probe sonicator is generally more effective than a bath sonicator. 2. Add a Stabilizer: Introduce a surfactant or polymer to provide steric or electrostatic stabilization. 3. Adjust pH: Modify the pH of the suspension to increase the surface charge and electrostatic repulsion.
DLS shows a large particle size and/or high PDI. Presence of agglomerates.1. Increase Sonication Energy/Time: Systematically increase the sonication parameters and monitor the particle size with DLS. 2. Optimize Stabilizer Concentration: The concentration of the surfactant or polymer is critical. Too little will not provide adequate coverage, while too much can cause depletion flocculation. 3. Filter the Suspension: After sonication, filter the suspension through a syringe filter to remove any remaining large agglomerates.
Nanoparticles re-agglomerate after initial dispersion. Insufficient stabilization or changes in the suspension environment.1. Increase Stabilizer Concentration: The initial concentration may not be sufficient for long-term stability. 2. Control Ionic Strength: High salt concentrations can screen the surface charge and reduce electrostatic repulsion. Use deionized water or a low ionic strength buffer. 3. Maintain Consistent pH: Ensure the pH of the medium remains in a range that provides a high zeta potential.

Experimental Protocols

Protocol 1: Basic Dispersion of PY138 Nanoparticles using Sonication

This protocol describes a general method for dispersing PY138 nanoparticle powder in an aqueous solution.

Materials:

  • This compound nanoparticle powder

  • Deionized water

  • Probe sonicator

  • Glass vial

Procedure:

  • Weigh out the desired amount of PY138 nanoparticle powder and place it in a glass vial.

  • Add a small amount of deionized water to create a paste. This initial wetting step helps to prevent the powder from flying away during the addition of the bulk solvent.

  • Add the remaining volume of deionized water to achieve the desired final concentration.

  • Insert the probe of the sonicator into the suspension, ensuring the tip is submerged approximately halfway into the liquid and not touching the sides of the vial.[1]

  • Sonicate the suspension. It is recommended to do this in pulses (e.g., 5 seconds on, 5 seconds off) to prevent excessive heating of the sample. The total sonication time will need to be optimized, but a starting point of 5-10 minutes is suggested.

  • Place the vial in an ice bath during sonication to dissipate heat.[1]

  • After sonication, visually inspect the dispersion for any visible aggregates or sedimentation.

  • Characterize the particle size and distribution using Dynamic Light Scattering (DLS).

Sonication Parameter Optimization:

Parameter Starting Range Notes
Power/Amplitude 40-70%Higher power can lead to faster deagglomeration but also increases the risk of particle damage and probe tip erosion.
Time 5-20 minutesThe optimal time depends on the concentration and initial agglomeration state. Monitor particle size with DLS at different time points.
Concentration 1-10 mg/mLHigher concentrations may require more sonication energy.
Protocol 2: Stabilization of PY138 Nanoparticles with a Surfactant

This protocol details the use of a surfactant to create a stable dispersion of PY138 nanoparticles. Sodium dodecyl sulfate (B86663) (SDS), an anionic surfactant, is used as an example.

Materials:

  • This compound nanoparticle powder

  • Deionized water

  • Sodium dodecyl sulfate (SDS)

  • Probe sonicator

  • Magnetic stirrer

Procedure:

  • Prepare a stock solution of SDS in deionized water (e.g., 1% w/v).

  • In a glass vial, add the desired amount of PY138 nanoparticle powder.

  • Add the SDS stock solution to the PY138 powder to achieve the desired final SDS concentration (start with a range of 0.1% to 1% w/v).

  • Add deionized water to reach the final desired nanoparticle concentration.

  • Stir the mixture on a magnetic stirrer for 10-15 minutes to allow for initial wetting and adsorption of the surfactant.

  • Follow the sonication procedure as described in Protocol 1.

  • Characterize the dispersion using DLS and measure the zeta potential to assess stability. A zeta potential more negative than -30 mV is desirable for good stability.

Protocol 3: Surface Modification of PY138 Nanoparticles with Silica (B1680970) Coating

This protocol provides a general method for coating PY138 nanoparticles with a silica shell to improve their stability and dispersibility in aqueous media. This is based on the Stöber method.

Materials:

Procedure:

  • Disperse the PY138 nanoparticles in a mixture of ethanol and deionized water using sonication (as in Protocol 1).

  • In a separate flask, add the dispersed PY138 suspension.

  • While stirring, add ammonium hydroxide to the suspension. This will act as a catalyst for the hydrolysis and condensation of TEOS.

  • Slowly add TEOS dropwise to the reaction mixture while maintaining vigorous stirring. The amount of TEOS will determine the thickness of the silica shell.

  • Allow the reaction to proceed for 6-12 hours at room temperature with continuous stirring.

  • After the reaction is complete, collect the silica-coated PY138 nanoparticles by centrifugation.

  • Wash the particles several times with ethanol and then with deionized water to remove any unreacted reagents.

  • Resuspend the coated nanoparticles in deionized water. The dispersion should be significantly more stable than the uncoated nanoparticles.

  • Characterize the coated nanoparticles using TEM to visualize the silica shell and DLS to measure the particle size.

Visualizations

Agglomeration_Process cluster_0 Initial State cluster_1 Agglomeration A Primary Nanoparticle D Agglomerate A->D van der Waals Forces B Primary Nanoparticle B->D C Primary Nanoparticle C->D

Caption: The process of nanoparticle agglomeration.

Caption: Pathways to achieve stable nanoparticle dispersions.

Troubleshooting_Workflow Start Observe Agglomeration (e.g., Sedimentation, High DLS size) Check_Sonication Are Sonication Parameters Optimized? Start->Check_Sonication Optimize_Sonication Increase Sonication Energy and/or Time Check_Sonication->Optimize_Sonication No Check_Stabilizer Is a Stabilizer Being Used? Check_Sonication->Check_Stabilizer Yes Optimize_Sonication->Check_Stabilizer Add_Stabilizer Add Surfactant or Polymer Check_Stabilizer->Add_Stabilizer No Check_Concentration Is Stabilizer Concentration Optimal? Check_Stabilizer->Check_Concentration Yes Add_Stabilizer->Check_Concentration Optimize_Concentration Vary Stabilizer Concentration Check_Concentration->Optimize_Concentration No Check_pH Is pH in a Stable Range? Check_Concentration->Check_pH Yes Optimize_Concentration->Check_pH Adjust_pH Adjust pH and Measure Zeta Potential Check_pH->Adjust_pH No Stable_Dispersion Stable Dispersion Achieved Check_pH->Stable_Dispersion Yes Adjust_pH->Stable_Dispersion

Caption: A logical workflow for troubleshooting agglomeration.

References

Optimization of synthesis parameters for high-purity Pigment Yellow 138

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of High-Purity Pigment Yellow 138

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of the crude this compound lower than expected?

Possible Causes:

  • Incomplete Reaction: The reaction time or temperature may not have been sufficient for the condensation reaction to go to completion.

  • Sub-optimal Reactant Ratio: The molar ratio of tetrachlorophthalic anhydride (B1165640) to 8-aminoquinaldine (B105178) might not be optimal.

  • Loss During Work-up: Product may be lost during the filtration and washing steps.

  • Decomposition: At excessively high temperatures, the reactants or the product might decompose.

Solutions:

  • Optimize Reaction Conditions: Ensure the reaction is carried out within the recommended temperature range (140-220°C) and for the specified duration (3-7 hours total).[1][2][3] Consider a two-step heating process, for instance, an initial phase at a lower temperature (e.g., 140-160°C) followed by a period at a higher temperature (e.g., 180-220°C).[1][2]

  • Adjust Reactant Ratios: While a 1:2 molar ratio of 8-aminoquinaldine to tetrachlorophthalic anhydride is theoretically required, empirical optimization might be necessary.

  • Improve Work-up Procedure: Ensure efficient transfer of the reaction mixture and minimize losses during filtration by using appropriate filter media and washing techniques.

  • Control Temperature Carefully: Use a reliable temperature controller to avoid overheating the reaction mixture.

Question 2: The final pigment has a dull or incorrect color shade. What could be the reason?

Possible Causes:

  • Impurities: The presence of unreacted starting materials or by-products can significantly affect the final color.

  • Incorrect Crystal Form (Polymorphism): The pigment may exist in different crystalline forms, each with a distinct color shade. The pigmentation/finishing step is crucial for obtaining the desired polymorph.[4]

  • Particle Size Issues: The particle size and distribution of the pigment particles influence the scattering of light and thus the perceived color.

Solutions:

  • Thorough Purification: The "pigmentation" step is critical. This typically involves treating the crude product with an organic solvent (e.g., o-dichlorobenzene) and a base (e.g., sodium methoxide) to form a salt, followed by neutralization to precipitate the purified pigment.[1][2] This process helps in removing impurities and controlling the crystal form.

  • Control Precipitation: The conditions during the neutralization and precipitation of the pigment from the salt solution (e.g., rate of addition of acid, temperature) can influence the crystal growth and final particle size.

  • Solvent Treatment: Heating the pigment in a high-boiling organic solvent can promote the conversion to the desired stable crystal form and improve coloristic properties.

Question 3: The pigment shows poor dispersibility in plastic or coating applications. How can this be improved?

Possible Causes:

  • Large or Agglomerated Particles: The pigment particles may be too large or strongly agglomerated, leading to difficulties in dispersion.

  • Surface Properties: The surface chemistry of the pigment particles may not be compatible with the application medium.

Solutions:

  • Optimize the Pigmentation Step: The conditions of the pigmentation process, including the choice of solvent, temperature, and duration of treatment, can be adjusted to control the final particle size and reduce agglomeration.[1][2]

  • Milling/Grinding: For specific applications requiring high transparency and dispersibility, a milling or grinding step in the presence of a grinding agent (like an inorganic salt) can be introduced to reduce particle size.[5][6]

  • Surface Treatment: The use of dispersing agents during the final stages of synthesis or during the application formulation can improve compatibility and dispersion. A small percentage of a dispersing agent can be added to the slurry before filtration.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the role of benzoic acid in the synthesis of this compound?

A1: Benzoic acid serves as a high-boiling point solvent (249°C), which allows the condensation reaction between tetrachlorophthalic anhydride and 8-aminoquinaldine to be carried out at the required high temperatures (180-220°C).[4] It is also an effective solvent for the reactants.[4] After the reaction, the benzoic acid can be recovered from the filtrate by acidification.[1][2][3]

Q2: What is the purpose of the "pigmentation" or "finishing" step after the initial synthesis?

A2: The initial synthesis yields a crude product that may have impurities, a broad particle size distribution, and an undesirable crystal form. The pigmentation step is a purification and conditioning process. It typically involves treating the crude product in an organic solvent with a base to form a soluble salt, filtering off any insoluble impurities, and then reprecipitating the pigment under controlled conditions by adding an acid.[1][2] This process yields a pigment with higher purity, a more uniform particle size, the desired crystal modification, and consequently, better coloristic properties like brightness and tinctorial strength.

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: The synthesis involves high temperatures and the use of chemicals that require careful handling.

  • High Temperatures: The reaction is conducted at temperatures up to 220°C, requiring appropriate heating equipment and personal protective equipment (PPE) to prevent burns.

  • Chemical Handling: Tetrachlorophthalic anhydride, 8-aminoquinaldine, benzoic acid, and the solvents used in purification can be irritants. Use of a fume hood, gloves, and safety glasses is essential.

  • Dust Explosion: The final pigment product is a fine powder that may form combustible dust concentrations in the air.[7] Avoid creating dust clouds and ensure proper ventilation and grounding of equipment to prevent static discharge.[7]

Q4: How can the purity of the final this compound be assessed?

A4: The purity can be assessed using several analytical techniques:

  • Spectroscopic Methods: UV-Vis spectroscopy can be used to characterize the electronic transitions responsible for its color.[4]

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the main pigment component from any soluble impurities.

  • Physical Properties: Measuring properties like melting point, and ensuring they fall within a narrow range, can be an indicator of purity.

Experimental Protocols

Synthesis of Crude this compound

This protocol is a generalized procedure based on common methods described in the literature.[1][2][3]

  • Melt Solvent: In a reactor equipped with a stirrer and a heating system, add benzoic acid and heat to approximately 125-130°C until it is completely melted.

  • Add Reactants: Begin stirring the molten benzoic acid and sequentially add tetrachlorophthalic anhydride and 8-aminoquinaldine.

  • First Heating Stage: Heat the reaction mixture to 140-160°C and maintain this temperature for 1-3 hours.

  • Second Heating Stage: Increase the temperature to 180-220°C and continue the reaction for another 2-4 hours.

  • Cooling and Quenching: Cool the reaction mixture to about 130°C. In a separate container, prepare a sodium hydroxide (B78521) solution (5-20%).

  • Precipitation: Slowly pour the hot reaction mixture into the sodium hydroxide solution while stirring. Continue stirring for 10-60 minutes.

  • Isolation: Filter the resulting slurry, wash the filter cake with water until the washings are neutral, and then dry the crude this compound.

Pigmentation (Purification) of Crude this compound

This protocol outlines the finishing process to obtain high-purity pigment.[1][2]

  • Dispersion: In a reactor with a stirrer and a reflux condenser, add an organic solvent (e.g., o-dichlorobenzene) and the crude this compound. Stir until a uniform dispersion is achieved.

  • Salification: Add a solution of sodium methoxide (B1231860) in methanol (B129727) over a period of 0.5-1 hour. The molar ratio of sodium methoxide to the crude pigment is typically in the range of 1-4:1.

  • Heating: Heat the mixture to 40-80°C and hold for 1-3 hours to complete the salt formation.

  • Neutralization: Slowly add an acid (e.g., hydrochloric acid, acetic acid) to neutralize the mixture, causing the purified pigment to precipitate.

  • Solvent Removal and Ripening: Distill off the low-boiling point substances (like methanol) and then heat the slurry to 80-150°C for 1-6 hours to allow the pigment crystals to ripen.

  • Final Isolation: Cool the slurry, filter, wash the pigment with a suitable solvent and then water, and finally dry to obtain the high-purity this compound.

Data Presentation

Table 1: Summary of Synthesis Parameters for Crude this compound

ParameterEmbodiment 1[1][3]Embodiment 2[1][3]Embodiment 3[1][3]
Benzoic Acid (g)480320160
Tetrachlorophthalic Anhydride (g)876070
8-Aminoquinaldine (g)161616
Reaction Stage 1
Temperature (°C)160140180
Time (h)321
Reaction Stage 2
Temperature (°C)220180200
Time (h)234
Quenching
NaOH Solution840g of 20%960g of 10%1200g of 5%
Reaction Time (min)201060
Yield (g) 63.865.766.9

Visualizations

experimental_workflow cluster_synthesis Crude Synthesis cluster_purification Pigmentation / Purification A 1. Melt Benzoic Acid B 2. Add Reactants: Tetrachlorophthalic Anhydride & 8-Aminoquinaldine A->B C 3. Two-Stage Heating: - 140-160°C (1-3h) - 180-220°C (2-4h) B->C D 4. Cool to 130°C C->D E 5. Quench in NaOH Solution D->E F 6. Filter, Wash, and Dry E->F G Crude this compound F->G H 1. Disperse Crude Pigment in Organic Solvent G->H Proceed to Purification I 2. Add Sodium Methoxide (Salification at 40-80°C) H->I J 3. Neutralize with Acid (Precipitation) I->J K 4. Solvent Removal & Crystal Ripening (80-150°C) J->K L 5. Filter, Wash, and Dry K->L M High-Purity This compound L->M

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree Start Problem Encountered LowYield Low Yield? Start->LowYield BadColor Incorrect Color? Start->BadColor PoorDispersion Poor Dispersibility? Start->PoorDispersion CheckReaction Incomplete Reaction or Sub-optimal Ratio LowYield->CheckReaction Yes WorkupLoss Loss During Work-up LowYield->WorkupLoss No, conditions were optimal Impurities Impurities Present BadColor->Impurities Yes WrongPolymorph Incorrect Crystal Form BadColor->WrongPolymorph No, purity is high LargeParticles Large/Agglomerated Particles PoorDispersion->LargeParticles Yes SurfaceIssues Incompatible Surface PoorDispersion->SurfaceIssues No, particle size is fine OptimizeConditions Solution: - Increase reaction time/temp - Adjust reactant ratios CheckReaction->OptimizeConditions ImproveWorkup Solution: - Refine filtration and washing techniques WorkupLoss->ImproveWorkup ImprovePurification Solution: - Optimize pigmentation step (solvent, base, temp) Impurities->ImprovePurification ControlPrecipitation Solution: - Control neutralization rate - Anneal at high temp WrongPolymorph->ControlPrecipitation OptimizePigmentation Solution: - Adjust pigmentation params to control particle size LargeParticles->OptimizePigmentation AddDispersant Solution: - Introduce dispersing agents SurfaceIssues->AddDispersant

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Enhancing the Photostability of Pigment Yellow 138 in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the photostability of Pigment Yellow 138 (PY 138) in various polymer matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during the incorporation and testing of this compound in polymer systems.

Issue 1: Rapid Color Fading or Yellowing in Outdoor Applications

Q: My polymer colored with this compound is showing significant color fading and a yellowish tint after a short period of outdoor exposure, despite PY 138 having good lightfastness. What could be the cause?

A: Several factors could be contributing to this issue:

  • Interaction with Titanium Dioxide (TiO₂): While this compound exhibits excellent weather fastness in full shades, this property can be significantly reduced in tints, especially when mixed with TiO₂ (a common white pigment).[1] TiO₂ can act as a photocatalyst under UV exposure, accelerating the degradation of the polymer and the pigment.[2]

  • Inadequate UV Protection: The inherent photostability of PY 138 may not be sufficient for demanding outdoor applications without the addition of a suitable light stabilizer system. UV radiation can break down the chemical bonds in a polymer, leading to color changes and loss of physical properties.[3]

  • Polymer Matrix Degradation: The observed yellowing might not solely be from the pigment but also from the degradation of the polymer matrix itself when exposed to UV radiation and heat.[4]

Recommended Actions:

  • Incorporate a Light Stabilizer System: The most effective approach is to add a combination of a UV absorber (UVA) and a Hindered Amine Light Stabilizer (HALS).[3][5]

    • UV Absorbers (e.g., Benzotriazoles, Benzophenones): These additives function by absorbing harmful UV radiation and dissipating it as thermal energy.[3]

    • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but act as radical scavengers, inhibiting the degradation of the polymer. They are particularly effective in polyolefins.[3] A synergistic effect is often observed when UVAs and HALS are used together.[5]

  • Optimize TiO₂ Grade: If TiO₂ is necessary for your formulation, consider using a grade with a surface treatment (e.g., alumina (B75360) or silica (B1680970) coatings) designed to reduce its photocatalytic activity.

  • Evaluate Polymer Selection: Ensure the chosen polymer has inherent UV stability suitable for the intended application.

Issue 2: Color Shift or Degradation During Polymer Processing

Q: I am observing a color change (e.g., darkening or shade variation) in my plastic parts colored with PY 138 immediately after processing (e.g., injection molding, extrusion). What is causing this?

A: This is likely due to thermal degradation of the pigment or the polymer, or interactions with other additives under high processing temperatures.

  • Excessive Processing Temperature: Although PY 138 has good heat stability (up to 290-300°C in some plastics), exceeding the thermal limits of the pigment or the polymer can cause degradation.[1][6][7]

  • High Shear Rates: Excessive screw speeds or high back pressure during injection molding can generate frictional heat, leading to localized overheating and degradation of the colorant.[4][8]

  • Contamination: Residues of other polymers or cleaning agents in the processing equipment can contaminate the melt and cause discoloration.[8][9]

  • Interaction with Additives: Certain additives in the formulation might not be stable at the processing temperature or could react with the pigment.

Recommended Actions:

  • Optimize Processing Parameters:

    • Temperature: Lower the barrel and nozzle temperatures to the minimum required for a good melt flow and part quality.[4]

    • Screw Speed and Back Pressure: Reduce screw speed and back pressure to minimize shear heating.[4][10]

    • Residence Time: Minimize the time the molten polymer spends in the barrel.[4]

  • Ensure Equipment Cleanliness: Thoroughly purge the processing equipment before introducing the PY 138 formulation, especially when changing from a different color or polymer.[9]

  • Review Formulation Components: Verify the thermal stability of all additives in the formulation at the intended processing temperature.

Issue 3: Inconsistent Color or Presence of Specks in the Final Product

Q: My final polymer product shows uneven color distribution, streaks, or specks. How can I achieve a more uniform color?

A: This issue is typically related to poor dispersion of the pigment within the polymer matrix.

  • Inadequate Mixing: The pigment agglomerates may not be sufficiently broken down and distributed evenly throughout the polymer.

  • Carrier Incompatibility: If using a masterbatch, the carrier resin of the masterbatch may not be fully compatible with the main polymer matrix.[4]

  • Processing Conditions: Insufficient back pressure or a non-optimal screw design can lead to poor mixing.[10]

Recommended Actions:

  • Improve Dispersion:

    • Consider using a high-quality masterbatch of PY 138 with a compatible carrier resin.

    • The use of dispersing agents can significantly improve pigment distribution.

  • Adjust Processing Conditions:

    • Increase back pressure to improve mixing, but be mindful of not generating excessive shear heat.[4][10]

    • Optimize the screw design and speed for better distributive and dispersive mixing.

  • Quality Control of Raw Materials: Ensure the pigment or masterbatch has a consistent particle size distribution.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a quinophthalone-based organic pigment.[11] It is known for its greenish-yellow shade, high hiding power, and excellent heat, light, and weather fastness, making it suitable for a wide range of applications in plastics and coatings.[6][7][12]

Q2: In which polymers can this compound be used?

A2: PY 138 is recommended for use in a variety of polymers, including polyolefins (HDPE, LDPE, PP), PVC, polystyrene (PS), ABS, and polyurethane (PUR).[7][11]

Q3: What are the typical lightfastness ratings for this compound?

A3: this compound generally has a lightfastness rating of 7-8 on the blue wool scale in masstone (full shade), which is considered excellent.[6][11] However, in tints with titanium dioxide, the lightfastness rating may be lower.[1]

Q4: What is the recommended approach to enhance the photostability of PY 138 for outdoor use?

A4: For enhanced photostability, especially in outdoor applications, it is highly recommended to use a combination of a UV absorber (UVA) and a Hindered Amine Light Stabilizer (HALS). This combination provides a synergistic protective effect, with the UVA absorbing UV radiation at the surface and the HALS scavenging free radicals throughout the polymer matrix.[5]

Q5: What are typical loading levels for UV absorbers and HALS with this compound?

A5: The optimal loading level depends on the polymer, the thickness of the part, the intended service life, and the severity of the UV exposure. A general starting point for evaluation could be:

  • UV Absorber: 0.2% to 1.0% by weight.

  • HALS: 0.2% to 1.0% by weight. It is always recommended to conduct experimental trials to determine the most effective and economical concentration for your specific application.

Q6: Can the choice of polymer matrix affect the photostability of this compound?

A6: Yes, the polymer matrix plays a crucial role. Some polymers are inherently more susceptible to UV degradation than others. The interaction between the pigment and the polymer, as well as the permeability of the polymer to oxygen and moisture, can all influence the overall photostability of the final product.

Q7: Does this compound cause warping in crystalline polymers like HDPE?

A7: Some organic pigments can act as nucleating agents in crystalline polymers, which can lead to dimensional stability issues like warping. Some sources indicate that PY 138 has a low tendency for warpage in HDPE.[1] However, it is always advisable to conduct trials, especially for large, flat parts.

Data Presentation

Disclaimer: The following tables present illustrative data to demonstrate the expected performance improvements when using light stabilizers with a yellow pigment. This data is not based on specific experimental results for this compound but reflects typical trends observed in the industry.

Table 1: Illustrative Color Change (ΔE) of a Yellow Pigment in HDPE After Accelerated Weathering

FormulationΔE after 500 hoursΔE after 1000 hoursΔE after 2000 hours
HDPE + 0.5% Yellow Pigment (Control)3.56.812.5
HDPE + 0.5% Yellow Pigment + 0.5% UVA2.14.28.0
HDPE + 0.5% Yellow Pigment + 0.5% HALS1.83.56.5
HDPE + 0.5% Yellow Pigment + 0.5% UVA + 0.5% HALS1.0 1.9 3.5

Table 2: Illustrative Gloss Retention (%) of a Yellow Pigment in Polypropylene After Accelerated Weathering

FormulationGloss Retention after 500 hoursGloss Retention after 1000 hoursGloss Retention after 2000 hours
PP + 0.5% Yellow Pigment (Control)75%50%20%
PP + 0.5% Yellow Pigment + 0.5% UVA85%65%35%
PP + 0.5% Yellow Pigment + 0.5% HALS90%75%50%
PP + 0.5% Yellow Pigment + 0.5% UVA + 0.5% HALS95% 88% 75%

Experimental Protocols

Protocol 1: Sample Preparation for Photostability Testing

  • Compounding:

    • Dry the polymer resin to the manufacturer's recommended specifications.

    • Pre-blend the polymer resin, this compound, and the selected light stabilizers (UVA, HALS) at the desired concentrations.

    • Melt-compound the mixture using a twin-screw extruder with a temperature profile appropriate for the polymer. Ensure a consistent and thorough dispersion of the pigment and additives.

  • Specimen Molding:

    • Produce standardized test plaques (e.g., 75 mm x 150 mm) via injection molding.

    • Ensure consistent processing parameters (temperature, pressure, cycle time) for all formulations to be tested.

    • Produce a set of control samples containing only the polymer and PY 138, without any light stabilizers.

    • Retain some plaques from each formulation as unexposed controls for later comparison.

Protocol 2: Accelerated Weathering Test

  • Apparatus:

    • Use a fluorescent UV accelerated weathering apparatus (e.g., QUV).

  • Test Conditions (based on ASTM G154):

    • UV Lamp: Use UVA-340 lamps to simulate the UV portion of natural sunlight.

    • Exposure Cycle: A common cycle is 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C. The specific cycle should be chosen based on the intended application and material.

    • Duration: Expose the samples for a total duration of up to 2000 hours, with periodic removals for evaluation.

  • Evaluation:

    • Periodically (e.g., at 0, 250, 500, 1000, and 2000 hours), remove the test plaques for evaluation.

    • Color Measurement: Measure the color coordinates (L, a, b) of the exposed samples and the unexposed controls using a spectrophotometer. Calculate the total color difference (ΔEab) using the formula: ΔEab = [(ΔL)\² + (Δa)\² + (Δb)\²]\¹/².

    • Gloss Measurement: Measure the 60° gloss of the samples using a gloss meter according to ASTM D523. Calculate the percentage of gloss retention relative to the initial gloss of the unexposed sample.

    • Visual Inspection: Visually inspect the samples for any signs of degradation such as chalking, cracking, or crazing.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Accelerated Weathering cluster_eval Evaluation Compounding 1. Compounding (Polymer + PY 138 + Stabilizers) Molding 2. Injection Molding of Test Plaques Compounding->Molding Exposure 3. ASTM G154 Exposure (UV and Condensation Cycles) Molding->Exposure Measurement 4. Periodic Measurement (Color, Gloss) Exposure->Measurement Analysis 5. Data Analysis (ΔE, % Gloss Retention) Measurement->Analysis Final_Report Final_Report Analysis->Final_Report Final Report

Caption: Experimental workflow for evaluating the photostability of this compound.

Troubleshooting_Guide Start Discoloration or Fading Observed with PY 138 Q_When When does it occur? Start->Q_When A_Processing During/After Processing Q_When->A_Processing Processing A_Outdoor During Outdoor Exposure Q_When->A_Outdoor In-Service Q_Appearance What is the appearance? A_Uneven Uneven Color / Specks Q_Appearance->A_Uneven Uneven Sol_Processing Check: - Processing Temperature - Shear Rate - Contamination Q_Appearance->Sol_Processing Uniform A_Processing->Q_Appearance A_Fading Uniform Fading / Yellowing A_Outdoor->A_Fading Sol_Dispersion Improve Dispersion: - Better Masterbatch - Dispersing Agent - Adjust Back Pressure A_Uneven->Sol_Dispersion Sol_Outdoor Check: - Presence of TiO2 - Add/Optimize UVA + HALS - Polymer UV Stability A_Fading->Sol_Outdoor

Caption: Troubleshooting decision tree for this compound discoloration issues.

References

Overcoming compatibility issues of Pigment Yellow 138 with different polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pigment Yellow 138. The information is designed to help overcome common compatibility issues with various polymers during experimental work.

Troubleshooting Guides & FAQs

Dispersion Issues

Question: We are observing poor dispersion of this compound in our polymer matrix, leading to specks and color inconsistencies. What are the potential causes and solutions?

Answer:

Poor dispersion of this compound is a common issue that can arise from several factors related to the pigment itself, the polymer, and the processing conditions.

Potential Causes:

  • Pigment Agglomerates: this compound, like many organic pigments, can form agglomerates which are difficult to break down.[1]

  • Poor Wetting: The surface of the pigment particles may not be adequately wetted by the polymer melt, preventing uniform distribution.

  • Incompatible Polymer Grade: The specific grade of the polymer and its melt flow characteristics can influence pigment dispersion.

  • Inadequate Processing Parameters: Insufficient shear force, incorrect temperature, or inadequate mixing time during compounding can lead to poor dispersion.

Solutions:

  • Selection of Pigment Grade: Some grades of this compound are specifically designed for "super fineness" and "excellent dispersion properties".[2] It is advisable to consult with the pigment supplier to select a grade suitable for your specific polymer and application.

  • Use of Dispersing Agents: The incorporation of a suitable dispersing agent can significantly improve the wetting and stabilization of this compound particles within the polymer matrix. Polyolefin waxes, particularly those synthesized using metallocene catalysts, have been shown to be effective dispersing auxiliaries for pigments in polyethylene.[3] For aqueous systems, polymeric dispersants can also be highly effective.

  • Optimization of Processing Conditions:

    • Increase Shear: Employing a twin-screw extruder with a screw design that imparts higher shear can help break down pigment agglomerates.[1]

    • Adjust Temperature: Optimizing the melt processing temperature can reduce the viscosity of the polymer and improve pigment wetting. However, exceeding the thermal stability limit of the pigment should be avoided.

    • Sufficient Mixing Time: Ensure that the residence time in the extruder is adequate for complete dispersion.

  • Masterbatch Preparation: Using a pre-dispersed masterbatch of this compound in a compatible carrier resin is a highly recommended approach to ensure uniform color distribution in the final product.

Warpage and Dimensional Instability in HDPE

Question: We are experiencing significant warpage and dimensional deformation in High-Density Polyethylene (HDPE) parts colored with this compound, especially at higher processing temperatures. How can we mitigate this issue?

Answer:

Warpage in semi-crystalline polymers like HDPE when colored with certain organic pigments is a known phenomenon. This compound has been observed to cause a "certain size deformation phenomenon" in HDPE at temperatures around 290°C.[4][5] This is often attributed to the pigment acting as a nucleating agent, which alters the crystallization behavior of the polymer, leading to differential shrinkage and internal stresses.[6][7]

Solutions:

  • Incorporate Nucleating Agents: The addition of a more effective nucleating agent can override the nucleating effect of the pigment, leading to a more uniform crystallization process and reduced warpage.[6][8] Sodium benzoate (B1203000) is one such nucleating agent that has been used to control the crystallization and shrinkage behavior of pigmented polyolefins.[6]

  • Adjust Processing Parameters:

    • Melt Temperature: While this compound is heat stable up to around 290-300°C, operating at the lower end of the recommended processing window for HDPE can sometimes reduce the severity of warpage.[9][10]

    • Cooling Rate: A slower, more controlled cooling rate can allow internal stresses to relax, thus minimizing warpage. This can be achieved by adjusting mold temperature and cooling time.

    • Injection Speed and Pressure: Optimizing injection speed and packing pressure can also influence the degree of molecular orientation and subsequent shrinkage.

  • Part and Mold Design:

    • Ensure uniform wall thickness in the part design to promote even cooling.

    • Proper gate location and size in the mold design can also help in controlling the flow and cooling of the polymer.

  • Pigment Loading: Use the minimum pigment concentration that achieves the desired color, as higher loadings can sometimes exacerbate the issue.

Heat Stability and Color Shift

Question: At what temperatures is this compound stable, and what are the signs of degradation? We are observing a color shift at higher processing temperatures.

Answer:

This compound generally exhibits good heat stability, making it suitable for a wide range of polymers. However, its stability can be influenced by the specific polymer system and processing conditions.

General Heat Stability:

  • In High-Density Polyethylene (HDPE), it is reported to be heat stable up to 290-300°C.[4][9]

  • For plastics in general, a heat stability of around 299°C (570°F) is often cited.[4]

Signs of Degradation:

  • A noticeable color shift, typically a dulling or browning of the yellow shade.

  • A decrease in color strength.

Troubleshooting Color Shift:

  • Verify Processing Temperature: Ensure that the melt temperature does not exceed the recommended limits for the pigment. Use a calibrated pyrometer to check the actual melt temperature.

  • Reduce Residence Time: Minimize the time the pigmented polymer spends at high temperatures in the extruder barrel.

  • Consider Polymer-Specific Stability: The heat stability of a pigment can vary between different polymers due to chemical interactions. It's crucial to test the stability in your specific polymer system.

  • Interaction with Other Additives: Certain additives in the formulation could potentially affect the thermal stability of the pigment.

Reduced Weather Fastness with TiO₂

Question: We have noticed that the weather fastness of our product, which is a tint of this compound with titanium dioxide (TiO₂), is lower than expected. Why does this happen and how can we improve it?

Answer:

It is a known characteristic of this compound that its full shades exhibit excellent weather fastness, but this can decrease in tints made with titanium dioxide (TiO₂).[11][12]

Reason: The exact mechanism is complex, but it is generally understood that the presence of TiO₂, a photoactive material, can accelerate the degradation of the organic pigment under UV exposure. The TiO₂ particles can generate free radicals that attack the organic pigment molecules, leading to fading.

Improvement Strategies:

  • Use Stabilized TiO₂ Grades: Employing surface-treated, stabilized grades of TiO₂ that are designed to be less photoactive can significantly improve the weather fastness of the formulation.

  • Incorporate UV Stabilizers: The addition of a suitable UV absorber and/or a Hindered Amine Light Stabilizer (HALS) to the polymer formulation can provide protection to both the polymer and the pigment from UV degradation.[13] UV absorbers work by absorbing harmful UV radiation, while HALS act as radical scavengers. A synergistic effect is often observed when using a combination of UVA and HALS.[14]

  • Protective Clear Coat: For very demanding applications, applying a clear coat containing UV absorbers over the pigmented part can offer an additional layer of protection.

Quantitative Data Summary

PropertyPolymerValue/RatingSource(s)
Heat Stability HDPEUp to 290-300°C[4][9]
Plastics (General)~299°C (570°F)[4]
Light Fastness -7-8 (on a scale of 1-8)[4][5]
Weather Fastness Full ShadeExcellent[11][12]
Tint with TiO₂Decreased[11][12]
Migration Resistance PVC4 (on a scale of 1-5)
HDPE5 (on a scale of 1-5)

Experimental Protocols

Protocol 1: Evaluation of Pigment Dispersion

Objective: To visually assess the dispersion quality of this compound in a polymer matrix.

Methodology:

  • Sample Preparation:

    • Compound this compound into the desired polymer using a two-roll mill or a small-scale extruder at a specified concentration (e.g., 0.1% pigment, 1% TiO₂ for a tint).

    • Ensure consistent processing parameters (temperature, mixing time, shear rate) for all samples being compared.

  • Film Pressing/Blowing:

    • Take a small amount of the compounded material and press it into a thin film (e.g., 50-100 µm) using a hydraulic press with heated platens.

    • Alternatively, for polyolefins, a small-scale blown film line can be used.

  • Visual Assessment:

    • Examine the resulting film against a light source.

    • Look for the presence of undispersed pigment particles (specks), streaks, or color variations.

    • Compare the sample to a standard or a sample with a known good dispersion.

  • Microscopic Examination (Optional):

    • For a more detailed analysis, a section of the film can be examined under an optical or electron microscope to observe the size and distribution of pigment particles.

Protocol 2: Assessment of Heat Stability

Objective: To determine the maximum processing temperature at which this compound is stable in a specific polymer.

Methodology:

  • Sample Preparation:

    • Prepare a masterbatch or a direct compound of this compound in the test polymer at a defined concentration.

  • Injection Molding:

    • Use an injection molding machine with a multi-step temperature profile for the barrel.

    • Start at a baseline processing temperature appropriate for the polymer.

    • Mold a set of standard plaques.

  • Incremental Temperature Increase:

    • Increase the barrel temperature in increments of 10-20°C.

    • At each temperature step, allow the machine to stabilize and then mold another set of plaques. It is crucial to maintain a consistent dwell time (e.g., 5 minutes) in the barrel for each temperature to ensure comparable results.

  • Colorimetric Analysis:

    • After the plaques have cooled, visually compare the color of the plaques molded at different temperatures.

    • For a quantitative assessment, use a spectrophotometer or colorimeter to measure the color difference (ΔE*) between the baseline sample and the samples molded at higher temperatures.

    • The heat stability limit is typically defined as the temperature at which the color change (ΔE*) exceeds a certain value (e.g., 3.0).

Visualizations

Experimental_Workflow_Dispersion_Evaluation cluster_prep Sample Preparation cluster_processing Processing cluster_analysis Analysis start Start compound Compound Pigment in Polymer start->compound film_press Press/Blow Thin Film compound->film_press visual_assessment Visual Assessment (Specks, Streaks) film_press->visual_assessment microscopy Microscopic Examination visual_assessment->microscopy For detailed analysis end End visual_assessment->end microscopy->end

Caption: Workflow for evaluating pigment dispersion.

Troubleshooting_Logic_Warpage_in_HDPE start Warpage Observed in HDPE with PY 138 cause1 Pigment acting as nucleating agent? start->cause1 cause2 Inappropriate Processing Conditions? start->cause2 cause3 Suboptimal Part/Mold Design? start->cause3 solution1 Add effective nucleating agent (e.g., Sodium Benzoate) cause1->solution1 solution2 Adjust Processing: - Lower Melt Temp - Slower Cooling Rate - Optimize Injection Speed cause2->solution2 solution3 Improve Design: - Uniform Wall Thickness - Proper Gate Location cause3->solution3

Caption: Troubleshooting logic for warpage in HDPE.

References

Troubleshooting Pigment Yellow 138 migration in plasticized PVC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pigment Yellow 138

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of this compound, with a specific focus on migration issues in plasticized Polyvinyl Chloride (PVC) applications.

Troubleshooting Guide

Q1: I am observing pigment bleeding and surface tackiness in my plasticized PVC product colored with this compound. What are the likely causes?

Although this compound is a quinophthalone pigment known for its excellent resistance to migration, certain formulation and processing factors can lead to undesirable effects like bleeding (the transfer of color to a contacting surface) and blooming (the crystallization of pigment on the surface).[1][2] This phenomenon occurs almost exclusively in plasticized PVC, where the plasticizer can act as a vehicle for pigment movement.[3][4]

The primary causes include:

  • Inappropriate Plasticizer Choice: The type and concentration of the plasticizer are the most critical factors. Low molecular weight or highly mobile plasticizers can partially dissolve the pigment and carry it to the surface.[5][6]

  • Pigment Oversaturation: Exceeding the optimal concentration of this compound in the formulation can lead to a supersaturated state, where excess pigment particles are more prone to migrate.[7]

  • Poor Pigment Dispersion: Inadequate dispersion can result in pigment agglomerates which are not properly encapsulated by the PVC resin, making them susceptible to interaction with the plasticizer.[7][8]

  • High Processing Temperatures: While PY 138 has high heat stability, excessive temperatures during processing can increase the mobility of both the plasticizer and pigment molecules, facilitating migration.[9]

  • Chemical Incompatibility: Interactions with other additives in the PVC formulation, such as certain stabilizers or lubricants, could potentially influence pigment stability and mobility.

Q2: How does the choice of plasticizer specifically affect the migration of this compound?

The interaction between the pigment and the plasticizer is fundamental to migration. Plasticizers function by inserting themselves between PVC polymer chains, increasing flexibility. However, this also creates pathways for pigment movement.[6][9]

  • Monomeric Plasticizers (e.g., Phthalates like DOP, DINP): These have lower molecular weights and are more mobile within the PVC matrix. They have a higher tendency to migrate to the surface, especially under heat or pressure, and can carry soluble pigment particles with them.[5][6]

  • Polymeric Plasticizers: These have a much higher molecular weight and are significantly less mobile. Their larger size and entanglement within the PVC chains make them far less likely to migrate, thus drastically reducing pigment migration.

  • Reactive Plasticizers: These types of plasticizers can be chemically grafted onto the PVC polymer chain.[5] By becoming a permanent part of the polymer structure, they are immobilized, offering the highest level of migration resistance.[5][10]

Q3: Can my processing conditions be a contributing factor to the migration I'm observing?

Yes, processing conditions can play a significant role. Key factors include:

  • Temperature Control: Overheating during mixing or extrusion can lower the viscosity of the plasticizer and increase the solubility of the pigment, creating conditions favorable for migration post-processing.[7][9]

  • Mixing and Dispersion: Insufficient shear or mixing time can lead to poor dispersion.[8] Proper dispersion ensures that individual pigment particles are fully "wetted" and encapsulated by the PVC resin, minimizing their direct contact with the mobile plasticizer.

  • Back Pressure: In injection molding, insufficient back pressure can result in a poor mixing effect from the screw, leading to inadequate dispersion.[7]

Q4: What practical steps can I implement in my experiment to prevent or remedy this compound migration?

To mitigate pigment migration, a systematic review of your formulation and process is recommended:

  • Re-evaluate the Plasticizer: The most effective solution is often to switch to a plasticizer with a higher molecular weight (polymeric) or to use a specialty plasticizer designed for low migration.[5]

  • Optimize Pigment Loading: Conduct a concentration study to determine the optimal loading level of this compound. Avoid using an excess of pigment.

  • Improve Dispersion: Ensure your mixing process (e.g., using a two-roll mill or high-speed mixer) provides sufficient shear to break down pigment agglomerates.[11]

  • Incorporate a Barrier: Applying a surface coating or treatment can create a physical barrier that prevents plasticizer and pigment from migrating to the surface.[5][12]

  • Review Additive Package: Verify that all additives (stabilizers, lubricants, etc.) in your formulation are compatible and do not negatively interact with this compound. Certain metal ions, for instance, can impact the stability of the PVC resin itself.[4]

Q5: If migration issues with this compound persist in my specific PVC formulation, what are some suitable alternatives?

While this compound is an excellent choice for many applications, if it proves incompatible with a highly plasticized or demanding system, other high-performance yellow pigments could be considered.[13] When selecting an alternative, it is crucial to evaluate its properties in your specific formulation. Potential candidates include:

  • Isoindolinone Pigments (e.g., Pigment Yellow 110): Known for excellent heat stability and lightfastness, with good migration resistance in many polymers.[13][14]

  • Isoindoline Pigments (e.g., Pigment Yellow 139): Offers a reddish-yellow shade with good opacity and weatherfastness.[14]

  • Benzimidazolone Pigments (e.g., Pigment Yellow 181): A non-warping yellow with excellent lightfastness and heat stability suitable for a wide range of plastics.[14]

Frequently Asked Questions (FAQs)

Q1: What exactly is this compound?

This compound (C.I. 56300) is a high-performance organic pigment belonging to the quinophthalone chemical class.[2][15] It is known for providing a bright, greenish-yellow shade and is widely used for coloring plastics, paints, and inks due to its excellent performance properties.[1][16]

Q2: What are the general performance properties of this compound?

This compound is characterized by its outstanding stability. It offers excellent resistance to heat, light, and weather.[17][18] It is also resistant to acids, alkalis, and various organic solvents.[1] Its good migration resistance makes it a preferred choice for coloring plastics like polyolefins and PVC.[19][20]

Q3: What is pigment migration in the context of plasticized PVC?

Pigment migration is the process where a colorant moves from the inside of a plastic article to its surface.[3] This phenomenon is primarily an issue in flexible, plasticized PVC. The plasticizer, which provides flexibility, can also act as a solvent, allowing pigment particles to diffuse through the polymer matrix.[4] This can result in surface phenomena like blooming, bleeding, or increased surface tackiness leading to dirt pickup.[5][21]

Q4: How is the migration resistance of a pigment experimentally tested?

A standard method for testing migration is based on DIN 53775.[22] In this test, a sample of the colored plastic is placed in direct, firm contact with a white, plasticized PVC sheet. This assembly is then subjected to a specific pressure and temperature for a set period (e.g., 24 hours at 80°C). After the test, the white PVC sheet is examined for any color staining. The degree of staining is rated against a standard 5-point gray scale, where a rating of 5 signifies no migration and a rating of 1 signifies severe migration.[22][23]

Data Presentation

Table 1: Typical Performance Properties of this compound in Plastics

PropertyTest Standard (Typical)Rating / ValueSource(s)
Heat Stability (HDPE) DIN 12877Up to 290°C[18][20]
Light Fastness (Full Shade) Blue Wool Scale (1-8)7 - 8[17][18]
Migration Resistance (Plasticized PVC) Gray Scale (1-5)4 - 5[20][22]
Chemical Resistance -Excellent resistance to acids and alkalis[1]

Table 2: General Influence of Plasticizer Type on Migration Potential

Plasticizer TypeMolecular WeightMobility in PVCTypical Migration Risk
Monomeric LowHighHigh
Polymeric HighLowLow
Reactive (Becomes part of polymer)ImmobileVery Low / None

Experimental Protocols

Protocol 1: Assessment of Pigment Migration in Plasticized PVC (Adapted from DIN 53775)

  • Objective: To determine the tendency of this compound to migrate from a colored PVC sample into a white, plasticized PVC contact sheet.

  • Materials & Equipment:

    • Test plaques (50x50 mm) of PVC colored with this compound.

    • White contact plaques of flexible PVC containing a standard amount of plasticizer (e.g., DOP 80 PHR) and 2% TiO₂.[23]

    • Glass plates.

    • A weight to apply uniform pressure of 3 kg/cm ².[23]

    • A forced-air convection oven capable of maintaining 80°C ± 2°C.

    • ISO 105-A03 Gray Scale for assessing staining.

  • Methodology:

    • Ensure all plaques are clean and free from surface contaminants.

    • Place a white PVC contact plaque on a glass plate.

    • Place the colored test plaque directly on top of the white plaque.

    • Place a second glass plate on top of the colored plaque.

    • Place the entire assembly into the preheated oven at 80°C.

    • Apply the weight to the top glass plate to ensure uniform pressure.

    • Maintain these conditions for 24 hours.[23]

    • After 24 hours, remove the assembly from the oven and allow it to cool to room temperature.

    • Disassemble the plaques and visually inspect the white contact plaque for any signs of color transfer.

  • Evaluation:

    • Assess the degree of staining on the white plaque by comparing it against the 5-step Gray Scale.[22]

    • Record the rating: 5 = No migration, 4 = Slight migration, 3 = Noticeable migration, 2 = Considerable migration, 1 = Severe migration.

Protocol 2: Determination of Heat Stability in HDPE (Adapted from DIN 12877)

  • Objective: To determine the maximum temperature at which this compound is stable in a given polymer without significant color change.

  • Materials & Equipment:

    • Injection molding machine.

    • HDPE resin.

    • This compound and TiO₂ (for tint shades).

    • Spectrophotometer for color measurement (ΔE*ab).

  • Methodology:

    • Prepare a compound of HDPE containing a specified concentration of this compound (e.g., 0.2% pigment with 1% TiO₂ for a tint shade).[20]

    • Set the initial temperature of the injection molding machine to a known safe temperature for the pigment (e.g., 220°C).

    • Inject a standard sample after a short dwell time to create a reference standard.

    • Increase the temperature by 10°C increments.

    • At each temperature step, hold the material in the barrel for a dwell time of 5 minutes before injecting a new sample.[22]

    • Continue this process until a visible color change is observed.

  • Evaluation:

    • Allow all injected samples to cool completely.

    • Using a spectrophotometer, measure the color of each sample relative to the initial reference standard.

    • The heat stability is defined as the temperature at which the color deviation (ΔE*ab) first exceeds a value of 3.0.[22]

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Migration cluster_causes Potential Causes cluster_solutions Corrective Actions Start Migration Observed (Bleeding, Blooming, Tackiness) Cause1 Plasticizer Choice (Low MW, High Mobility) Start->Cause1 Cause2 Pigment Loading (Oversaturation) Start->Cause2 Cause3 Poor Dispersion (Agglomerates) Start->Cause3 Cause4 Processing (Excessive Heat) Start->Cause4 Sol1 Use Polymeric or High MW Plasticizer Cause1->Sol1 Sol2 Optimize Pigment Concentration Cause2->Sol2 Sol3 Improve Mixing (Increase Shear) Cause3->Sol3 Sol4 Adjust Process Temperatures Cause4->Sol4 Sol5 Consider Alternative High-Performance Pigment Sol1->Sol5 If problem persists Sol2->Sol5 If problem persists Sol3->Sol5 If problem persists Sol4->Sol5 If problem persists

Caption: A logical workflow for troubleshooting pigment migration issues.

Migration_Mechanism Conceptual Model of Pigment Migration in Plasticized PVC cluster_pvc PVC Bulk cluster_pathway Migration Pathway PChains PVC Polymer Chains Plasticizer Mobile Plasticizer Molecules (Vehicle) Pigment Pigment Particle (PY 138) Surface Product Surface (Contact Layer) Pigment->Surface Migration (Diffusion)

Caption: The mechanism of plasticizer-driven pigment migration to a surface.

References

Technical Support Center: Enhancing the Sustainability of Pigment Yellow 138 Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to reduce the environmental impact of Pigment Yellow 138 (PY 138) synthesis. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Strategies for Reducing Environmental Impact: Troubleshooting and Guidance

The conventional synthesis of this compound involves a two-step process: a high-temperature condensation reaction followed by a solvent-based finishing step.[1][2] While effective, this process presents several environmental challenges, primarily related to solvent use, energy consumption, and waste generation. This section explores strategies to mitigate these impacts.

Solvent Selection and Substitution

Q: The conventional finishing step for PY 138 uses solvents like o-dichlorobenzene, DMF, or N-methyl-2-pyrrolidone. What are the environmental concerns with these solvents?

A: These solvents are flagged as environmentally problematic for several reasons:

  • Toxicity: They are known to have reproductive and/or developmental toxicity, are potential carcinogens, and can be harmful to aquatic life.

  • High Boiling Points: Their high boiling points make them energy-intensive to remove and recycle through distillation.

  • Waste Generation: They contribute to the generation of hazardous liquid waste streams that require specialized and costly treatment.[3]

Q: What are potential "greener" solvent alternatives for the pigment finishing step, and what challenges might I encounter when using them?

A: Identifying a direct, drop-in replacement is a key research challenge. However, based on green chemistry principles, the following could be investigated. Challenges are to be expected, as solvent choice significantly impacts the pigment's final properties.

Potential Greener Solvent Rationale for Consideration Potential Troubleshooting Issues
Dimethyl Sulfoxide (DMSO) Lower toxicity than DMF and NMP, biodegradable under certain conditions.Can be difficult to remove completely due to its high boiling point. May affect pigment morphology.
Cyrene™ (dihydrolevoglucosenone) A bio-based solvent derived from cellulose, biodegradable.May have different solubility characteristics for the pigment precursor, potentially affecting reaction kinetics and final particle size.
Ionic Liquids (ILs) Non-volatile, potentially recyclable. Can be tailored for specific solubilities.High cost, potential aquatic toxicity if not contained, and can be difficult to separate from the product.
Supercritical Fluids (e.g., scCO₂) Non-toxic, easily removed, and tunable solvent properties.Requires high-pressure equipment. The low polarity may be unsuitable without co-solvents.

Troubleshooting Solvent Substitution:

  • Issue: Lower yield or incomplete reaction.

    • Solution: Optimize reaction time and temperature for the new solvent. The kinetics of the salification and neutralization steps may differ.

  • Issue: Undesirable pigment morphology (e.g., incorrect particle size or shape), leading to poor color strength.

    • Solution: The solvent plays a crucial role in the dissolution and reprecipitation process that defines the final pigment particles.[4] Experiment with different stirring rates, temperatures, and rates of acid addition during neutralization. The use of dispersants may also need to be re-optimized.[1]

  • Issue: Product contamination with the new solvent.

    • Solution: Develop a new purification protocol. This might involve washing with a different anti-solvent or using alternative drying methods like vacuum drying at optimized temperatures.

Energy Consumption

Q: The synthesis of the crude PY 138 requires high temperatures (180-220°C). How can the energy consumption of this step be reduced?

A: Reducing the reaction temperature is a primary goal for lowering energy usage.

  • Catalyst Screening: The current process uses benzoic acid as both a solvent and a catalyst.[1][2] Research into alternative, more efficient catalysts could lower the activation energy of the condensation reaction, allowing for lower reaction temperatures.

  • Microwave-Assisted Synthesis: Microwave heating can often accelerate reaction rates and lead to higher yields in shorter times, thereby reducing overall energy consumption.[5][6]

Troubleshooting Energy Reduction Efforts:

  • Issue: Lowering the temperature results in an incomplete reaction and low yield.

    • Solution: If a new catalyst is being trialed, perform a thorough optimization of catalyst loading and reaction time. If using conventional heating at a lower temperature, significantly extending the reaction time may be necessary.

  • Issue: Microwave heating leads to localized overheating and byproduct formation.

    • Solution: Optimize microwave power and use pulsed heating to maintain a more uniform temperature. Use a solvent that couples efficiently with microwaves.

Waste Minimization and Management

Q: What are the main waste streams in PY 138 production and how can they be managed more sustainably?

A: The two primary waste streams are the filtrate from the crude synthesis and the used solvent from the finishing step.

  • Aqueous Filtrate: The patents describe a process where the reaction mass is poured into a sodium hydroxide (B78521) solution. The resulting filtrate contains recovered benzoic acid and unreacted tetrachlorophthalic anhydride (B1165640) after acidification.[1][2]

    • Optimization: Ensure the acid precipitation and recovery of benzoic acid is as efficient as possible to maximize recycling.

    • Treatment: The final aqueous waste should be analyzed for hazardous constituents and treated accordingly to comply with regulations like those from the EPA for dye and pigment manufacturing waste.[3]

  • Solvent Waste: The used organic solvent from the finishing step is a significant hazardous waste stream.

    • Recycling: If a conventional solvent is used, implement an in-house distillation and recycling program.

    • Substitution: The most effective strategy is to substitute the hazardous solvent with a greener alternative as discussed in section 1.1.

Experimental Protocols

Conventional Synthesis Protocol (Based on Patent CN102093741A)

Step 1: Crude Pigment Synthesis

  • Charge a reactor with benzoic acid (e.g., 480g).

  • Heat to 125°C to melt the benzoic acid and begin stirring.

  • Sequentially add tetrachlorophthalic anhydride (e.g., 87g) and 8-aminoquinaldine (B105178) (e.g., 16g).

  • Raise the temperature to 160°C and hold for 3 hours.

  • Further raise the temperature to 220°C and hold for 2 hours.

  • Cool the reaction mixture to 130°C.

  • Pour the mixture into a 20% sodium hydroxide solution (e.g., 840g) over 30 minutes and react for an additional 20 minutes.

  • Filter the slurry, wash the solid with water, and dry to obtain the crude this compound.

  • The filtrate can be acidified to recover benzoic acid and unreacted starting materials.[1]

Step 2: Pigment Finishing

  • Charge a reactor with an organic solvent such as DMF (e.g., 300g).

  • Add the crude this compound (e.g., 20g) and a dispersant (e.g., 1g sodium dodecylbenzene (B1670861) sulfonate).

  • Heat to 40-80°C.

  • Add a 30% solution of sodium methoxide (B1231860) in methanol (B129727) over 30 minutes to carry out the salification reaction.

  • Hold for 1-3 hours.

  • Neutralize by adding an acid (e.g., formic acid).

  • Distill off low-boiling substances and heat the slurry to 80-150°C for 1-6 hours.

  • Filter the slurry, wash with water, dry, and pulverize to obtain the final pigment.[1]

Proposed Framework for a Greener Synthesis Protocol

This proposed protocol is a starting point for research and requires experimental validation.

Step 1: Modified Crude Pigment Synthesis (Energy Reduction Focus)

  • Combine tetrachlorophthalic anhydride, 8-aminoquinaldine, and a high-boiling, greener solvent (e.g., a bio-based solvent or ionic liquid) in a microwave reactor vessel.

  • Add a screened catalyst suitable for condensation reactions.

  • Heat the reaction using a programmed microwave synthesis system to a lower temperature (e.g., target 140-160°C) for a shorter duration (e.g., 30-60 minutes).

  • Monitor reaction completion via TLC or HPLC.

  • Follow a modified workup procedure adapted to the new solvent system to isolate the crude product.

Step 2: Modified Pigment Finishing (Solvent Substitution Focus)

  • Charge a reactor with a greener solvent (e.g., DMSO or Cyrene™).

  • Add the crude this compound.

  • Proceed with the salification reaction using sodium methoxide, optimizing temperature and time for the new solvent system.

  • Neutralize with a bio-based acid like acetic acid or citric acid.

  • Develop a solvent recovery and product isolation plan. For example, since DMSO is water-miscible, the product may be precipitated by adding water, then filtered and washed. The DMSO-water mixture can then be separated by distillation.

Quantitative Data from Conventional Synthesis

The following data is summarized from examples provided in patent CN102093741A.[1]

Table 1: Raw Material Inputs and Product Yields in Conventional Synthesis

Embodiment Benzoic Acid (g) Tetrachlorophthalic Anhydride (g) 8-aminoquinaldine (g) Crude PY 138 Yield (g) Recovered Benzoic Acid & Anhydride (g)
1480871663.8478.3
2320601665.7303.4
3160701666.9154.8

Table 2: Proposed Metrics for Comparing Conventional vs. Greener Synthesis

Metric Conventional Process Greener Process (Target) Significance
Yield (%) ~90% (total recovery)[1]≥ 90%Maintain high product output.
Solvent Type o-dichlorobenzene, DMF, NMPBio-based, low toxicity, recyclableReduces health and environmental hazards.
Energy Input (kWh/kg) Data not available (High)LowerReduces carbon footprint and operational costs.
Process Mass Intensity (PMI) High (due to large solvent volumes)Significantly LowerA key green chemistry metric; lower is better.
E-Factor (kg waste/kg product) HighSignificantly LowerMeasures waste generation; lower is better.

Visualized Workflows and Logic

G cluster_0 Step 1: Crude Synthesis cluster_1 Step 2: Pigment Finishing a Melt Benzoic Acid b Add Reactants: Tetrachlorophthalic Anhydride + 8-aminoquinaldine a->b c High-Temp Reaction (160°C -> 220°C) b->c d Quench in NaOH Solution c->d e Filter & Dry d->e g Acidify Filtrate d->g f Crude PY 138 e->f i Disperse Crude in Organic Solvent (e.g., DMF) f->i Transfer Crude Product h Recover Benzoic Acid g->h j Salification with Sodium Methoxide i->j k Neutralize with Acid j->k l Heat Slurry k->l m Filter, Wash, Dry l->m n Final this compound m->n

G cluster_0 Step 1: Greener Crude Synthesis cluster_1 Step 2: Greener Pigment Finishing a Combine Reactants in Greener Solvent (e.g., Cyrene™) b Add Catalyst a->b c Optimized Heating (e.g., Microwave) b->c d Modified Workup c->d e Crude PY 138 d->e f Solvent & Catalyst Recovery Loop d->f g Disperse Crude in Greener Solvent (e.g., DMSO) e->g Transfer Crude Product f->a h Salification g->h i Neutralize with Bio-based Acid h->i j Optimized Heating i->j k Isolate & Wash j->k l Final this compound k->l m Solvent Recovery Loop k->m m->g

G cluster_inputs Process Inputs cluster_outputs Environmental Impacts raw_mats Raw Materials (Chlorinated Precursors) waste Hazardous Waste (Used Solvents, Aqueous Effluent) raw_mats->waste Unreacted materials solvent Solvents (e.g., DMF, Benzoic Acid) solvent->waste Contaminated solvent emissions Air Emissions (VOCs) solvent->emissions Fugitive emissions energy Energy (High Temp Heating) footprint Carbon Footprint energy->footprint CO2 emissions

Frequently Asked Questions (FAQs)

Q: What are the key regulations I should be aware of when producing pigments? A: In the United States, the Environmental Protection Agency (EPA) regulates chemical substances under the Toxic Substances Control Act (TSCA).[7] Wastes generated from dye and pigment production may be classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[3] In Europe, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is the primary framework.[7] It is crucial to consult the specific safety data sheets for all raw materials and the final product, and to comply with local, state, and federal environmental regulations regarding waste disposal.

Q: Can I eliminate the use of chlorinated raw materials like tetrachlorophthalic anhydride to make the process inherently safer? A: This would be a significant synthetic chemistry challenge. This compound's chemical structure is defined by its chlorinated quinophthalone core. Replacing the chlorinated starting material would result in a different molecule, and therefore a different pigment with different properties. Research into new, high-performance pigments based on non-halogenated chemistry is an active area of green chemistry but falls outside the scope of modifying the existing PY 138 process.

Q: How does changing the synthesis protocol affect the final application properties of the pigment? A: The finishing process, in particular, has a profound effect on the pigment's crystal size, shape, and surface chemistry.[4][8] These physical characteristics determine its application properties, such as color strength, opacity/transparency, lightfastness, and dispersibility in plastics or coatings.[9][10][11] Any change in the protocol, especially solvent substitution, will require thorough testing of the final pigment to ensure it still meets the required performance specifications.

References

Technical Support Center: Troubleshooting Warpage in HDPE Colored with Pigment Yellow 138

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address warpage in High-Density Polyethylene (HDPE) parts colored with Pigment Yellow 138.

Frequently Asked Questions (FAQs)

Q1: What is warpage in the context of injection-molded HDPE parts?

A1: Warpage is a dimensional distortion that can occur in injection-molded parts after they are ejected from the mold.[1][2] This defect can manifest as bending, twisting, or bowing of the part, compromising its intended shape and functionality.[3] Warpage is primarily caused by non-uniform shrinkage of the material as it cools.[1][4]

Q2: Why is HDPE, a semi-crystalline polymer, particularly susceptible to warpage?

A2: HDPE's semi-crystalline structure consists of both ordered crystalline regions and disordered amorphous regions.[4][5] As the molten polymer cools and solidifies in the mold, the crystalline regions contract more significantly than the amorphous regions.[4][5] This differential shrinkage creates internal stresses within the part, leading to warpage.[4][5] HDPE has a relatively high shrinkage rate of 1.5–3.0%.[6]

Q3: How does this compound contribute to warpage in HDPE parts?

A3: this compound, an organic quinophthalone pigment, is known to cause a certain degree of warping and deformation in HDPE, despite its high heat stability (up to 300°C).[7][8][9] Organic pigments can act as nucleating agents in semi-crystalline polymers like HDPE.[10][11] This means they can influence the rate and extent of crystallization, which can alter the material's normal crystallization kinetics and lead to increased shrinkage and warpage.[10][12]

Q4: Can the masterbatch carrier for this compound affect warpage?

A4: Yes, the carrier resin and any wetting agents used in the color masterbatch can play a significant role in modifying the effects of the pigment on the HDPE.[11] These components can influence the melting characteristics and viscosity of the polymer blend, which in turn can affect shrinkage and warpage.[13]

Troubleshooting Guide

Issue 1: Excessive warpage observed after coloring virgin HDPE with this compound.

This guide will walk you through a systematic approach to diagnose and resolve warpage issues.

cluster_0 Troubleshooting Workflow: Excessive Warpage start Start: Excessive Warpage Observed proc_params Step 1: Review & Adjust Processing Parameters start->proc_params mold_temp Step 2: Optimize Mold & Cooling Conditions proc_params->mold_temp If warpage persists solution Solution: Minimized Warpage proc_params->solution If warpage is resolved material_eval Step 3: Evaluate Material & Additives mold_temp->material_eval If warpage persists mold_temp->solution If warpage is resolved part_design Step 4: Analyze Part Design material_eval->part_design If warpage persists material_eval->solution If warpage is resolved part_design->solution Implement design changes

Caption: Troubleshooting workflow for addressing excessive warpage.

Step 1: Review and Adjust Processing Parameters

Incorrect processing parameters are a common cause of warpage.[1][4] Focus on the following:

  • Melt Temperature: A melt temperature that is too high can lead to increased shrinkage.[14] Conversely, a temperature that is too low can result in poor material flow and solidification before the mold is properly packed.[15]

  • Injection Pressure and Speed: High injection pressure can cause over-packing of the material, leading to residual stresses.[2] Insufficient holding pressure can result in uneven shrinkage.[1] A fast injection speed can also introduce stress.[4]

  • Packing and Holding Time: Inadequate holding time can prevent proper compensation for material shrinkage as it cools.[16]

ParameterTypical Range for HDPETroubleshooting Action
Melt Temperature180°C - 230°C[6]Decrease in 5°C increments. Ensure a homogenous melt.
Injection Pressure64 - 68 MPa[17]Reduce injection and packing pressure.
Injection SpeedBalancedReduce to minimize stress, but avoid short shots.[4]
Holding TimeDependent on part thicknessIncrease to compensate for shrinkage.[16]

Step 2: Optimize Mold and Cooling Conditions

Uneven cooling is a primary driver of warpage.[1][4]

  • Mold Temperature: An inconsistent mold temperature across the cavity will cause different sections of the part to cool at different rates.[1][5] A temperature difference greater than 10°F between any two points on the mold surface can lead to warpage.[15]

  • Cooling Time: Insufficient cooling time before ejection means the part may not be rigid enough to withstand the stresses of ejection and subsequent cooling.[1][5]

  • Cooling Channels: Blocked or poorly designed cooling channels can lead to uneven temperature distribution across the mold.[1][14]

ParameterTypical Range for HDPETroubleshooting Action
Mold Temperature30°C - 50°C[5]Ensure uniform temperature. Consider differential heating (a 20°C difference between mold halves has been shown to help).[18]
Cooling Time15 - 30 seconds for medium-thick parts[5]Increase cooling time to allow for stress relaxation.[4]
Cooling RateControlledA slower, more controlled cooling rate promotes uniform crystallization.[5]

Step 3: Evaluate Material and Additives

The interaction between HDPE and this compound can be a key factor.

  • Pigment Concentration: The amount of pigment can influence the degree of nucleation and subsequent shrinkage.

  • Nucleating Agents: While some organic pigments act as nucleating agents, the use of other nucleating agents in HDPE is not always effective due to its fast crystallization rate.[16] However, some, like micronized sodium benzoate (B1203000) or talc, can be effective.[16]

Experimental Protocol: Evaluating the Effect of Pigment Concentration on Warpage

  • Objective: To determine the optimal concentration of this compound that minimizes warpage while achieving the desired color.

  • Materials: Virgin HDPE resin, this compound masterbatch.

  • Methodology:

    • Prepare several batches of HDPE with varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0% by weight).

    • Ensure consistent drying of the material before processing.[1]

    • Using a properly calibrated injection molding machine, produce a set number of standard test plaques for each concentration. Maintain identical processing parameters for all batches.

    • After ejection and cooling to room temperature, measure the warpage of each plaque using a digital height gauge or a coordinate measuring machine (CMM).

    • Analyze the data to identify the pigment concentration that results in the least amount of warpage.

Step 4: Analyze Part and Mold Design

Design flaws can exacerbate warpage.[4]

  • Wall Thickness: Non-uniform wall thickness is a major contributor to warpage, as thicker sections cool much slower than thinner sections.[5][6]

  • Gate Location and Size: Improper gate location can lead to unbalanced flow and differential shrinkage.[16] A gate that is too small can cause high stress.[15]

  • Ejector System: A poorly designed ejector system can induce stress in the part during removal from the mold.[16]

cluster_1 Key Factors Influencing HDPE Warpage Material Material Properties (HDPE + Pigment) Warpage Resultant Warpage Material->Warpage Crystallization Behavior Processing Processing Parameters Processing->Warpage Thermal & Pressure History Mold Mold & Part Design Mold->Warpage Cooling & Flow Dynamics

Caption: Interrelationship of factors contributing to warpage.

Issue 2: Inconsistent warpage between different batches of HDPE colored with this compound.

Q1: What could cause batch-to-batch inconsistency in warpage?

A1: Inconsistent material properties, such as variations in the base resin's Melt Flow Index (MFI) or the use of low-quality resins with variable shrinkage rates, can lead to inconsistent warpage.[1][5] Improper or inconsistent drying of the material before molding is another potential cause.[1] Contaminants in the resin can also affect its flow properties.[1] Furthermore, any changes to the color concentrate, even from the same supplier, can alter the final product's characteristics.[13]

Troubleshooting Steps:

  • Verify Material Consistency: Request a certificate of analysis (COA) for each batch of HDPE and this compound masterbatch to ensure consistency.

  • Standardize Material Handling: Implement a strict protocol for drying the material to a consistent moisture level before processing.

  • Process Auditing: Regularly audit and document all processing parameters to ensure they are not being inadvertently changed between batches.

  • Purge the Machine: Thoroughly purge the injection molding machine between batches to remove any residual material from previous runs.[14]

References

Technical Support Center: Optimizing Pigment Yellow 138 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the tinting strength of Pigment Yellow 138 (PY138) formulations. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance your experimental outcomes.

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during the formulation and processing of this compound that can lead to suboptimal tinting strength.

Issue Potential Causes Recommended Solutions
Low Tinting Strength 1. Inadequate pigment dispersion. 2. Incorrect choice or concentration of dispersing agent. 3. Suboptimal milling/processing parameters. 4. Pigment re-agglomeration. 5. Incompatibility with other formulation components.1. Optimize the dispersion process; ensure sufficient energy input (e.g., milling time, speed). 2. Screen different dispersing agents (e.g., polymeric dispersants with affinity for quinophthalone chemistry). Adjust concentration to the pigment's surface area. 3. Vary milling time, media size, and temperature to identify optimal conditions. 4. Use a synergist additive to improve pigment stabilization and prevent flocculation. 5. Check for interactions with resins, solvents, and other additives that may hinder dispersion.
Color Inconsistency Between Batches 1. Variation in raw material quality. 2. Inconsistent processing conditions (e.g., mixing times, temperatures). 3. Inaccurate measurement of components.1. Implement stringent quality control for incoming raw materials, including PY138 and additives. 2. Standardize all processing parameters and ensure they are precisely controlled for each batch. 3. Use calibrated equipment for all measurements.
Poor Dispersibility in the Vehicle 1. Poor wetting of the pigment by the vehicle. 2. High surface tension of the vehicle. 3. Incompatible resin system.1. Incorporate a wetting agent suitable for organic pigments. 2. Modify the vehicle's surface tension with appropriate additives. 3. Select a resin system known to be compatible with quinophthalone pigments.
Flocculation or Settling in Liquid Formulations 1. Insufficient stabilization of the dispersed pigment particles. 2. Low viscosity of the formulation.1. Increase the dosage of the dispersing agent or add a synergist. 2. Adjust the rheology of the system with a suitable rheology modifier.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is tinting strength and why is it important for this compound?

A1: Tinting strength, or coloring power, is the ability of a pigment to impart color to a medium. For this compound, a high-performance quinophthalone pigment, achieving maximum tinting strength is crucial for cost-effectiveness and achieving vibrant, saturated greenish-yellow shades in applications such as plastics, coatings, and inks.[1] Higher tinting strength means less pigment is required to achieve the desired color depth.

Q2: What are the key factors that influence the tinting strength of this compound?

A2: The primary factors include:

  • Particle Size: Smaller primary particle sizes generally lead to higher tinting strength due to a larger surface area for light absorption.[2][3]

  • Dispersion: The degree to which pigment agglomerates are broken down into primary particles and uniformly distributed in the vehicle is critical. Poor dispersion results in lower tinting strength.

  • Additives: The choice and concentration of dispersing agents and synergists play a vital role in achieving and maintaining a stable dispersion, thus maximizing tinting strength.[4][5]

  • Processing Conditions: Milling time, temperature, and the type of dispersion equipment used significantly impact the final particle size and quality of the dispersion.

Q3: How do I select the right dispersing agent for my this compound formulation?

A3: The ideal dispersing agent should have a strong affinity for the pigment surface. For quinophthalone pigments like PY138, high molecular weight polymeric dispersants are often effective.[6] These can provide steric stabilization, preventing re-agglomeration of the pigment particles. It is recommended to screen a few options from reputable suppliers who can provide specific recommendations for your application (e.g., water-based, solvent-based, or plastics).

Q4: What is the role of a synergist and should I use one with this compound?

A4: A synergist is an additive that works in conjunction with a dispersing agent to improve pigment dispersion and stability.[4][5] They are often pigment derivatives that anchor to the pigment surface, enhancing the adsorption of the polymeric dispersant. Using a synergist with this compound can lead to lower viscosity at higher pigment loadings, improved color development, and enhanced long-term stability of the dispersion.

Q5: Can the type of milling media affect the tinting strength?

A5: Yes, the size, density, and material of the milling media are critical variables.[2][7] Smaller, denser beads can provide higher impact forces and more contact points, leading to a finer particle size and, consequently, higher tinting strength. However, overly aggressive milling can lead to particle degradation, so it is a matter of optimization.

Section 3: Experimental Protocols

Protocol 1: Evaluation of Dispersant Efficacy

Objective: To determine the optimal dispersing agent and its concentration for a this compound formulation.

Methodology:

  • Preparation of Millbases:

    • Prepare a series of formulations, each with a different dispersing agent or a different concentration of the same dispersant. A typical starting point for a polymeric dispersant is 10-30% of the pigment weight.[8]

    • A control formulation with no dispersant should also be prepared.

    • The general composition should be:

      • This compound: X%

      • Dispersing Agent: Y% (variable)

      • Vehicle (resin/solvent): Z%

  • Dispersion:

    • Use a high-speed disperser or a bead mill for a standardized period (e.g., 60 minutes).

    • Ensure all samples are processed under identical conditions (temperature, speed, milling media).

  • Evaluation:

    • Viscosity Measurement: Measure the viscosity of each millbase. A lower viscosity at the same pigment loading indicates better dispersion efficiency.

    • Particle Size Analysis: Use a particle size analyzer to determine the particle size distribution. A smaller mean particle size (d50) and a narrower distribution are desirable.

    • Hegman Gauge Reading: Use a Hegman gauge to assess the degree of dispersion and the presence of oversized particles.

  • Tinting Strength Measurement:

    • Prepare a let-down of each millbase by mixing a small, precise amount with a standard white base (e.g., TiO2 dispersion).

    • Draw down the tinted samples side-by-side on a substrate.

    • Visually and/or instrumentally (using a spectrophotometer) compare the color strength against the control and between samples.

Protocol 2: Determination of Relative Tinting Strength (Adapted from ASTM D4838)

Objective: To quantitatively compare the tinting strength of a test sample of this compound against a reference standard.

Methodology:

  • Prepare a Standard Tint:

    • Accurately weigh the reference this compound and a standard white paint.

    • Disperse them together using a mechanical muller or a shaker to create a uniform tint.

  • Prepare a Test Tint:

    • Repeat the process with the test sample of this compound, using the same amount of pigment and white paint as the standard.

  • Color Comparison:

    • Apply drawdowns of the standard and test tints next to each other on a white card.

    • Use a spectrophotometer to measure the color coordinates (L, a, b*) of both tints.

  • Calculation:

    • The relative tinting strength can be calculated based on the differences in the measured color values, often using the Kubelka-Munk theory to relate reflectance to absorption and scattering.[9] The ASTM D4838 standard provides detailed calculation methods.[4][5][10]

Section 4: Data Presentation

The following tables provide a framework for presenting quantitative data from your experiments.

Table 1: Comparison of Dispersing Agents on this compound Dispersion Quality

Dispersant TypeConcentration (% of Pigment)Millbase Viscosity (cP)Mean Particle Size (d50, nm)Tinting Strength (Relative to Control)
Control (None)0%High>1000100%
Polymeric A20%[Insert Data][Insert Data][Insert Data]
Polymeric B20%[Insert Data][Insert Data][Insert Data]
Polymeric A + Synergist15% + 5%[Insert Data][Insert Data][Insert Data]

Table 2: Effect of Milling Time on Tinting Strength of this compound

Milling Time (minutes)Mean Particle Size (d50, nm)Tinting Strength (Relative to 30 min)
30[Insert Data]100%
60[Insert Data][Insert Data]
90[Insert Data][Insert Data]
120[Insert Data][Insert Data]

Section 5: Visualizations

Experimental Workflow for Dispersant Evaluation

G cluster_prep 1. Millbase Preparation cluster_disp 2. Dispersion cluster_tint 4. Tinting Strength Assessment prep1 Weigh PY138, Vehicle, and Dispersant prep2 Premix Components prep1->prep2 disp1 High-Speed Dispersion / Bead Milling prep2->disp1 eval1 Viscosity Measurement disp1->eval1 eval2 Particle Size Analysis disp1->eval2 eval3 Hegman Gauge disp1->eval3 tint1 Let-down with White Base disp1->tint1 tint2 Drawdown and Color Measurement tint1->tint2

Caption: Workflow for evaluating the effectiveness of different dispersing agents on this compound.

Logical Relationship of Factors Affecting Tinting Strength

G cluster_formulation Formulation cluster_process Processing tint_strength Tinting Strength pigment Pigment Properties (Particle Size, Surface Chemistry) dispersion Dispersion Quality (Particle Size Distribution, Stability) pigment->dispersion dispersant Dispersant (Type, Concentration) dispersant->dispersion synergist Synergist synergist->dispersion vehicle Vehicle (Resin, Solvent) vehicle->dispersion milling Milling Method (Bead Mill, Three-Roll Mill) milling->dispersion parameters Process Parameters (Time, Speed, Temperature) parameters->dispersion dispersion->tint_strength

Caption: Key factors influencing the final tinting strength of this compound formulations.

References

Validation & Comparative

A Comparative Analysis of High-Performance Yellow Pigments: Pigment Yellow 138 Versus Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of Pigment Yellow 138 and other high-performance yellow pigments, supported by experimental data and standardized testing protocols.

In the vast landscape of organic pigments, the quinophthalone and isoindoline (B1297411) classes stand out for their exceptional performance characteristics, making them suitable for demanding applications in coatings, plastics, and inks. This guide provides a comprehensive comparative study of this compound (PY138), a prominent member of the quinophthalone family, against two high-performance isoindoline pigments: Pigment Yellow 109 (PY109) and Pigment Yellow 139 (PY139). This analysis aims to assist researchers and formulation scientists in selecting the optimal yellow pigment for their specific application needs.

Chemical Identity and Structural Overview

This compound is chemically a quinophthalone, while Pigment Yellow 109 and Pigment Yellow 139 belong to the isoindoline class.[1][2] This fundamental difference in their chemical structures gives rise to their distinct performance profiles.

Pigment_Structures Chemical Structures of Selected Yellow Pigments cluster_PY138 cluster_PY109 cluster_PY139 PY138 This compound (Quinophthalone) CAS: 30125-47-4 PY138_structure Image of PY138 structure would be here PY109 Pigment Yellow 109 (Isoindoline) CAS: 5045-40-9 PY109_structure Image of PY109 structure would be here PY139 Pigment Yellow 139 (Isoindoline) CAS: 36888-99-0 PY139_structure Image of PY139 structure would be here

Caption: Chemical classification and CAS numbers of the compared pigments.

Comparative Performance Data

The following tables summarize the key performance characteristics of this compound, Pigment Yellow 109, and Pigment Yellow 139, based on data from various technical sources.

Table 1: General and Physical Properties

PropertyThis compound (Quinophthalone)Pigment Yellow 109 (Isoindoline)Pigment Yellow 139 (Isoindoline)
C.I. Name This compoundPigment Yellow 109Pigment Yellow 139
C.I. Number 563005628456298
CAS Number 30125-47-45045-40-936888-99-0
Chemical Formula C₂₆H₆Cl₈N₂O₄C₂₃H₈Cl₈N₄O₂C₁₆H₉N₅O₆
Shade Greenish YellowGreenish YellowReddish Yellow
Oil Absorption ( g/100g ) 30-4039-4535-45

Table 2: Performance and Resistance Properties

Performance MetricThis compoundPigment Yellow 109Pigment Yellow 139
Lightfastness (Blue Wool Scale, 1-8) 7-86-87-8
Heat Stability (°C) 290-300200-300240-250
Weather Fastness (1-5) Excellent (especially in full shades)ExcellentVery Good
Migration Resistance (1-5) 5No migration reported5
Acid Resistance (1-5) 5Excellent5
Alkali Resistance (1-5) 5Excellent4-5
Solvent Resistance (1-5) GoodGood5

Key Performance Insights

  • Shade: this compound and 109 offer a greenish-yellow shade, while Pigment Yellow 139 provides a reddish-yellow hue.[1][3][4]

  • Lightfastness: All three pigments exhibit excellent lightfastness, with ratings of 7-8 on the blue wool scale, making them suitable for applications requiring long-term color stability.[5][6][7]

  • Heat Stability: this compound generally shows the highest heat stability, withstanding temperatures up to 300°C.[5] Pigment Yellow 109 also demonstrates high heat resistance, in some cases up to 300°C, while Pigment Yellow 139 has a slightly lower but still robust heat stability of around 240-250°C.[4][6]

  • Chemical Resistance: All three pigments offer excellent resistance to acids. This compound and 109 also show excellent alkali resistance, whereas Pigment Yellow 139 has good to very good alkali resistance.[5][7]

  • Applications: Due to its outstanding properties, this compound is widely used in automotive coatings, industrial paints, and high-end plastics.[3][8] Pigment Yellow 109 is also recommended for high-grade industrial coatings and various plastics.[1] Pigment Yellow 139 is a popular choice for replacing lead chromate (B82759) pigments and is used in industrial paints and a wide range of plastics.[4]

Experimental Protocols

The following are standardized methodologies for evaluating the key performance indicators of pigments.

1. Lightfastness Testing (ASTM D4303)

This standard test method is used to determine the lightfastness of colorants in artists' materials by exposing them to accelerated weathering conditions.

  • Apparatus: Xenon-arc lightfastness apparatus.

  • Procedure:

    • Prepare test specimens of the pigment dispersed in a suitable binder on a substrate.

    • Expose the specimens in a xenon-arc apparatus that simulates daylight filtered through window glass.

    • Simultaneously expose a set of blue wool lightfastness standards.

    • Periodically evaluate the color change of the test specimens against the unexposed portion and compare the degree of fading to that of the blue wool standards.

    • The lightfastness is rated on a scale of I to VIII (ASTM) or 1 to 8 (Blue Wool Scale), where a higher number indicates better lightfastness.[4]

2. Heat Stability Testing (ISO 787-21)

This international standard specifies a method for comparing the heat stability of pigments.

  • Apparatus: Laboratory oven with precise temperature control, injection molding machine (for plastics).

  • Procedure:

    • Disperse the pigment in the application medium (e.g., a specific polymer or coating binder).

    • For coatings, apply the colored system to a substrate and bake at various temperatures for a specified duration.

    • For plastics, prepare colored plaques by injection molding at different processing temperatures.

    • Compare the color of the heated samples to an unheated control sample.

    • The heat stability is reported as the maximum temperature at which no significant color change occurs.[6]

3. Chemical Resistance Testing (ASTM D1308 / ISO 2812)

These standards provide procedures for evaluating the effect of household and industrial chemicals on clear and pigmented organic finishes.

  • Procedure:

    • Prepare coated panels with the pigment dispersion.

    • Place a specified amount of the test chemical (e.g., acid or alkali solution) onto the surface of the panel.

    • Cover the test area to prevent evaporation and leave it for a specified period.

    • Wash the panel and visually assess for any changes in color, gloss, or blistering.

    • The resistance is typically rated on a scale of 1 to 5, where 5 indicates no change.

Visualizing Experimental Workflow and Decision Making

The following diagrams illustrate a typical workflow for pigment performance testing and a decision-making process for selecting a yellow pigment.

Experimental_Workflow General Experimental Workflow for Pigment Comparison start Start: Define Pigment Selection Criteria prep Pigment Dispersion Preparation start->prep lightfastness Lightfastness Testing (ASTM D4303) prep->lightfastness heat_stability Heat Stability Testing (ISO 787-21) prep->heat_stability chem_resistance Chemical Resistance Testing (ASTM D1308) prep->chem_resistance analysis Data Analysis and Comparison lightfastness->analysis heat_stability->analysis chem_resistance->analysis end End: Select Optimal Pigment analysis->end

Caption: A streamlined workflow for the comparative evaluation of pigment performance.

Caption: A logical guide to selecting a yellow pigment based on key performance needs.

Conclusion

This compound stands out as a high-performance quinophthalone pigment with a balanced profile of excellent lightfastness, superior heat stability, and robust chemical resistance, making it an ideal choice for the most demanding applications. For applications requiring a similar greenish-yellow shade with high performance, Pigment Yellow 109 presents a viable isoindoline alternative, though its heat stability may vary depending on the specific grade. When a reddish-yellow shade is desired, Pigment Yellow 139 offers a strong performance profile, particularly as a replacement for traditional heavy-metal-containing pigments. The selection between these high-performance yellow pigments will ultimately depend on the specific requirements of the end-use application, including shade, processing conditions, and exposure environment. This guide provides the foundational data and testing methodologies to make an informed decision.

References

Navigating the Spectrum of Durability: An Accelerated Weathering Study of Pigment Yellow 138 and High-Performance Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the lightfastness and weather resistance of Pigment Yellow 138 compared to other leading yellow pigments, supported by accelerated weathering test data. This guide provides researchers, scientists, and formulation experts with the objective data and detailed methodologies necessary for informed pigment selection in demanding applications.

In the realm of high-performance colorants, this compound, a quinophthalone-based pigment, is renowned for its excellent lightfastness, weather resistance, and thermal stability.[1][2] These properties have established it as a preferred choice for robust applications, including automotive coatings, industrial paints, and durable plastics.[1] However, for professionals in research and development, a critical evaluation of its performance against other high-performance yellow pigments is essential for optimizing product longevity and color fidelity. This guide presents a comparative validation of this compound's lightfastness through the lens of accelerated weathering tests, alongside a selection of prominent alternatives: Benzimidazolone Yellows (Pigment Yellow 151 and Pigment Yellow 154) and Bismuth Vanadate (Pigment Yellow 184).

Comparative Analysis of Lightfastness and Weathering Performance

To provide a clear and objective comparison, the following tables summarize the performance of this compound and its alternatives. The data is collated from various technical sources and represents typical performance characteristics. It is important to note that specific performance can vary based on the formulation, substrate, and exposure conditions.

Table 1: General Properties and Lightfastness Ratings

PigmentC.I. NameChemical ClassLightfastness (Blue Wool Scale)Weather Fastness (1-5 Scale)
This compound56300Quinophthalone7-84-5
Pigment Yellow 15113980Benzimidazolone7-84-5
Pigment Yellow 15411781Benzimidazolone84-5
Pigment Yellow 184771740Bismuth Vanadate85

Note: Lightfastness on the Blue Wool Scale is rated from 1 (very poor) to 8 (excellent). Weather fastness is rated on a 1-5 scale, where 5 represents excellent performance.

While Blue Wool Scale ratings provide a good general indication of lightfastness, quantitative data from standardized accelerated weathering tests offer more detailed insights into performance degradation over time. The following table, while illustrative due to the proprietary nature of much direct comparative data, is based on typical performance expectations under accelerated conditions.

Table 2: Illustrative Accelerated Weathering Performance Data (Based on industry standards)

PigmentTest MethodExposure Duration (hours)Color Change (ΔE*)Gloss Retention (%)
This compoundASTM G154 Cycle 11000< 2.0> 85
2000< 3.5> 70
Pigment Yellow 151ASTM G154 Cycle 11000< 2.5> 80
2000< 4.0> 65
Pigment Yellow 154ASTM G154 Cycle 11000< 1.5> 90
2000< 3.0> 75
Pigment Yellow 184ASTM G154 Cycle 11000< 1.0> 95
2000< 2.0> 85

Experimental Protocols

The data presented in this guide is predicated on standardized accelerated weathering test methodologies. These tests are designed to simulate the effects of natural sunlight and weather in a controlled laboratory setting, thereby providing a faster assessment of material durability.

ASTM G154: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials

This widely used standard employs fluorescent UV lamps to replicate the damaging effects of sunlight. A typical test cycle for evaluating pigments in coatings would be:

  • Apparatus: A fluorescent UV accelerated weathering tester.

  • Lamps: UVA-340 lamps are commonly used to provide a good simulation of sunlight in the short-wavelength UV region.

  • Test Cycle: A common cycle consists of 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.

  • Evaluation: Samples are periodically removed and evaluated for changes in color (using a spectrophotometer to measure ΔE*) and gloss (using a gloss meter).

ISO 11341: Paints and varnishes — Artificial weathering and exposure to artificial radiation — Exposure to filtered xenon-arc radiation

This international standard utilizes a xenon arc lamp, which provides a closer spectral match to natural sunlight across the UV and visible spectrum.

  • Apparatus: A xenon arc accelerated weathering tester.

  • Light Source: A filtered xenon arc lamp.

  • Test Conditions: The standard specifies various cycles of light, temperature, and humidity. A typical cycle might involve continuous light exposure with a specific irradiance level, a controlled chamber temperature, and periodic water spray to simulate rain.

  • Evaluation: Similar to ASTM G154, color and gloss measurements are taken at regular intervals to track degradation.

Understanding Pigment Degradation Pathways

The lightfastness of an organic pigment is intrinsically linked to its chemical structure and its ability to dissipate the energy absorbed from UV and visible light without undergoing chemical reactions. The degradation of these pigments is a complex process involving photo-oxidation.

Photodegradation_Pathway Pigment Organic Pigment (Ground State) ExcitedState Excited State (Singlet or Triplet) Pigment->ExcitedState Light Absorption (hν) EnergyDissipation Energy Dissipation (Heat, Fluorescence, Phosphorescence) ExcitedState->EnergyDissipation Photophysical Deactivation (Stable Pigment) RadicalFormation Radical Formation (Initiation) ExcitedState->RadicalFormation Intersystem Crossing & Bond Cleavage PeroxyRadical Peroxy Radical RadicalFormation->PeroxyRadical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide PeroxyRadical->Hydroperoxide + RH (Polymer Binder) DegradationProducts Degradation Products (Loss of Color) Hydroperoxide->DegradationProducts Further Reactions (Chain Propagation)

Caption: Generalized photodegradation pathway for organic pigments.

This diagram illustrates the general mechanism by which organic pigments can degrade upon exposure to light. The initial absorption of light elevates the pigment to an excited state. While stable pigments can dissipate this energy, less stable ones may undergo chemical reactions, often involving oxygen, leading to the formation of radicals and ultimately the breakdown of the chromophore, resulting in color fading. The benzimidazolone and quinophthalone structures are noted for their robust ring systems which enhance their ability to resist these degradation pathways.

Experimental Workflow for Pigment Validation

The process of validating the lightfastness of a pigment for a specific application follows a structured workflow.

Experimental_Workflow Start Pigment Selection (PY 138 and Alternatives) Formulation Formulation of Coatings (Standardized Binder System) Start->Formulation SamplePrep Sample Preparation (Application on Substrates) Formulation->SamplePrep InitialMeasurement Initial Measurement (Color and Gloss) SamplePrep->InitialMeasurement AcceleratedWeathering Accelerated Weathering (ASTM G154 / ISO 11341) InitialMeasurement->AcceleratedWeathering PeriodicMeasurement Periodic Measurements (e.g., every 250 hours) AcceleratedWeathering->PeriodicMeasurement Exposure Cycles PeriodicMeasurement->AcceleratedWeathering DataAnalysis Data Analysis (ΔE* and Gloss Retention vs. Time) PeriodicMeasurement->DataAnalysis Comparison Comparative Performance Evaluation DataAnalysis->Comparison Conclusion Conclusion and Pigment Selection for Application Comparison->Conclusion

Caption: Workflow for accelerated weathering testing of pigments.

This workflow outlines the systematic approach to evaluating pigment durability. It begins with the selection of pigments and their incorporation into a standardized coating formulation. After preparing and measuring the initial properties of the samples, they are subjected to accelerated weathering. Periodic measurements allow for the tracking of degradation over time, and the resulting data is analyzed to provide a comparative assessment of the pigments' performance, leading to an informed selection for the intended application.

Conclusion

This compound demonstrates excellent lightfastness and weather resistance, making it a reliable choice for high-performance applications. However, for the most demanding environments where ultimate durability is paramount, Pigment Yellow 154 and the inorganic Pigment Yellow 184 may offer superior performance, particularly in terms of initial color stability and gloss retention under accelerated weathering conditions. The choice of pigment will ultimately depend on the specific requirements of the application, including color space, opacity, and cost considerations. The data and methodologies presented in this guide provide a robust framework for making an evidence-based decision.

References

Performance comparison of Pigment Yellow 138 and inorganic yellow pigments

Author: BenchChem Technical Support Team. Date: December 2025

In the diverse world of yellow pigments, formulators are often faced with the critical decision between organic and inorganic options. This guide provides a comprehensive performance comparison of Pigment Yellow 138, a high-performance quinophthalone organic pigment, against three widely used inorganic yellow pigments: Iron Oxide Yellow (PY 42), Lead Chromate Yellow (PY 34), and Bismuth Vanadate Yellow (PY 184). This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and product development professionals in selecting the optimal pigment for their specific applications.

Executive Summary

This compound distinguishes itself with exceptional heat stability, lightfastness, and weather fastness, making it a prime choice for demanding applications such as automotive coatings and high-end plastics.[1][2][3][4] Inorganic pigments, while generally offering lower color strength, provide excellent opacity and cost-effectiveness. Bismuth Vanadate Yellow emerges as a strong inorganic contender, offering a balance of vibrant color and good durability, positioning it as a viable alternative to heavy-metal-containing pigments like Lead Chromate Yellow.[5][6][7] Iron Oxide Yellow is a cost-effective option with excellent weather resistance, though with a duller shade.[8][9][10][11][12] Lead Chromate Yellow, historically significant, offers bright color and good opacity but is increasingly being replaced due to toxicity concerns.[13][14][15][16][17]

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of this compound and the selected inorganic yellow pigments. The data presented is a synthesis of typical values reported in technical literature and manufacturer data sheets.

Performance MetricThis compoundIron Oxide Yellow (PY 42)Lead Chromate Yellow (PY 34)Bismuth Vanadate Yellow (PY 184)
Chemical Class QuinophthaloneHydrated Ferric OxideLead ChromateBismuth Vanadate
Color Index Name This compoundPigment Yellow 42Pigment Yellow 34Pigment Yellow 184
Shade Greenish YellowYellowish to BrownishBright Lemon to Reddish YellowBright, Greenish Yellow
Heat Stability Up to 300°C[1][2]~177°C (dehydrates)Good[13]250-300°C[5]
Lightfastness (1-8 scale) 7-8[2][3]7-8Good[13]8[5]
Weather Fastness (1-5 scale) 4-5Excellent[8][9]Good[13]4-5[18]
Chemical Resistance Excellent[1][3]Excellent alkali resistance[8][9]Affected by acids and alkalis[14]Good (sensitive to strong alkalis)[19]
Opacity Semi-transparent to Opaque[1]High[8][9]High[13]Excellent[19][6]
Tinting Strength High[1][20]Good[8]Excellent[13]High[5]
Toxicity Non-toxic[21]Non-toxic[10]Toxic (contains lead and chromate)[14][15]Non-toxic[19][7]

Experimental Protocols

The performance data presented in this guide is based on standardized testing methodologies. The following are detailed protocols for the key experiments cited:

Lightfastness and Weather Fastness Testing

Standard: Based on ASTM D4303 - Standard Test Methods for Lightfastness of Pigments Used in Artists' Paints.

Methodology:

  • Specimen Preparation: Pigments are dispersed in a suitable binder (e.g., acrylic emulsion, alkyd resin) at a standardized concentration. The dispersion is then applied to a uniform substrate (e.g., aluminum panels, paper cards) to create a consistent film thickness.

  • Initial Color Measurement: The initial color of each specimen is measured using a spectrophotometer or colorimeter. Color coordinates are recorded in the CIE 1976 Lab* color space, as per ASTM D2244 and ISO 11664-4.[4][5][8][9][10][13][14][16][20][22]

  • Exposure:

    • Lightfastness: Specimens are exposed to a controlled artificial light source, typically a xenon-arc lamp, which simulates the spectral distribution of natural sunlight filtered through window glass.[6][7][15]

    • Weather Fastness: Specimens are subjected to accelerated weathering cycles in a weathering chamber, which includes exposure to UV light, temperature fluctuations, and moisture (e.g., simulated rain).

  • Final Color Measurement: After a predetermined exposure period, the color of the specimens is remeasured.

  • Data Analysis: The color difference (ΔE*ab) between the initial and final measurements is calculated. The lightfastness and weather fastness are then rated on a standardized scale (e.g., 1-8 for lightfastness, 1-5 for weather fastness), with higher numbers indicating better resistance to change.

Heat Stability Testing

Standard: Based on ISO 787-21 - General methods of test for pigments and extenders — Part 21: Comparison of heat stability of pigments using a stoving medium.[2][3][18][21][23][24]

Methodology:

  • Specimen Preparation: The pigment is thoroughly dispersed into a heat-resistant binder (e.g., a stoving enamel). The colored mixture is then applied to heat-stable substrates, such as metal panels.

  • Initial Color Measurement: The initial color of the prepared specimens is measured and recorded.

  • Heating: The specimens are placed in a calibrated oven at a series of increasing temperatures for a specified duration at each temperature.

  • Color Measurement after Heating: After cooling to room temperature, the color of the specimens is measured at each temperature interval.

  • Data Analysis: The temperature at which a significant color change (a predefined ΔE*ab value) occurs is determined as the heat stability limit of the pigment.

Chemical Resistance Testing

Standard: Based on GB/T 5211.6-85 - Determination of acid resistance of pigments.

Methodology:

  • Specimen Preparation: A filter cake of the pigment is prepared by mixing the pigment with the test solution (e.g., a dilute acid or alkali solution) and then filtering it.

  • Exposure: The filter cake is exposed to the chemical solution for a specified period.

  • Visual Assessment: The color of the treated filter cake is visually compared to an untreated sample and a standardized gray scale.[25]

  • Filtrate Assessment: The color of the filtrate is also observed to assess any bleeding or dissolution of the pigment.

  • Data Analysis: The chemical resistance is rated on a scale (typically 1-5), with a higher rating indicating better resistance to color change and bleeding.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for a comprehensive pigment performance comparison.

Pigment_Comparison_Workflow Pigment Performance Comparison Workflow cluster_selection 1. Pigment Selection cluster_testing 2. Performance Testing cluster_analysis 3. Data Analysis cluster_output 4. Comparative Output PY138 This compound Lightfastness Lightfastness (ASTM D4303) PY138->Lightfastness Heat_Stability Heat Stability (ISO 787-21) PY138->Heat_Stability Chemical_Resistance Chemical Resistance PY138->Chemical_Resistance Color_Strength Color Strength (ISO 787-24) PY138->Color_Strength Inorganic_Pigments Inorganic Yellow Pigments (PY 42, PY 34, PY 184) Inorganic_Pigments->Lightfastness Inorganic_Pigments->Heat_Stability Inorganic_Pigments->Chemical_Resistance Inorganic_Pigments->Color_Strength Spectrophotometry Spectrophotometry (ASTM D2244) Lightfastness->Spectrophotometry Heat_Stability->Spectrophotometry Visual_Assessment Visual Assessment Chemical_Resistance->Visual_Assessment Color_Strength->Spectrophotometry Quantitative_Data Quantitative Data (ΔE*ab, °C) Spectrophotometry->Quantitative_Data Visual_Assessment->Quantitative_Data Comparison_Table Performance Comparison Table Quantitative_Data->Comparison_Table Guide Comparison Guide Comparison_Table->Guide

Caption: Workflow for comparing pigment performance.

Conclusion

The selection between this compound and inorganic yellow pigments is highly dependent on the specific requirements of the application. For applications demanding the highest levels of heat, light, and weather resistance, and where a bright, greenish-yellow shade is desired, this compound is an excellent choice.[1][2][3][4] For applications where cost and opacity are the primary drivers, and a more muted, earthy tone is acceptable, Iron Oxide Yellow offers a robust solution.[8][9][10][11][12] Bismuth Vanadate Yellow presents a compelling non-toxic alternative to traditional inorganic pigments, providing a bright shade and good overall performance.[19][5][6][7] The data and methodologies presented in this guide provide a solid foundation for making an informed decision in the pigment selection process.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Pigment Yellow 138 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Pigment Yellow 138, a quinophthalone pigment.[1][2] While specific cross-validation data for this compound is not extensively published, this document outlines the critical validation parameters and experimental protocols for commonly employed analytical techniques. The information is supported by established guidelines for analytical method validation to assist researchers in designing and implementing their own studies.

Introduction to Analytical Method Validation

The validation of an analytical method is essential to ensure its suitability for a specific purpose, guaranteeing reliable and reproducible results.[3] Cross-validation is the process of verifying that a validated analytical method can produce consistent and reliable results across different laboratories, with different analysts, or on various instruments.[3][4] This is a critical step for method transfer and maintaining data integrity in regulated environments.[3]

Key validation parameters, as defined by regulatory bodies like the FDA and the International Council for Harmonisation (ICH), include:[3]

  • Specificity: The ability to accurately measure the analyte in the presence of other components.[3]

  • Linearity: The direct proportionality of test results to the concentration of the analyte within a given range.[3]

  • Accuracy: The closeness of the test results to the true value.[3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly.[3]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.[3]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3]

Analytical Methods for Pigment Quantification

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) is a robust and widely used method for the analysis of organic pigments.[3][5] UV-Visible (UV-Vis) Spectrophotometry offers a simpler and more cost-effective alternative, although it may be less specific.[3]

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a powerful technique for separating and quantifying individual components in a mixture. It offers high resolution and sensitivity, making it suitable for the analysis of complex samples.

Experimental Protocol

1. Sample Preparation (Extraction):

  • Accurately weigh a representative sample of the material containing this compound.

  • Homogenize the sample with a suitable extraction solvent (e.g., a mixture of methanol (B129727) and water).[3]

  • Utilize ultrasonic extraction or vortexing to ensure the efficient extraction of the pigment.[3]

  • Centrifuge the mixture and collect the supernatant.[3]

  • Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.[3]

2. Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).[3]

  • Column: A C18 reverse-phase column is commonly used for pigment analysis.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is a typical mobile phase for separating organic pigments.[6]

  • Flow Rate: A standard flow rate is 1.0 mL/min.

  • Detection Wavelength: The DAD can monitor a range of wavelengths, with the specific wavelength for this compound determined from its UV-Vis spectrum.

3. Validation Procedures:

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations. Construct a calibration curve by plotting the peak area against the concentration.[3]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the this compound standard.[3]

  • Precision: Assess repeatability by analyzing multiple replicates of a spiked sample on the same day. Evaluate intermediate precision on different days or with different analysts.[3]

  • LOD and LOQ: Determine these values based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.[3]

Workflow for HPLC-DAD Analysis

HPLC_DAD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis Weigh_Sample Weigh Sample Add_Solvent Add Extraction Solvent Weigh_Sample->Add_Solvent Homogenize Extract Ultrasonic Extraction / Vortex Add_Solvent->Extract Centrifuge Centrifuge Extract->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Filter Filter (0.45 µm) Collect_Supernatant->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect DAD Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for sample preparation and HPLC-DAD analysis.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique for the quantification of pigments. It measures the absorbance of light at a specific wavelength, which is proportional to the concentration of the analyte.

Experimental Protocol

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone, as the pigment is largely insoluble in many common solvents).

  • Prepare a series of dilutions from the stock solution to create standard solutions of known concentrations.

2. Measurement:

  • Use a UV-Vis spectrophotometer to measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

  • Measure the absorbance of the unknown sample solution at the same λmax.

3. Validation Procedures:

  • Linearity: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Accuracy: Perform recovery studies by adding known amounts of the this compound standard to a sample matrix.

  • Precision: Analyze multiple preparations of the same sample to determine repeatability.

  • LOD and LOQ: Calculate these values from the standard deviation of the blank measurements.

Workflow for UV-Vis Spectrophotometry Analysis

UV_Vis_Workflow cluster_prep_uv Sample Preparation cluster_analysis_uv UV-Vis Analysis Prepare_Stock Prepare Stock Solution Prepare_Standards Prepare Standard Dilutions Prepare_Stock->Prepare_Standards Measure_Absorbance Measure Absorbance at λmax Prepare_Standards->Measure_Absorbance Prepare_Sample Prepare Sample Solution Prepare_Sample->Measure_Absorbance Create_Curve Create Calibration Curve Measure_Absorbance->Create_Curve Determine_Concentration Determine Sample Concentration Create_Curve->Determine_Concentration

Caption: Workflow for sample preparation and UV-Vis spectrophotometry analysis.

Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-DAD and UV-Vis Spectrophotometry for the quantification of pigments. The values presented are illustrative and would need to be determined experimentally for this compound.

Validation ParameterHPLC-DADUV-Vis Spectrophotometry
Specificity High (separates from interferences)Low (potential for interference)
Linearity (R²) > 0.999> 0.995
Accuracy (Recovery) 98-102%95-105%
Precision (RSD) < 2%< 5%
LOD Low (ng/mL range)Moderate (µg/mL range)
LOQ Low (ng/mL range)Moderate (µg/mL range)
Analysis Time Longer (due to chromatographic run)Shorter (direct measurement)
Cost Higher (instrumentation and solvents)Lower

Conclusion

Both HPLC-DAD and UV-Vis Spectrophotometry can be used for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis.

  • HPLC-DAD is the preferred method when high specificity, accuracy, and sensitivity are required, particularly for complex matrices where other components may interfere with the measurement.

  • UV-Vis Spectrophotometry is a suitable alternative for routine analysis of relatively simple samples where high throughput and lower cost are important factors.

For regulatory submissions and in-depth research, a fully validated HPLC-DAD method is recommended. A thorough cross-validation should be performed when transferring the method between laboratories or instruments to ensure the consistency and reliability of the results.

References

A Comparative Analysis of the Thermal Stability of Pigment Yellow 138 and Other High-Performance Organic Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In applications where processing or end-use involves elevated temperatures, the thermal stability of colorants is a critical performance parameter. This guide provides an objective comparison of the thermal stability of Pigment Yellow 138 against a selection of other commercially significant organic pigments. The data presented is supported by established experimental protocols to assist researchers and formulation scientists in selecting the appropriate pigment for their specific high-temperature applications.

Quantitative Comparison of Thermal Stability

The thermal stability of an organic pigment is often defined as the temperature at which it begins to show significant degradation, resulting in color change or loss of other physical properties. This is a crucial factor in applications such as plastics, coatings, and inks where manufacturing processes involve high temperatures. Below is a summary of the heat resistance data for this compound and other selected organic pigments.

Pigment NameC.I. NameChemical ClassHeat Resistance (°C)Application Medium
This compoundThis compoundQuinophthalone290 - 300HDPE
Pigment Red 122Pigment Red 122Quinacridone280 - 300Plastics, Coatings
Pigment Yellow 74Pigment Yellow 74Monoazo180 - 200Paints, Inks
Pigment Orange 13Pigment Orange 13Diarylide200General
Pigment Yellow 83Pigment Yellow 83Diarylide~200HDPE, Paints
Pigment Green 7Pigment Green 7Phthalocyanine>480General

Note: Heat resistance can vary depending on the specific formulation, including the polymer matrix, concentration of the pigment, and presence of other additives.

Experimental Protocols

The thermal stability of organic pigments is primarily evaluated using two key methodologies: Thermogravimetric Analysis (TGA) and determination of color stability to heat during processing, such as injection molding.

Thermogravimetric Analysis (TGA) - Based on ASTM E1131

Thermogravimetric Analysis is a standard technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The decomposition temperature is a key parameter obtained from TGA, indicating the onset of thermal degradation.

Methodology:

  • Sample Preparation: A small, representative sample of the pigment (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan, commonly made of alumina (B75360) or platinum.

  • Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated at a constant rate, for example, 10°C or 20°C per minute, over a specified temperature range (e.g., from ambient temperature to 600°C or higher).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset temperature of decomposition, which is considered the limit of the pigment's thermal stability.[1]

Determination of Color Stability to Heat by Injection Molding - Based on EN 12877-2

This method assesses the change in color of a pigmented plastic after being processed at elevated temperatures, simulating industrial manufacturing conditions.

Methodology:

  • Compounding: The organic pigment is pre-mixed with a specific thermoplastic polymer (e.g., HDPE) at a defined concentration. This mixture is then typically melt-compounded using an extruder to ensure homogeneous dispersion of the pigment.

  • Injection Molding: The pigmented polymer compound is then processed using an injection molding machine.

  • Temperature Gradient: A series of moldings is produced at progressively increasing temperatures (e.g., in 20°C increments) while maintaining a constant residence time in the machine (e.g., 5 minutes).[2]

  • Colorimetric Analysis: The color of each molded plaque is measured using a spectrophotometer. The color difference (ΔE*) between the plaques molded at different temperatures is calculated.

  • Stability Determination: The heat stability is reported as the highest temperature at which the color change remains within a specified tolerance (e.g., ΔE* ≤ 3).

Visualizing Experimental and Degradation Pathways

To better understand the processes involved in thermal stability testing and pigment degradation, the following diagrams are provided.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis p1 Weigh 5-10 mg of Pigment p2 Place in TGA Sample Pan p1->p2 i1 Purge with Inert Gas (N2) p2->i1 i2 Set Temperature Program (e.g., 10°C/min ramp) i1->i2 a1 Heat Sample and Record Mass Loss i2->a1 a2 Generate TGA/DTG Curves a1->a2 a3 Determine Onset of Decomposition Temperature a2->a3

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Azo_Degradation cluster_initial Initial State cluster_excitation Thermal Excitation cluster_degradation Degradation Products cluster_final Final Products azo_pigment Azo Pigment (-N=N-) heat High Temperature (Δ) radicals Aromatic Radicals heat->radicals Azo Bond Cleavage n2 Nitrogen Gas (N2) radicals->n2 amines Aromatic Amines radicals->amines Hydrogen Abstraction other Other Compounds radicals->other Further Reactions

Caption: Generalized thermal degradation pathway of azo pigments.[1][3][4]

Conclusion

This compound demonstrates excellent thermal stability, comparable to other high-performance pigments like quinacridones, making it a suitable choice for demanding applications where heat resistance is paramount. In contrast, traditional monoazo and diarylide yellow pigments generally exhibit lower thermal stability. The selection of an appropriate pigment must consider the specific processing temperatures and end-use conditions. The experimental protocols outlined provide a framework for conducting rigorous in-house evaluations to ensure optimal performance and product quality.

References

Comparative analysis of the optical properties of different Pigment Yellow 138 polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Optical Properties of Pigment Yellow 138 Polymorphs

This guide provides a comparative analysis of the known polymorphs of C.I. This compound (PY138), a high-performance quinophthalone pigment. The content is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the solid-state properties of organic pigments and their impact on performance.

This compound is valued for its excellent heat stability, lightfastness, and weather resistance, making it suitable for demanding applications such as automotive coatings, plastics, and specialized inks.[1][2] The optical and physical properties of PY138 are intrinsically linked to its crystal structure. Polymorphism, the ability of a solid material to exist in more than one crystal form, can significantly influence a pigment's color, opacity, and stability. This guide summarizes the available data on the distinct crystalline forms of this compound.

Identified Polymorphs of this compound

Research and patent literature have identified at least two distinct crystalline forms (polymorphs) of this compound, herein designated as A-type and B-type.[3] A detailed crystal structure for one commercially available form has been elucidated through advanced analytical techniques.

Comparative Data of this compound Polymorphs

PropertyPolymorph APolymorph B
Crystal System TriclinicData not available
Space Group P-1Data not available
Cell Parameters a = 11.23 Å, b = 12.45 Å, c = 13.01 Åα = 65.78°, β = 75.81°, γ = 88.49°Data not available
X-Ray Diffraction Peaks (2θ ± 0.2°) 22.0°, 23.7°, 24.8°, 25.6°, 28.3°, 32.7°9.4°, 12.2°, 12.8°, 14.6°, 19.8°, 22.5°, 24.2°, 25.9°, 26.5°, 27.2°, 28.0°, 29.4°
Appearance Greenish-yellow powderDescribed as having high transparency and a sharp, clear greenish-yellow color
Specific Surface Area A common commercial form has a specific surface area of approximately 25 m²/g, leading to good hiding power.[4]Can be processed to have a higher specific surface area (greater than 50 m²/g) for applications requiring high transparency, such as inks.[4]
Heat Stability Generally high, with resistance up to 290-300°C in plastics like HDPE.[1][5]Excellent heat resistance is a characteristic of the pigment type.[3]
Lightfastness Excellent, typically rated 7-8 on the blue wool scale.[1][5]Excellent lightfastness is a characteristic of the pigment type.[3]

Note: The detailed crystal structure data for Polymorph A is based on the comprehensive analysis by Gumbert et al. (2016)[6], which is presumed to correspond to one of the commercially available forms. The X-ray diffraction peaks for both polymorphs are derived from patent literature.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of pigment polymorphs. Below are protocols for key experiments.

Crystal Structure Determination by X-ray Powder Diffraction (XRPD) and Rietveld Refinement

This protocol is based on the methodology described by Gumbert et al. (2016) for the structural analysis of this compound.[6]

  • Sample Preparation: The pigment powder is used as-is without any grinding to preserve the crystalline state. The powder is filled into a capillary for analysis.

  • Data Collection: X-ray powder diffraction data are collected using a diffractometer equipped with a primary monochromator and a position-sensitive detector. Copper Kα1 radiation is typically used. Data are collected over a 2θ range of 2° to 60° with a step size of 0.017° and a long exposure time to ensure good signal-to-noise ratio.

  • Structure Solution: The crystal structure is solved from the powder diffraction data using real-space methods. This involves indexing the powder pattern to determine the unit cell parameters and space group. A molecular model of the pigment is then used in a simulated annealing approach to find the best fit within the determined unit cell.

  • Rietveld Refinement: The structural model is refined using the Rietveld method. This involves a least-squares refinement of the atomic positions, lattice parameters, and other profile parameters to minimize the difference between the observed and calculated diffraction patterns.

  • Validation: The final crystal structure is validated by checking for reasonable bond lengths, angles, and intermolecular interactions.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful technique for probing the local environment of atoms in a crystal lattice and can be used to distinguish between different polymorphs and tautomers.[6]

  • Instrumentation: High-field solid-state NMR spectrometers are used, typically operating at proton frequencies of 400 MHz or higher. A magic-angle spinning (MAS) probe is essential.

  • ¹³C CP-MAS NMR: Cross-polarization magic-angle spinning (CP-MAS) NMR spectra for ¹³C are recorded to identify the number of crystallographically independent molecules in the unit cell.

  • ¹H-¹⁴N HMQC NMR: Heteronuclear multiple quantum coherence (HMQC) experiments between ¹H and ¹⁴N can be performed at very fast MAS rates to identify proton-nitrogen connectivities, which is crucial for determining the tautomeric form of the pigment.[6]

Colorimetric Analysis
  • Sample Preparation: Pigment dispersions are prepared by mixing a defined amount of the pigment powder with a binder system (e.g., an acrylic resin for coatings or a plasticizer for polymers) and homogenizing the mixture using a high-speed disperser or a three-roll mill.

  • Application: The dispersion is then applied as a thin film of controlled thickness onto a standardized substrate (e.g., a black and white chart).

  • Measurement: The colorimetric properties (L, a, b* values) of the dried film are measured using a spectrophotometer or a colorimeter with a defined illuminant (e.g., D65) and observer angle (e.g., 10°). Measurements are taken over both the black and white portions of the substrate to assess color and opacity.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comparative analysis of this compound polymorphs.

G cluster_synthesis Synthesis & Isolation cluster_characterization Structural & Physical Characterization cluster_optical Optical Property Analysis cluster_comparison Comparative Analysis synthesis_A Synthesis of Polymorph A xrd X-Ray Powder Diffraction (XRPD) synthesis_A->xrd ssnmr Solid-State NMR synthesis_A->ssnmr sem Scanning Electron Microscopy (SEM) (Particle Size & Morphology) synthesis_A->sem thermal Thermal Analysis (TGA/DSC) synthesis_A->thermal spectrophotometry Spectrophotometry (Lab*, Reflectance Spectra) synthesis_A->spectrophotometry color_strength Color Strength & Opacity Measurement synthesis_A->color_strength synthesis_B Synthesis of Polymorph B synthesis_B->xrd synthesis_B->ssnmr synthesis_B->sem synthesis_B->thermal synthesis_B->spectrophotometry synthesis_B->color_strength data_table Quantitative Data Comparison Table xrd->data_table ssnmr->data_table sem->data_table thermal->data_table spectrophotometry->data_table color_strength->data_table performance_eval Performance Evaluation in Application data_table->performance_eval

Caption: Experimental workflow for comparative analysis of this compound polymorphs.

References

Evaluating Pigment Yellow 138 for Biomedical Applications: A Biocompatibility Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical step in the development of safe and effective biomedical devices and therapies. This guide provides a comparative evaluation of the biocompatibility of Pigment Yellow 138, a quinophthalone-based colorant, against two other commercially available pigments: Pigment Red 254 and Pigment Green 7. This comparison is based on available toxicological data and aligns with the principles of biocompatibility testing outlined in the ISO 10993 standards.

Comparative Biocompatibility Overview

The following tables summarize the available qualitative biocompatibility data for this compound and its alternatives. It is important to note that the absence of specific ISO 10993 data for this compound necessitates a cautious approach, and further targeted testing is recommended for its use in biomedical applications.

Table 1: Qualitative Cytotoxicity Comparison

PigmentChemical ClassAvailable Data Summary
This compound QuinophthaloneMaterial Safety Data Sheets (MSDS) state it is "virtually nontoxic after a single ingestion". No specific in vitro cytotoxicity data under ISO 10993-5 was found.
Pigment Red 254 Diketopyrrolopyrrole (DPP)Generally considered to have low toxicity. Recommended for high-end plastics and coatings, suggesting good stability.[1]
Pigment Green 7 PhthalocyanineSome in vitro studies suggest low cytotoxicity, while others indicate potential for adverse cellular effects.

Table 2: Qualitative Genotoxicity Comparison

PigmentAvailable Data Summary
This compound MSDS indicate "no mutagenic effects reported". A study on a chemically related quinoline-indandione derivative (Solvent Yellow 33) showed no genotoxicity in a micronucleus assay.[2]
Pigment Red 254 Generally reported as non-mutagenic in literature.
Pigment Green 7 Conflicting data exists. Some in vitro tests show no mutagenic effects, while others have reported positive findings, indicating a need for further investigation.

Table 3: Qualitative Skin Sensitization Comparison

PigmentAvailable Data Summary
This compound No specific skin sensitization data was found.
Pigment Red 254 Generally considered to have low sensitization potential.
Pigment Green 7 Some studies suggest a potential for skin sensitization.

Experimental Protocols for Biocompatibility Assessment

For a comprehensive evaluation of any colorant for biomedical applications, a series of standardized tests as outlined in the ISO 10993 series of standards is required. The following are detailed methodologies for key in vitro biocompatibility assays.

ISO 10993-5: In Vitro Cytotoxicity

This test evaluates the potential for a material to cause cellular damage. The elution test is a common method.

Methodology:

  • Sample Preparation: The pigment is extracted in a cell culture medium (e.g., MEM with 10% fetal bovine serum) at a ratio of 0.2 g of pigment per mL of medium. The extraction is typically carried out at 37°C for 24 hours.

  • Cell Culture: L929 mouse fibroblast cells (or another suitable cell line) are cultured in 96-well plates until they form a sub-confluent monolayer.

  • Exposure: The culture medium is replaced with the pigment extract. A negative control (fresh culture medium) and a positive control (a material with known cytotoxicity) are included.

  • Incubation: The cells are incubated with the extracts for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Assessment:

    • Qualitative: The cell morphology is observed under a microscope for signs of cytotoxicity, such as cell lysis, rounding, or detachment.

    • Quantitative: Cell viability is assessed using a quantitative assay, such as the MTT assay. This colorimetric assay measures the metabolic activity of the cells, which correlates with the number of viable cells. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[3][4]

ISO 10993-3: Genotoxicity - In Vitro Micronucleus Assay

This assay assesses the potential of a substance to induce chromosomal damage.

Methodology:

  • Cell Culture: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, is used.[5]

  • Exposure: The cells are treated with various concentrations of the pigment extract, along with negative and positive controls. The treatment duration is typically 3 to 6 hours with metabolic activation (S9 mix) and for a longer period (e.g., 24 hours) without metabolic activation.

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Analysis: At least 2000 binucleated cells per concentration are scored under a microscope for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a genotoxic potential.

ISO 10993-10: Skin Sensitization - Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method to assess the skin sensitization potential of a substance.

Methodology:

  • Animal Model: Typically, female CBA/J mice are used.

  • Application: Various concentrations of the test pigment, a vehicle control, and a positive control are applied to the dorsum of the ears of the mice for three consecutive days.

  • Proliferation Measurement: On day 5, the mice are injected intravenously with a radiolabeled nucleoside (e.g., ³H-methyl thymidine).

  • Lymph Node Excision: After a set period, the draining auricular lymph nodes are excised and pooled for each experimental group.

  • Analysis: The incorporation of the radiolabel into the lymph node cells is measured using a scintillation counter. The proliferation is expressed as a Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. An SI of 3 or greater is generally considered a positive result, indicating a sensitization potential.[6][7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes can aid in understanding the evaluation of biocompatibility.

Biocompatibility_Evaluation_Workflow Biocompatibility Evaluation Workflow for Pigments cluster_planning 1. Initial Assessment cluster_testing 2. In Vitro Testing (ISO 10993) cluster_analysis 3. Data Analysis & Risk Assessment cluster_decision 4. Decision lit_review Literature Review (Existing Data, Chemical Structure) cytotoxicity Cytotoxicity (ISO 10993-5) - Cell Viability - Morphology lit_review->cytotoxicity pigment_selection Pigment Selection (e.g., this compound) pigment_selection->lit_review genotoxicity Genotoxicity (ISO 10993-3) - Micronucleus Assay cytotoxicity->genotoxicity sensitization Sensitization (In Vitro Screens) genotoxicity->sensitization data_comp Data Comparison (vs. Alternatives & Controls) sensitization->data_comp risk_assess Toxicological Risk Assessment data_comp->risk_assess decision Suitable for Biomedical Application? risk_assess->decision

Caption: Workflow for evaluating the biocompatibility of a pigment for biomedical use.

Cytotoxicity_Signaling_Pathway General Cellular Response to a Cytotoxic Agent pigment Pigment Leachables cell_membrane Cell Membrane Interaction pigment->cell_membrane mitochondria Mitochondrial Dysfunction cell_membrane->mitochondria ros Increased ROS Production mitochondria->ros dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis Activation (Caspase Cascade) ros->apoptosis dna_damage->apoptosis cell_death Cell Death apoptosis->cell_death Inflammatory_Response_Pathway Inflammatory Response to Biomaterial Leachables leachables Pigment Leachables macrophage Macrophage Activation leachables->macrophage cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-1β) macrophage->cytokines endothelial Endothelial Cell Activation cytokines->endothelial vcam Upregulation of Adhesion Molecules (e.g., VCAM-1) endothelial->vcam leukocyte Leukocyte Recruitment vcam->leukocyte inflammation Inflammation leukocyte->inflammation

References

Inter-laboratory comparison of Pigment Yellow 138 characterization data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the key characterization data for Pigment Yellow 138, a high-performance quinophthalone pigment. In the absence of a formal inter-laboratory study, this document synthesizes and compares data from various publicly available technical datasheets from different suppliers, presented here as a simulated inter-laboratory comparison. The aim is to offer a comprehensive resource for evaluating the physicochemical and resistance properties of this pigment, alongside standardized experimental protocols.

Physicochemical Properties: A Comparative Analysis

The following table summarizes the key physicochemical properties of this compound as reported by different sources. These parameters are crucial for assessing the quality, performance, and suitability of the pigment for various applications.

PropertySupplier ASupplier BSupplier CSupplier D
Color Index Name This compoundThis compoundThis compoundThis compound
C.I. No. 56300563005630056300
CAS Number 30125-47-430125-47-430125-47-430125-47-4
Chemical Formula C₂₆H₆Cl₈N₂O₄C₂₆H₆Cl₈N₂O₄C₂₆H₆Cl₈N₂O₄C₂₆H₆Cl₈N₂O₄
Molecular Weight 693.96 g/mol 693.96 g/mol --
Appearance Yellow PowderYellow PowderYellow PowderGreenish Yellow Powder
Shade Greenish-Similar to StandardGreenish
Tinting Strength (%) 100±595-105100±5-
Oil Absorption ( g/100g ) 30-4030-4030-40-
Density (g/cm³) -1.80-1.7
pH Value -5.0-7.086.5-7.5
Heat Resistance (°C) 290300280280
Light Fastness (1-8) 8888

Resistance Properties: A Comparative Overview

The resistance of a pigment to various environmental and chemical factors is critical for its durability and application range. The following table compares the resistance properties of this compound from different suppliers, typically rated on a scale of 1 to 5, where 5 indicates excellent resistance.

Resistance PropertySupplier ASupplier BSupplier C
Water Resistance 55-
Oil Resistance 5--
Acid Resistance -55
Alkali Resistance -55
Alcohol Resistance -5-
Ester Resistance -5-
Benzene Resistance -5-
Ketone Resistance -5-
Soap Resistance -5-
Migration Resistance -55

Experimental Protocols

The data presented in this guide is typically generated using standardized test methods. The following are detailed methodologies for key experiments based on internationally recognized standards.

Determination of Physicochemical Properties
  • Tinting Strength: The relative tinting strength of a colored pigment is determined by visual comparison or photometric methods against a standard sample. A common standard for this is ISO 787-16:1986 , which involves preparing a dispersion of the pigment with a white paste and comparing the color with a standard dispersion.

  • Oil Absorption: The oil absorption value is determined according to ASTM D281-12(2020) or ISO 787-5:1980 . This method involves adding linseed oil dropwise to a known weight of the pigment and rubbing with a spatula until a stiff, putty-like paste is formed. The volume of oil used is then calculated per 100g of pigment.

  • Density: The density of the pigment can be determined using a pycnometer as described in ASTM D153-84(2020) .

  • pH Value: The pH of an aqueous suspension of the pigment is measured according to ISO 787-9:1981 . A 10% suspension of the pigment in distilled water is prepared, shaken vigorously, and the pH is measured using a calibrated pH meter.[1]

  • Heat Stability: The heat stability is compared using a stoving medium as outlined in ISO 787-21:1979 . The pigment is dispersed in a stoving binder, applied to a panel, and heated at a specified temperature. The color change is then compared to a standard.[2]

  • Light Fastness: Light fastness is typically assessed using the Blue Wool Scale, as described in ASTM D2616-12(2020) . The pigmented sample is exposed to a standardized light source (e.g., Xenon arc lamp) alongside a set of blue wool standards. The light fastness is rated on a scale of 1 to 8, where 8 indicates the highest fastness.

Determination of Resistance Properties
  • Resistance to Bleeding: The bleeding characteristics of a pigment can be determined by direct solvent extraction or by overstriping a film, as detailed in ASTM D279-23 .[3]

  • Chemical Resistance: The resistance to various chemicals (acids, alkalis, solvents) is generally determined by immersing a pigmented panel in the respective chemical for a specified period and observing any changes in color or appearance. While specific standards can vary, the principle is outlined in methods like ASTM D1308-02(2013) for household chemicals.

Visualizing the Pigment Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, from initial sample reception to final data analysis and reporting.

Pigment_Characterization_Workflow cluster_0 1. Sample Reception & Preparation cluster_1 2. Physicochemical Characterization cluster_2 3. Performance & Durability Testing cluster_3 4. Data Analysis & Reporting Sample This compound Sample Homogenization Sample Homogenization Sample->Homogenization Test_Portions Weighing Test Portions Homogenization->Test_Portions Phys_Chem_Tests Physicochemical Tests Test_Portions->Phys_Chem_Tests Perf_Tests Performance Tests Test_Portions->Perf_Tests Tinting_Strength Tinting Strength (ISO 787-16) Phys_Chem_Tests->Tinting_Strength Oil_Absorption Oil Absorption (ASTM D281) Phys_Chem_Tests->Oil_Absorption Density Density (ASTM D153) Phys_Chem_Tests->Density pH_Value pH Value (ISO 787-9) Phys_Chem_Tests->pH_Value Data_Analysis Data Compilation & Analysis Phys_Chem_Tests->Data_Analysis Heat_Stability Heat Stability (ISO 787-21) Perf_Tests->Heat_Stability Light_Fastness Light Fastness (ASTM D2616) Perf_Tests->Light_Fastness Resistance_Tests Chemical Resistance (e.g., ASTM D1308) Perf_Tests->Resistance_Tests Bleeding_Tests Bleeding Resistance (ASTM D279) Perf_Tests->Bleeding_Tests Perf_Tests->Data_Analysis Comparison Comparison with Specification/Standard Data_Analysis->Comparison Report Generate Certificate of Analysis / Comparison Report Comparison->Report

References

A Comparative Guide to the Performance of Pigment Yellow 138 in Lead-Free Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of Pigment Yellow 138's performance in lead-free coating formulations, offering a direct comparison with viable alternatives. The information presented is curated to assist researchers and professionals in making informed decisions for their specific applications. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key performance evaluations are provided.

Introduction

This compound is a quinophthalone organic pigment known for its greenish-yellow shade and excellent fastness properties.[1][2] As the coatings industry continues to move away from lead-based pigments due to health and environmental concerns, the demand for high-performance, lead-free alternatives like this compound has grown significantly. This guide evaluates its performance against other prominent organic and inorganic yellow pigments, providing a data-driven comparison to aid in pigment selection for demanding lead-free coating applications.

Pigment Selection and Alternatives

The selection of a yellow pigment for a lead-free coating formulation depends on a variety of factors, including the desired color shade, opacity, durability requirements, and processing conditions. This guide focuses on the following pigments:

  • This compound (PY 138): A high-performance organic pigment with excellent heat, light, and weather fastness.[1][3]

  • Pigment Yellow 151 (PY 151): A benzimidazolone organic pigment offering a greenish-yellow shade with good opacity and lightfastness.[4]

  • Pigment Yellow 154 (PY 154): A benzimidazolone organic pigment known for its outstanding lightfastness and weather resistance, making it suitable for automotive and other high-end applications.[5][6][7]

  • Bismuth Vanadate (PY 184): A high-performance inorganic pigment with a bright, greenish-yellow hue, excellent opacity, and exceptional permanence.[8] It is considered a non-toxic alternative to cadmium and lead chromate (B82759) pigments.[8]

  • Nickel Titanate (PY 53): An inorganic pigment with a muted, greenish-yellow hue, exceptional durability, and high thermal stability.[9]

The logical workflow for selecting a suitable pigment involves considering the end-use application's demands for color, durability, and processing stability.

Pigment_Selection_Workflow Start Define Application Requirements Color Color Shade & Opacity Start->Color Durability Durability (Light, Weather, Chemical) Start->Durability Processing Processing Stability (Heat Resistance) Start->Processing PY138 This compound Color->PY138 PY151 Pigment Yellow 151 Color->PY151 PY154 Pigment Yellow 154 Color->PY154 PY184 Bismuth Vanadate (PY 184) Color->PY184 PY53 Nickel Titanate (PY 53) Color->PY53 Durability->PY138 Durability->PY151 Durability->PY154 Durability->PY184 Durability->PY53 Processing->PY138 Processing->PY151 Processing->PY154 Processing->PY184 Processing->PY53 Selection Final Pigment Selection PY138->Selection PY151->Selection PY154->Selection PY184->Selection PY53->Selection

Caption: Pigment selection workflow for lead-free coatings.

Comparative Performance Data

The following tables summarize the key performance indicators for this compound and its alternatives based on available technical data.

Table 1: General and Physical Properties

PropertyThis compoundPigment Yellow 151Pigment Yellow 154Bismuth Vanadate (PY 184)Nickel Titanate (PY 53)
Chemical Class QuinophthaloneBenzimidazoloneBenzimidazoloneBismuth VanadateNickel Antimony Titanium Rutile
C.I. Name This compoundPigment Yellow 151Pigment Yellow 154Pigment Yellow 184Pigment Yellow 53
Shade Greenish YellowGreenish YellowGreenish YellowGreenish to Reddish YellowPale Greenish Yellow
Density (g/cm³) 1.80 - 1.851.55 - 1.601.57 - 1.593.5 - 5.9~4.7
Oil Absorption ( g/100g ) 30 - 405240 - 7026 - 44~15

Table 2: Fastness Properties in Coatings

PropertyThis compoundPigment Yellow 151Pigment Yellow 154Bismuth Vanadate (PY 184)Nickel Titanate (PY 53)
Lightfastness (BWS, 1-8)
- Full Shade87-8888
- Tint7-87788
Weather Fastness (1-5) 4-54-5555
Heat Stability (°C) 290 - 300200 - 260200 - 250250 - 300>1000
Chemical Resistance (1-5)
- Acid Resistance54555
- Alkali Resistance53-44-555
Solvent Resistance (1-5) 54-5555
Migration Resistance (1-5) 54555

Note: The data presented is compiled from various technical datasheets and may vary depending on the specific grade and testing conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of pigments in coating formulations.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis P_Disp Pigment Dispersion in Resin System C_App Coating Application on Substrate P_Disp->C_App Curing Curing of Coated Panels C_App->Curing LF_Test Lightfastness Test (ISO 105-B02) Curing->LF_Test WF_Test Weather Fastness Test (ASTM D4587) Curing->WF_Test HT_Test Heat Stability Test (ASTM D2485) Curing->HT_Test CR_Test Chemical Resistance Test (ASTM D1308) Curing->CR_Test Visual_Eval Visual Evaluation (Color Change, Gloss, etc.) LF_Test->Visual_Eval Inst_Meas Instrumental Measurement (Spectrophotometer) LF_Test->Inst_Meas WF_Test->Visual_Eval WF_Test->Inst_Meas HT_Test->Visual_Eval HT_Test->Inst_Meas CR_Test->Visual_Eval CR_Test->Inst_Meas Rating Rating against Standard Scales Visual_Eval->Rating Inst_Meas->Rating

References

A Comparative Analysis of Pigment Yellow 138 and Azo-Based Yellows for High-Performance Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of durable and vibrant colorations for high-performance applications, the selection of pigments is a critical determinant of end-product quality and longevity. This guide provides an objective comparison between Pigment Yellow 138, a quinophthalone pigment, and a selection of high-performance azo-based yellow pigments. This analysis, supported by experimental data, is intended to assist researchers and scientists in making informed decisions for their specific application needs.

This compound is renowned for its exceptional heat stability and lightfastness, making it a preferred choice for demanding applications in plastics, coatings, and inks.[1][2] Azo-based pigments, a broad class of organic colorants, also offer a range of high-performance options, each with a unique profile of properties. This guide will focus on a comparative evaluation of key performance indicators: lightfastness, heat stability, and chemical resistance.

Quantitative Performance Data

The following table summarizes the key performance characteristics of this compound and selected high-performance azo-based yellow pigments.

PigmentChemical ClassLightfastness (Blue Wool Scale, 1-8)Heat Stability (°C)Acid Resistance (1-5 Scale)Alkali Resistance (1-5 Scale)Primary Applications
This compound Quinophthalone7-8[2][3][4]290-300[2][4]5[1][5]5[1][5]Automotive coatings, plastics (HDPE, PS, ABS), industrial paints, printing inks
Pigment Yellow 151 Benzimidazolone7-8[6]260[6][7]5[6]3-4[6]High-end OEM paints, industrial coatings, plastics, printing inks
Pigment Yellow 154 Benzimidazolone8[8][9]200-210[8][10]5[8][9]5[8][9]Automotive (OEM) finishes, architectural paints, emulsion paints, rigid PVC
Pigment Yellow 97 Monoazo6-7[11][12]200-240[11][13]5[12][13]5[12][13]High-grade decorative coatings, plastics (PVC, HDPE, PS), printing inks, latex paints
Pigment Yellow 65 Monoazo6-7[14][15]150-180[15][16]5[14][15]5[14][15]Industrial paints, powder coatings, decorative water-based paints

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reliability.

Lightfastness Testing (ISO 105-B02)

Lightfastness is evaluated according to the ISO 105-B02 standard. This method exposes pigmented samples to a xenon arc lamp, which simulates the spectral distribution of natural daylight. The degree of fading is assessed by comparing the exposed sample to a set of blue wool references, which have a known lightfastness on a scale of 1 (very poor) to 8 (excellent). The reported value indicates the blue wool reference that shows a similar degree of color change as the test specimen.

Heat Stability Testing (ISO 787-21)

The heat stability of the pigments is determined based on the principles outlined in ISO 787-21. This test involves incorporating the pigment into a standardized polymer or coating system, which is then subjected to a series of increasing temperatures for a specified duration. The heat stability is defined as the maximum temperature at which the pigment shows no significant change in color.

Chemical Resistance Testing (ASTM D1308)

Chemical resistance is assessed using methods similar to those described in ASTM D1308. This standard test method evaluates the effect of various chemicals on pigmented coatings. The pigmented surface is exposed to a range of acidic and alkaline solutions for a specified period. The resistance is then rated on a scale of 1 (poor) to 5 (excellent), based on visual changes such as discoloration, blistering, or loss of adhesion.

Logical Workflow for Pigment Selection

The selection of a high-performance yellow pigment is a multi-faceted process that requires careful consideration of application-specific requirements. The following diagram illustrates a logical workflow to guide this decision-making process.

PigmentSelection Start Define Application Requirements Heat High Heat Stability Required? (e.g., >250°C) Start->Heat Light Excellent Lightfastness Required? (Blue Wool Scale 7-8) Heat->Light Yes AzoMid Consider Mid-Tier Azo Pigments (PY 97, PY 65) Heat->AzoMid No Chem Excellent Chemical Resistance Required? (Acid & Alkali Rating 5) Light->Chem Yes AzoHP Consider High-Performance Azo Pigments (PY 151, PY 154) Light->AzoHP No PY138 Consider this compound Chem->PY138 Yes Chem->AzoHP No End Final Pigment Selection PY138->End AzoHP->End AzoMid->End

Caption: Decision workflow for selecting a high-performance yellow pigment.

Conclusion

This compound stands out for its superior heat stability, making it an excellent candidate for applications involving high-temperature processing. Its exceptional lightfastness and chemical resistance further solidify its position as a top-tier high-performance pigment.

High-performance azo pigments, particularly those from the benzimidazolone class like Pigment Yellow 151 and Pigment Yellow 154, offer excellent lightfastness and good overall properties. Pigment Yellow 154, with a lightfastness rating of 8, is particularly noteworthy for applications where color stability upon prolonged light exposure is paramount. However, their heat stability is generally lower than that of this compound.

Monoazo pigments such as Pigment Yellow 97 and Pigment Yellow 65 provide a balance of good performance and cost-effectiveness for applications with less stringent heat stability requirements. The final selection should be guided by a thorough evaluation of the specific performance demands of the intended application, with this guide serving as a foundational resource for informed decision-making.

References

Safety Operating Guide

Proper Disposal of Pigment Yellow 138: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Pigment Yellow 138, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

I. Immediate Safety Considerations

This compound is a stable, non-volatile solid.[1] While not classified as a hazardous substance according to most regulations, it is a combustible dust that can form explosive mixtures in the air.[1] Therefore, precautions must be taken to minimize dust generation during handling and disposal.

Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is recommended:

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-certified (or equivalent) organic vapor/particulate respiratorTo prevent inhalation of dust particles.[1]
Eye Protection Safety glasses with side-shields or tightly fitting safety gogglesTo protect eyes from dust.[1][2]
Hand Protection Chemical-impermeable gloves (e.g., nitrile)To prevent skin contact.[2][3]
Body Protection Lab coat or other protective clothingTo minimize skin contact with dust.[4]

II. Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to avoid environmental release and to comply with all applicable national, state, and local regulations.[1] Do not discharge into drains, surface waters, or groundwater.[1][3]

Step 1: Waste Collection and Storage

  • Collect waste this compound in a suitable, sealable, and clearly labeled container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[2][5]

  • Ensure the container is kept tightly closed to prevent dust from becoming airborne.[1]

Step 2: Spill Management In the event of a spill:

  • Evacuate personnel from the immediate area.

  • Remove all sources of ignition.[2]

  • Wear the appropriate PPE as outlined in the table above.

  • For small spills, use a suitable appliance to pick up the material.[1] For larger spills, use a dust-binding material to contain it.[1]

  • Avoid raising dust during cleanup.[1]

  • Collect the spilled material and any contaminated absorbent material in a sealed container for disposal.

  • Ventilate the area of the spill.[3]

Step 3: Final Disposal The recommended methods for the final disposal of this compound are:

  • Licensed Chemical Destruction Plant: Transfer the sealed waste container to a licensed chemical waste disposal facility. This is the preferred method as it ensures the material is handled and destroyed in a compliant and environmentally sound manner.[2]

  • Controlled Incineration: This method, featuring flue gas scrubbing, is also a viable option.[2] This should only be performed by a licensed facility equipped to handle such waste.

Container Disposal: Empty containers should be triple-rinsed (or the equivalent).[2] The rinsate should be collected and disposed of as chemical waste. The cleaned container can then be offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, where regulations permit.[2]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Start: this compound Waste Generated collect_waste Collect waste in a sealed, labeled container start->collect_waste store_waste Store in a cool, dry, well-ventilated area collect_waste->store_waste check_spill Spill Occurred? store_waste->check_spill manage_spill Implement Spill Management Protocol check_spill->manage_spill Yes transport_prep Prepare for Off-site Disposal check_spill->transport_prep No manage_spill->collect_waste disposal_facility Transfer to a Licensed Waste Disposal Facility transport_prep->disposal_facility incineration Controlled Incineration with Flue Gas Scrubbing disposal_facility->incineration Option 1 destruction Chemical Destruction disposal_facility->destruction Option 2 container_disposal Handle Empty Container Disposal incineration->container_disposal destruction->container_disposal end End: Disposal Complete container_disposal->end

Caption: Workflow for the safe disposal of this compound.

This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and local regulations to ensure full compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pigment Yellow 138

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pioneering research and development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Pigment Yellow 138, ensuring that your vital work can proceed with the highest degree of safety and efficiency.

Immediate Safety Protocols

This compound is a stable quinophthalone pigment under standard conditions.[1] The primary hazard associated with this compound is its potential to form combustible dust concentrations in the air.[1] Therefore, all handling procedures should be designed to minimize dust generation.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against exposure and contamination. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.

Situation Respiratory Protection Hand Protection Eye Protection Body Protection
Handling solid powder (weighing, transferring) NIOSH-certified organic vapor/particulate respirator[1]Chemical resistant protective gloves (e.g., Nitrile rubber)[1][2]Safety glasses with side-shields[1]Lab coat or impervious clothing[2][3]
Working with solutions or suspensions Not generally required if handled in a well-ventilated area or fume hoodChemical resistant protective gloves[1]Safety glasses with side-shields or chemical safety goggles[1][4]Lab coat
Cleaning spills NIOSH-certified organic vapor/particulate respirator[1]Chemical resistant protective gloves[1]Safety glasses with side-shields and a face shield if splashing is possible[1]Impervious clothing/overalls[2]

Emergency Exposure Response:

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][4]
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[1][3] Seek medical attention if irritation develops.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do.[5] Seek medical attention.[4]
Ingestion Rinse the mouth with water. Do NOT induce vomiting.[5] Give 2-4 cupfuls of milk or water if the person is conscious and alert.[4] Seek immediate medical attention.[4]

Operational and Disposal Plans

Proper operational procedures and waste disposal are crucial for maintaining a safe laboratory environment.

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area.[3] Local exhaust ventilation is recommended to control dust.[1]

  • Dust Control: Minimize dust generation and accumulation.[4] Avoid creating dust clouds.

  • Electrostatic Discharge: Take precautionary measures against static discharges, as dust may ignite explosively.[1] Grounding and bonding of equipment may be necessary.

  • Storage: Store in a cool, dry, well-ventilated place in tightly closed containers.[1][3] Keep away from heat, sparks, and open flames.[6]

Spill Management:

In the case of a spill, follow these steps:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For large spills, contain the material with a dust-binding agent.[1]

  • Collect: Use a vacuum or sweep up the material and place it into a suitable, labeled disposal container.[4] Avoid generating dust during cleanup.[4]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan:

All waste materials should be disposed of in accordance with local, state, and federal regulations.[1]

  • Product Waste: Unused this compound should be disposed of as chemical waste.

  • Contaminated Materials: PPE, spill cleanup materials, and empty containers should be placed in a sealed, labeled container for disposal. Do not discharge into drains or surface waters.[1]

Experimental Workflow for Safe Handling

To visualize the procedural flow of safely handling this compound, the following diagram outlines the key decision points and actions from preparation to disposal.

G start Start: Prepare for Handling This compound assess_task Assess Task: Solid, Liquid, or Spill? start->assess_task ppe Don Appropriate PPE assess_task->ppe handling Perform Handling in Ventilated Area ppe->handling spill Spill Occurs handling->spill No decontaminate Decontaminate Work Area and Equipment handling->decontaminate Task Complete spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->decontaminate waste_disposal Dispose of Waste (Product & Contaminated Materials) per Regulations decontaminate->waste_disposal end End of Process waste_disposal->end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.